molecular formula C21H20F2N4O2S B12387697 FD1024

FD1024

Cat. No.: B12387697
M. Wt: 430.5 g/mol
InChI Key: SYEYZQUZNVVCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FD1024 is a useful research compound. Its molecular formula is C21H20F2N4O2S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20F2N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-(4-aminocyclohexyl)oxy-3-pyridinyl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H20F2N4O2S/c22-14-2-1-3-15(23)19(14)21-27-17(11-30-21)20(28)26-16-10-25-9-8-18(16)29-13-6-4-12(24)5-7-13/h1-3,8-13H,4-7,24H2,(H,26,28)

InChI Key

SYEYZQUZNVVCNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the FastDigest Restriction Enzyme FD1024 BstXI

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the Thermo Scientific™ FastDigest™ BstXI restriction enzyme (Catalog #FD1024).

Recognition Sequence and Cleavage

The FastDigest BstXI enzyme recognizes the palindromic sequence CCANNNNN/NTGG and generates fragments with 3'-overhanging ends.[1][2] The cleavage site is indicated as follows:

5'...C C A N N N N N ↓ N T G G...3' 3'...G G T N ↑ N N N N N A C C...5'

Here, "N" represents any nucleotide. The enzyme cuts after the fifth "N" on the top strand and before the fifth "N" on the bottom strand, creating a 3' overhang of four undefined nucleotides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics and performance data for FastDigest BstXI.

Table 1: General Properties and Reaction Conditions

PropertyValue / Condition
Catalog Number This compound[3][4]
Recognition Site CCANNNNN^NTGG[3][5][6]
Optimal Temperature 37°C[3][5][7][8]
Incubation Time 5-15 minutes[3][5]
Heat Inactivation 80°C for 5 minutes[6][7]
Universal Buffer 100% activity in FastDigest and FastDigest Green buffers[5]
Isoschizomers No known isoschizomers[1]
Storage Buffer 10 mM Tris-HCl (pH 7.4 @ 25°C), 300 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 500 µg/ml Recombinant Albumin, 50% Glycerol[2]
Unit Definition One unit digests 1 µg of λ (lambda) DNA in 1 hour at 37°C in a 50 µl reaction volume.[2] For FastDigest, 1 µL is sufficient to digest up to 1 µg of lambda DNA in 5 minutes.[7]

Table 2: Methylation Sensitivity

Methylation TypeSensitivity
dam Not sensitive.[2][7]
dcm Blocked or impaired by overlapping dcm methylation.[2][6][7][8] To avoid this, use of a dam-, dcm- strain like GM2163 is recommended.[7]
CpG Not sensitive.[2][7]

Table 3: Number of Recognition Sites in Common DNA Substrates

DNA SubstrateNumber of BstXI Sites
λ (lambda)13[7]
ΦX1743[7]
pBR3220[7]
pUC570[7]
pUC18/190[7]
pTZ19R/U0[7]
M13mp18/190[7]

Experimental Protocols

The following are detailed protocols for the use of FastDigest BstXI. All FastDigest enzymes are 100% active in the universal FastDigest buffer, eliminating the need for sequential digests when performing multiple digests.[5]

3.1. Standard Single DNA Digestion Protocol

This protocol is suitable for the digestion of plasmid DNA, PCR products, or genomic DNA.

Materials:

  • DNA sample

  • FastDigest BstXI (#this compound)

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer

  • Nuclease-free water

Procedure:

  • Set up the reaction mixture on ice. For a 20 µL total reaction volume, add the components in the following order:

    • Nuclease-free water: 15 µL

    • 10X FastDigest Buffer: 2 µL

    • DNA (up to 1 µg): 2 µL

    • FastDigest BstXI: 1 µL

  • Mix the components gently by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube.[7]

  • Incubate the reaction at 37°C in a heat block or water bath for 5-15 minutes.[7]

    • For 1 µg of plasmid DNA: 5 minutes is sufficient.[7]

    • For 0.2 µg of a PCR product: 5 minutes is sufficient.[7]

    • For 1 µg of genomic DNA: 5 minutes is sufficient; for 5 µg, extend the incubation to 30 minutes.[7]

  • (Optional) Inactivate the enzyme by incubating at 80°C for 5 minutes.[7]

  • The digested DNA is ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for analysis.[7]

3.2. Double Digestion Protocol

For a double digest, simply add 1 µL of each FastDigest enzyme to the reaction mixture. The total volume of enzymes should not exceed 1/10th of the total reaction volume.[7] The rest of the protocol remains the same as the single digest.

3.3. Downstream Applications

DNA modifying enzymes such as T4 DNA Ligase, Klenow Fragment, and alkaline phosphatases are 100% active in the FastDigest Buffer.[5] This allows for subsequent enzymatic steps to be performed directly in the same reaction mixture without buffer exchange or DNA purification. However, it is important to note that BstXI fragments can be difficult to ligate with T4 DNA Ligase due to the four undefined nucleotides in the 3'-cohesive ends.[1]

Visualizations

Diagram 1: Experimental Workflow for DNA Digestion

G cluster_setup Reaction Setup (On Ice) cluster_reaction Reaction Execution cluster_analysis Analysis / Downstream Use A Add Nuclease-Free Water B Add 10X FastDigest Buffer A->B C Add DNA Substrate B->C D Add this compound BstXI Enzyme C->D E Mix Gently & Spin Down D->E F Incubate at 37°C (5-15 min) E->F G Heat Inactivate at 80°C (5 min, Optional) F->G H Agarose Gel Electrophoresis G->H I Cloning, Ligation, or other applications G->I G cluster_methylation Methylation Status of Recognition Site cluster_activity Enzyme Activity Unmethylated Unmethylated DNA Cleavage Cleavage Occurs Unmethylated->Cleavage Dam dam Methylated Dam->Cleavage Dcm dcm Methylated (Overlapping) NoCleavage Cleavage Impaired / Blocked Dcm->NoCleavage

References

BstXI Restriction Endonuclease: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BstXI is a Type IIP restriction endonuclease originally isolated from Bacillus stearothermophilus X.[1][2] Like other enzymes in this class, BstXI recognizes a specific palindromic DNA sequence and catalyzes the cleavage of the phosphodiester backbone within or near this recognition site.[3][4] This technical guide provides a comprehensive overview of the BstXI enzyme, focusing on its mechanism of action, biochemical properties, and relevant experimental protocols. The information is intended to support researchers in molecular biology, drug discovery, and other related fields in the effective application of this enzyme.

Biochemical Properties and Recognition Site

BstXI recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3' and cleaves the DNA downstream of the recognition sequence, as indicated by the arrow.[1][3] This cleavage results in a 3'-overhang of four bases. The enzyme is known to be a homodimer, a common characteristic of Type IIP restriction enzymes that recognize symmetric DNA sequences.

Methylation Sensitivity

The activity of BstXI can be influenced by the methylation status of its recognition sequence. Specifically, BstXI is sensitive to dcm methylation.[3][5] If the DNA substrate is methylated by the Dcm methylase, the cleavage activity of BstXI may be blocked or impaired.[3][5] However, the enzyme is not sensitive to dam or CpG methylation.[5]

Mechanism of Action

While a crystal structure for BstXI is not publicly available, its mechanism of action can be inferred from the well-characterized mechanisms of other Type II restriction endonucleases. The catalytic process is dependent on the presence of a divalent metal ion, typically Mg²⁺, which acts as a cofactor.

The proposed catalytic mechanism involves the following key steps:

  • DNA Binding and Recognition: The BstXI homodimer binds to the DNA and slides along the duplex until it encounters its specific recognition sequence.

  • Conformational Change: Upon recognition, both the enzyme and the DNA undergo a conformational change, leading to the proper positioning of the catalytic residues and the scissile phosphate in the active site.

  • Catalysis: A magnesium ion in the active site coordinates a water molecule, activating it for nucleophilic attack on the phosphorus atom of the phosphodiester bond. This leads to the hydrolysis of the bond and cleavage of the DNA backbone.

  • Product Release: After cleavage, the enzyme releases the DNA fragments.

The following diagram illustrates the generalized catalytic mechanism for a Type II restriction enzyme like BstXI.

BstXI_Mechanism Generalized Catalytic Mechanism of BstXI cluster_binding 1. DNA Binding & Recognition cluster_catalysis 2. Catalysis cluster_release 3. Product Release BstXI_DNA BstXI + DNA BstXI_DNA_complex BstXI-DNA Complex BstXI_DNA->BstXI_DNA_complex Specific Site Recognition Activated_Complex Activated Complex (with Mg2+ and H2O) BstXI_DNA_complex->Activated_Complex Conformational Change Cleaved_DNA Cleaved DNA Activated_Complex->Cleaved_DNA Phosphodiester Bond Hydrolysis BstXI_free Free BstXI Cleaved_DNA->BstXI_free

Caption: Generalized catalytic cycle of the BstXI restriction enzyme.

Quantitative Data Summary

The optimal reaction conditions for BstXI can vary slightly depending on the supplier due to differences in buffer composition and enzyme formulation. The following tables summarize the key quantitative data available from various commercial sources.

Table 1: Reaction Conditions
ParameterJena Bioscience[1]NEB[5]Sigma-Aldrich[6]
Optimal Temperature 50°C37°C45°C
Heat Inactivation 65°C for 20 min80°C for 20 minNot specified
Recommended Buffer 1x Universal Buffer1x NEBuffer™ r3.11x SuRE/Cut Buffer H
Table 2: Buffer Composition (1x)
Buffer ComponentJena Bioscience (1x UB)NEB (1x NEBuffer™ r3.1)[5]Sigma-Aldrich (1x SuRE/Cut Buffer H)[6]
Tris-HCl Proprietary50 mM (pH 7.9 @ 25°C)50 mM (pH 7.5 @ 37°C)
NaCl Proprietary100 mM100 mM
MgCl₂ Proprietary10 mM10 mM
DTT ProprietaryNot specified1 mM
BSA/Recombinant Albumin 100 µg/ml BSA100 µg/ml Recombinant Albumin100 µg/ml BSA

Experimental Protocols

Standard Restriction Digest Protocol

This protocol is a generalized procedure for the digestion of 1 µg of DNA with BstXI.

Materials:

  • Purified DNA (1 µg)

  • BstXI enzyme

  • 10x Reaction Buffer

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Water bath or heat block

Procedure:

  • Thaw the 10x reaction buffer, DNA, and nuclease-free water on ice. Keep the BstXI enzyme in a freezer until immediately before use, and then place it on ice.

  • Set up the reaction in a sterile microcentrifuge tube on ice in the following order:

    Component Volume Final Concentration
    Nuclease-free water to 50 µl
    10x Reaction Buffer 5 µl 1x
    DNA x µl 1 µg

    | BstXI (10 U/µl) | 1 µl | 10 units |

  • Gently mix the reaction by pipetting up and down. Do not vortex.

  • Briefly centrifuge the tube to collect the reaction mixture at the bottom.

  • Incubate the reaction at the optimal temperature for the specific BstXI product being used (see Table 1) for 1 hour.

  • To stop the reaction, either add EDTA to a final concentration of 20 mM or heat inactivate the enzyme according to the supplier's recommendation (see Table 1).

  • The digested DNA is now ready for analysis by gel electrophoresis or for use in downstream applications.

The following diagram outlines the general workflow for a restriction digest experiment.

Restriction_Digest_Workflow Restriction Digest Experimental Workflow cluster_setup 1. Reaction Setup cluster_incubation 2. Incubation cluster_termination 3. Termination & Analysis Reagents Thaw Reagents on Ice (DNA, Buffer, Water) Assemble Assemble Reaction Mix Reagents->Assemble Add_Enzyme Add BstXI Enzyme Assemble->Add_Enzyme Mix Mix Gently & Centrifuge Add_Enzyme->Mix Incubate Incubate at Optimal Temperature (1 hr) Mix->Incubate Stop Stop Reaction (Heat Inactivation or EDTA) Incubate->Stop Analyze Analyze by Gel Electrophoresis Stop->Analyze

Caption: A typical workflow for a BstXI restriction digest experiment.

Protocol for Determining Enzyme Activity

The activity of BstXI is typically defined as the amount of enzyme required to completely digest 1 µg of a specific substrate DNA (e.g., lambda DNA) in a 50 µl reaction volume in 1 hour under optimal conditions.[1][5]

Materials:

  • Substrate DNA (e.g., Lambda DNA) at 1 µg/µl

  • Serial dilutions of BstXI enzyme

  • 10x Reaction Buffer

  • Nuclease-free water

  • Agarose gel electrophoresis system

Procedure:

  • Prepare a series of reaction tubes, each containing 1 µg of substrate DNA and the appropriate 1x reaction buffer in a final volume of 50 µl.

  • Add decreasing amounts of BstXI enzyme (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 units) to the respective tubes. Include a control tube with no enzyme.

  • Incubate all tubes at the optimal temperature for 1 hour.

  • Stop the reactions and add loading dye.

  • Run the samples on an agarose gel.

  • Visualize the DNA bands. The highest dilution of the enzyme that results in complete digestion of the substrate DNA is used to calculate the enzyme activity in units/µl.

Signaling Pathways

Currently, there is no information available in the scientific literature detailing any direct involvement of the BstXI enzyme in cellular signaling pathways. As a restriction endonuclease from a prokaryotic source, its primary biological function is in a restriction-modification system to protect the bacterium from foreign DNA, such as bacteriophage genomes. Therefore, a signaling pathway diagram involving BstXI cannot be provided.

Conclusion

BstXI is a valuable tool in molecular biology for DNA manipulation and analysis. While specific structural and detailed kinetic data for BstXI are not publicly available, its characterization as a Type IIP restriction enzyme provides a solid framework for understanding its mechanism of action. By adhering to the recommended reaction conditions and experimental protocols, researchers can effectively utilize BstXI for a variety of applications, including cloning, mapping, and RFLP analysis. Further research into the specific structural and catalytic properties of BstXI would provide a more complete understanding of this enzyme.

References

An In-depth Technical Guide to the Restriction Site Specificity of FD1024 (FastDigest BstXI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the restriction enzyme FD1024, commercially known as FastDigest BstXI. It details the enzyme's recognition site specificity, optimal reaction conditions, and the experimental protocols for its use and characterization. This document is intended to serve as a valuable resource for professionals engaged in molecular biology, genetic engineering, and drug development involving nucleic acid manipulation.

Introduction to Restriction Endonucleases

Restriction endonucleases, or restriction enzymes, are a cornerstone of molecular biology, enabling precise cleavage of DNA at specific recognition sites.[1] These enzymes, naturally occurring in bacteria as a defense mechanism against foreign DNA, have been harnessed as powerful tools for a myriad of applications, including gene cloning, DNA mapping, and genetic screening.[1][2] The specificity of a restriction enzyme for its unique recognition sequence is paramount to its utility and reliability in these experimental contexts.[3]

This compound is a FastDigest restriction enzyme, BstXI, which is part of an advanced line of enzymes designed for rapid DNA digestion.[4] These enzymes are characterized by their high efficiency, completing digestions in as little as 5-15 minutes, and their 100% activity in a universal buffer system, which simplifies experimental design, particularly for double or multiple digestions.[4]

This compound (FastDigest BstXI) Specificity and Characteristics

The defining feature of this compound is its specific recognition and cleavage sequence. The enzyme's properties are summarized in the table below.

PropertySpecification
Product Name FastDigest BstXI
Catalog Number This compound[4][5]
Recognition Sequence 5'-CCANNNNN↓NTGG-3'
3'-GGTN↑NNNNNACC-5'[4]
Cleavage Site As indicated by ↓ and ↑
Enzyme Type Type IIs Restriction Endonuclease
Methylation Sensitivity Cleavage is impaired by overlapping dcm methylation. Not affected by Dam or CpG methylation.[4]
Supplied Buffers 10X FastDigest Buffer, 10X FastDigest Green Buffer[4]
Storage Temperature -20°C[4][5]

Experimental Protocols

This protocol outlines the standard procedure for digesting DNA using this compound (FastDigest BstXI).

Materials:

  • This compound (FastDigest BstXI) enzyme[4]

  • 10X FastDigest or 10X FastDigest Green Buffer[4]

  • DNA sample (plasmid, PCR product, or genomic DNA)

  • Nuclease-free water

  • Heat block or water bath

Procedure:

  • Thaw the 10X FastDigest or FastDigest Green Buffer, gently vortex, and spin down.

  • Set up the reaction mixture on ice as follows:

ComponentVolume for 20 µL reactionFinal Concentration
Nuclease-free waterto 20 µL
10X FastDigest or FastDigest Green Buffer2 µL1X
DNAup to 1 µg
This compound (FastDigest BstXI)1 µL
  • Mix the components gently and spin down the tube.[4]

  • Incubate at 37°C for 5-15 minutes.[4]

    • For 1 µg of plasmid or lambda DNA: 5 minutes.[4]

    • For 0.2 µg of PCR product: 5 minutes.[4]

    • For 1 µg of genomic DNA: 5 minutes (or 5 µg for 30 minutes).[4]

  • (Optional) Inactivate the enzyme by heating at 80°C for 5 minutes.[4]

  • The digested DNA is ready for downstream applications. If using the FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for electrophoresis.[4]

G cluster_prep Reaction Preparation cluster_reaction Digestion Reaction cluster_analysis Downstream Processing thaw Thaw & Mix Reagents setup Set up Reaction Mix (Buffer, DNA, Water) thaw->setup add_enzyme Add this compound Enzyme setup->add_enzyme mix_spin Mix Gently & Spin Down add_enzyme->mix_spin incubate Incubate at 37°C (5-15 min) mix_spin->incubate inactivate Optional: Inactivate (80°C for 5 min) incubate->inactivate load_gel Load on Agarose Gel (if Green Buffer) inactivate->load_gel downstream Proceed to Downstream Application inactivate->downstream

Figure 1: Standard workflow for DNA digestion using this compound.

The following is a generalized protocol that outlines the key steps involved in experimentally determining the recognition and cleavage site of a putative restriction enzyme like this compound. This process typically involves digesting a variety of DNA substrates with known sequences and analyzing the resulting fragments.

Materials:

  • Purified candidate restriction enzyme (e.g., this compound)

  • A panel of DNA substrates with known sequences (e.g., pUC19, Lambda phage DNA, ΦX174 DNA)[4]

  • Appropriate 10X reaction buffer

  • DNA ladder

  • Agarose gel electrophoresis system

  • DNA sequencing reagents and equipment

  • Bioinformatics software for sequence analysis

Procedure:

  • Initial Digestion Panel:

    • Digest multiple DNA substrates (pUC19, Lambda DNA, etc.) with the enzyme under optimal conditions (e.g., 37°C for 1 hour).

    • Run the digested products on an agarose gel alongside an undigested control and a DNA ladder.

    • The number of fragments generated for each substrate provides an initial estimate of the number of recognition sites.[4]

  • Fragment Size Analysis and Mapping:

    • From the gel, estimate the sizes of the restriction fragments.

    • Using bioinformatics tools, perform a virtual digest of the known substrate sequences with all possible recognition sequences of a given length (e.g., 6-8 base pairs).

    • Compare the in-silico digestion patterns with the experimental fragmentation pattern to identify candidate recognition sequences.

  • Cleavage Site Determination (Primer Extension Assay):

    • Design a fluorescently labeled oligonucleotide primer that binds upstream of a predicted recognition site on a linear DNA template.

    • Perform a DNA sequencing reaction (Sanger method) using the labeled primer and the template DNA to generate a sequencing ladder.

    • In a separate reaction, digest the template DNA with the restriction enzyme. Then, perform a primer extension reaction using the same labeled primer and a DNA polymerase. The polymerase will extend the primer until it reaches the cleavage site.

    • Run the products of the sequencing reaction and the primer extension reaction side-by-side on a denaturing polyacrylamide gel.

    • The band from the primer extension product will migrate to a position on the gel corresponding to the nucleotide immediately 5' to the cleavage site, allowing for precise identification of the cut position.

  • Confirmation and Characterization:

    • Confirm the recognition sequence and cleavage site using additional DNA substrates.

    • Investigate the influence of factors like temperature, buffer composition, and DNA methylation on enzyme activity and specificity (star activity).

G cluster_screening Initial Screening cluster_prediction Sequence Prediction cluster_mapping Cleavage Site Mapping digest Digest DNA Panel (pUC19, Lambda, etc.) age Agarose Gel Electrophoresis digest->age analyze_frags Analyze Fragment Sizes age->analyze_frags insilico In-Silico Digestion & Pattern Matching analyze_frags->insilico predict_seq Predict Candidate Recognition Sequence insilico->predict_seq primer_ext Primer Extension Assay with Labeled Primer predict_seq->primer_ext sanger Sanger Sequencing of Target Site predict_seq->sanger page Denaturing PAGE Analysis primer_ext->page sanger->page map_site Precisely Map Cleavage Site page->map_site

Figure 2: Workflow for determining restriction site specificity.

Conclusion

This compound (FastDigest BstXI) is a highly efficient and specific restriction endonuclease vital for various molecular biology applications. Its recognition sequence, 5'-CCANNNNN↓NTGG-3', and its compatibility with a universal buffer system make it a convenient tool for rapid and reliable DNA manipulation. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization and understanding of this enzyme's specificity, ensuring precision and reproducibility in experimental workflows.

References

BstXI: A Comprehensive Technical Guide to a Type IIP Restriction Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the restriction enzyme BstXI, detailing its classification, enzymatic properties, and application in molecular biology. All quantitative data is presented in clear, structured tables, and key experimental protocols are outlined. Diagrams illustrating the enzymatic workflow and logical relationships are provided to enhance understanding.

Executive Summary

BstXI is a Type IIP restriction endonuclease that recognizes a specific palindromic DNA sequence and catalyzes the cleavage of the phosphodiester backbone.[1][2] Its utility in recombinant DNA technology is significant, though tempered by specific sensitivities and the nature of the DNA ends it generates. This document serves as a core reference for the effective use of BstXI in a laboratory setting.

Classification and Characteristics of BstXI

BstXI is unequivocally classified as a Type IIP restriction enzyme.[1][2] This classification is based on its recognition of a palindromic DNA sequence and cleavage within or immediately adjacent to that recognition site.

2.1 Recognition Site and Cleavage Pattern

BstXI recognizes the sequence 5'-CCANNNNNNTGG-3' and cleaves downstream of the recognition sequence, producing a 3'-overhanging end.[1][3] The precise cleavage site is as follows:

5'-CCA NNNNN↓NTGG-3' 3'-GGT N↑NNNNN ACC-5'[1]

The presence of five undefined nucleotides (N) within the cohesive ends makes the ligation of BstXI-digested fragments challenging with T4 DNA ligase.[3]

2.2 Isoschizomers and Neoschizomers

Currently, BstXI is not known to have any isoschizomers or neoschizomers.[3] Isoschizomers are restriction enzymes that recognize the same DNA sequence and cleave at the same position, while neoschizomers recognize the same sequence but cleave at a different position.

Quantitative Enzymatic Parameters

The optimal activity of BstXI is dependent on several key factors, including buffer composition, temperature, and the methylation status of the substrate DNA. The following tables summarize the critical quantitative data for the effective use of BstXI from various suppliers.

Table 1: Reaction Conditions for Optimal BstXI Activity

ParameterConditionSource
Optimal Temperature 37°C or 50°CJena Bioscience[4]
Heat Inactivation 80°C for 5 or 20 minutesThermo Fisher Scientific[5], NEB[6]
Unit Definition One unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reactionNEB[6]

Table 2: Buffer Composition and Activity

BufferRelative Activity (%)Supplier
NEBuffer™ r1.1<10NEB[6]
NEBuffer™ r2.150NEB[6]
NEBuffer™ r3.1 100 NEB [6]
rCutSmart™ Buffer25NEB[6]
FastDigest Buffer100Thermo Fisher Scientific[5]
Universal Buffer (UB) 100 Jena Bioscience [4]

3.1 Methylation Sensitivity

The activity of BstXI is significantly affected by dcm methylation. Cleavage may be impaired or completely blocked if the recognition site overlaps with a dcm methylation site.[5][6] It is not sensitive to dam methylation.[6] To ensure efficient digestion of potentially methylated DNA, it is recommended to use a dam-, dcm- bacterial strain for plasmid propagation.[5]

Experimental Protocols

4.1 Standard DNA Digestion Protocol

This protocol provides a general guideline for the digestion of plasmid DNA with BstXI.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free water to a final volume of 50 µl

    • 5 µl of 10x reaction buffer (e.g., NEBuffer™ r3.1 or Universal Buffer)

    • 1 µg of substrate DNA

    • 1 µl of BstXI (10 units)

  • Incubation: Mix the reaction gently by pipetting and incubate at 37°C or 50°C (refer to supplier recommendations) for 1 hour.[4][6] For larger DNA fragments or genomic DNA, incubation time may need to be extended.

  • Reaction Termination: Inactivate the enzyme by heating the reaction at 80°C for 20 minutes.[1][2][6]

  • Analysis: The digested DNA can be analyzed by agarose gel electrophoresis.

4.2 Double Digestion Protocol

When performing a double digest with BstXI and another restriction enzyme, it is crucial to ensure buffer compatibility. If both enzymes are 100% active in the same buffer, they can be added simultaneously. If buffer conditions differ, a sequential digestion is recommended.

Visualized Workflows and Pathways

Diagram 1: BstXI Restriction Digestion Workflow

BstXI_Digestion_Workflow cluster_setup Reaction Setup cluster_process Process cluster_analysis Analysis DNA DNA Incubation Incubation DNA->Incubation Buffer Buffer Buffer->Incubation Enzyme Enzyme Enzyme->Incubation H2O H2O H2O->Incubation Heat_Inactivation Heat_Inactivation Incubation->Heat_Inactivation 37°C / 50°C Gel_Electrophoresis Gel_Electrophoresis Heat_Inactivation->Gel_Electrophoresis 80°C

Caption: A flowchart illustrating the key steps in a standard BstXI restriction digest.

Diagram 2: BstXI Methylation Sensitivity Logic

BstXI_Methylation_Sensitivity Substrate_DNA Substrate DNA dcm_Methylated dcm Methylated Site? Substrate_DNA->dcm_Methylated Cleavage_Blocked Cleavage Impaired/ Blocked dcm_Methylated->Cleavage_Blocked Yes Efficient_Cleavage Efficient Cleavage dcm_Methylated->Efficient_Cleavage No

Caption: Decision diagram for BstXI activity based on dcm methylation status.

Conclusion

BstXI is a valuable Type IIP restriction enzyme for specific applications in molecular cloning and DNA analysis. A thorough understanding of its recognition site, cleavage pattern, optimal reaction conditions, and sensitivity to dcm methylation is paramount for its successful implementation in experimental workflows. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize BstXI in their research endeavors.

References

An In-depth Technical Guide to the Methylation Sensitivity of FD1024 (BstXI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the restriction enzyme FD1024 (BstXI) and its sensitivity to various types of DNA methylation, including dam, dcm, and CpG methylation. Understanding these sensitivities is critical for accurate experimental design and data interpretation in molecular biology, epigenetics, and drug development.

Introduction to this compound (BstXI) and DNA Methylation

This compound, commercially known as BstXI, is a Type II restriction endonuclease that recognizes the asymmetric sequence 5'-CCANNNNN↓NTGG-3' and cleaves downstream of the recognition site, as indicated by the arrow.[1] Its utility in molecular cloning and DNA analysis can be significantly impacted by the methylation status of its recognition sequence or the flanking DNA.

DNA methylation, a fundamental epigenetic mechanism, involves the addition of a methyl group to DNA bases, primarily adenine and cytosine. In prokaryotes, Dam and Dcm methyltransferases are prevalent, while in eukaryotes, CpG methylation is a key regulator of gene expression.[2] The activity of restriction enzymes can be blocked, impaired, or unaffected by these methylations, depending on the specific enzyme and the location of the methylated base.

Methylation Sensitivity Profile of this compound (BstXI)

The cleavage activity of BstXI is distinctly affected by different types of methylation. The following sections and tables summarize its sensitivity to dam, dcm, and CpG methylation.

Summary of BstXI Methylation Sensitivity

The following table provides a qualitative summary of BstXI's sensitivity to common types of methylation as reported by commercial suppliers.

Methylation TypeRecognition Sequence of MethylaseOverlapping Sequence with BstXIEffect on BstXI CleavageReference
dam GA TCNo direct overlapNot Sensitive[1]
dcm CC WGG (W = A or T)Potential for overlapBlocked or Impaired by some combinations of overlapping methylation[1][3][4]
CpG C GNo direct overlapNot Sensitive (to standard CpG methylation)[1]
Sensitivity to Hemimethylation with 5-Methyl-deoxycytosine

A study by Nelson et al. (1993) investigated the effect of extensive cytosine methylation on one strand of a DNA duplex (hemimethylation). In this experimental setup, all cytosine residues on one strand were replaced with 5-methyl-deoxycytosine. The results for BstXI are presented below.

SubstrateDescriptionEffect on BstXI CleavageReference
Hemimethylated DNAOne strand contains 5-methyl-deoxycytosine at every cytosine position.Completely Protected from Digestion[5][6]

This finding highlights a critical distinction: while BstXI is not sensitive to standard, site-specific CpG methylation, its activity is completely blocked by the dense, non-native methylation pattern of a fully 5-methylcytosine substituted strand.[5][6]

Logical Framework of BstXI Methylation Sensitivity

The decision-making process for predicting BstXI activity based on the methylation status of the substrate DNA can be visualized as follows.

BstXI_Methylation_Sensitivity cluster_input Substrate DNA cluster_methylation_check Methylation Status Check cluster_outcome Cleavage Outcome DNA DNA Substrate for BstXI Digestion dam_check Is the DNA dam methylated (GATC)? DNA->dam_check dcm_check Is there overlapping dcm methylation (CCWGG)? dam_check->dcm_check No cleavage_yes Cleavage Occurs dam_check->cleavage_yes Yes (No effect) cpg_check Is there standard CpG methylation (CG)? dcm_check->cpg_check No cleavage_no Cleavage Blocked/ Impaired dcm_check->cleavage_no Yes hemi_check Is the DNA hemimethylated with 5-methylcytosine? cpg_check->hemi_check No cpg_check->cleavage_yes Yes (No effect) hemi_check->cleavage_yes No hemi_check->cleavage_no Yes

Caption: Logical flow for determining BstXI cleavage activity based on methylation type.

Experimental Protocols

This section outlines a detailed methodology for assessing the methylation sensitivity of a restriction enzyme like BstXI.

Preparation of Methylated DNA Substrate (In Vitro)

This protocol describes the preparation of a dcm-methylated substrate. A similar protocol can be adapted for other methyltransferases (e.g., M.SssI for CpG methylation).

Materials:

  • Unmethylated DNA substrate (e.g., a plasmid or PCR product containing the BstXI recognition site)

  • Dcm methyltransferase

  • S-adenosylmethionine (SAM), the methyl group donor

  • Methyltransferase reaction buffer

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Set up the methylation reaction in a sterile microcentrifuge tube:

    • 1 µg of unmethylated DNA substrate

    • 2 µL of 10X Dcm methyltransferase buffer

    • 4 units of Dcm methyltransferase

    • 1 µL of SAM (e.g., 32 mM)

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently by pipetting.

  • Incubate at 37°C for 1 hour.

  • To inactivate the methyltransferase, heat the reaction at 65°C for 20 minutes.

  • Purify the methylated DNA using a suitable DNA purification kit to remove the enzyme, buffer components, and SAM.

  • Elute the purified methylated DNA in nuclease-free water or a suitable buffer.

  • Quantify the concentration of the methylated DNA.

Restriction Digestion Assay

Materials:

  • Purified methylated DNA from section 4.1

  • Unmethylated control DNA (the same substrate as in 4.1)

  • This compound (BstXI) restriction enzyme

  • 10X reaction buffer for BstXI

  • Nuclease-free water

  • Agarose gel electrophoresis system

  • DNA loading dye

  • DNA ladder

Procedure:

  • Set up two restriction digest reactions for each substrate (methylated and unmethylated): a digest reaction and a no-enzyme control. For the methylated substrate:

    • Reaction 1 (BstXI digest):

      • ~500 ng of methylated DNA

      • 2 µL of 10X BstXI reaction buffer

      • 1 µL of BstXI (e.g., 10 units)

      • Nuclease-free water to a final volume of 20 µL

    • Reaction 2 (No-enzyme control):

      • ~500 ng of methylated DNA

      • 2 µL of 10X BstXI reaction buffer

      • Nuclease-free water to a final volume of 20 µL

  • Repeat step 1 for the unmethylated control DNA.

  • Incubate all reactions at the optimal temperature for BstXI (typically 37°C) for 1 hour.

  • Stop the reactions by adding DNA loading dye.

  • Analyze the digestion products by agarose gel electrophoresis. Run all samples on the same gel, including a DNA ladder.

  • Visualize the gel under UV light and compare the banding patterns. Inhibition or impairment of cleavage will be evident by the presence of undigested or partially digested DNA in the methylated substrate lane, compared to the fully digested unmethylated substrate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing restriction enzyme sensitivity to DNA methylation.

Experimental_Workflow cluster_prep Substrate Preparation cluster_digestion Restriction Digestion cluster_analysis Analysis cluster_conclusion Conclusion unmethylated_dna Unmethylated DNA Substrate (with BstXI site) methylation In Vitro Methylation (e.g., with Dcm Methyltransferase + SAM) unmethylated_dna->methylation digest_unmethylated Digest Unmethylated DNA with BstXI unmethylated_dna->digest_unmethylated methylated_dna Methylated DNA Substrate methylation->methylated_dna digest_methylated Digest Methylated DNA with BstXI methylated_dna->digest_methylated gel Agarose Gel Electrophoresis digest_unmethylated->gel digest_methylated->gel conclusion Compare Digestion Patterns (Cleaved vs. Uncleaved/Partially Cleaved) to Determine Sensitivity gel->conclusion

Caption: Workflow for determining the methylation sensitivity of BstXI.

Conclusion

The restriction enzyme this compound (BstXI) exhibits a specific sensitivity to DNA methylation. It is insensitive to dam and standard CpG methylation but is inhibited by certain overlapping dcm methylation patterns.[1] Furthermore, dense hemimethylation with 5-methyl-deoxycytosine completely blocks its activity.[5][6] These characteristics must be taken into account when designing experiments involving BstXI, particularly when working with DNA propagated in dcm-positive E. coli strains or when analyzing DNA with unusual methylation patterns. The experimental protocols provided in this guide offer a framework for empirically testing the methylation sensitivity of BstXI or other restriction enzymes in your specific experimental context.

References

An In-depth Technical Guide to Utilizing BstXI with Engineered Compatible Ends for Seamless DNA Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic use of the BstXI restriction enzyme in molecular cloning. While BstXI lacks naturally compatible ends with other restriction enzymes, this document details a powerful approach: the rational design of BstXI recognition sites to generate complementary overhangs, enabling efficient and directed DNA ligation. This technique is particularly valuable for complex cloning projects requiring precise assembly of DNA fragments.

The BstXI Restriction Enzyme: A Unique Tool for DNA Engineering

BstXI, sourced from Bacillus stearothermophilus X, is a Type IIP restriction enzyme with a distinct recognition sequence and cleavage pattern. Understanding its properties is fundamental to its application in advanced cloning workflows.

Recognition Sequence and Cleavage

BstXI recognizes the asymmetric sequence CCANNNNN'NTGG. The enzyme cleaves downstream of the recognition sequence, generating a 4-nucleotide 3' overhang. The sequence of this overhang is determined by the five undefined nucleotides ('N') within the recognition site.

Table 1: Characteristics of the BstXI Restriction Enzyme

PropertyDescription
Recognition Sequence 5'-CCANNNNN'NTGG-3'
3'-GGTN'NNNNNACC-5'
Cleavage Site Cleaves after the fifth 'N' on the top strand and before the fifth 'N' on the bottom strand.
Generated Ends 4-nucleotide 3' overhangs (sticky ends).
Isoschizomers No known isoschizomers.
Heat Inactivation Can be inactivated by incubation at 80°C for 20 minutes[1].

The Principle of Engineered Compatibility

The core challenge in using BstXI for ligation is the undefined nature of its overhangs. However, this challenge can be transformed into a key advantage through strategic sequence design. By defining the 'N' nucleotides in the BstXI recognition sites of both the vector and the insert, it is possible to create perfectly complementary single-stranded overhangs.

For a successful ligation, the 4-nucleotide 3' overhang of the insert must be the reverse complement of the 4-nucleotide 3' overhang of the vector. This principle allows for highly specific and directional cloning that is not possible with many other restriction enzymes.

dot

Figure 1: Principle of Engineered BstXI Compatibility. By defining the 'N' sequences in the vector and insert, complementary overhangs are generated after BstXI digestion, allowing for directional ligation.

Experimental Workflow

The successful implementation of BstXI-mediated cloning with engineered ends involves a multi-step process, from the initial design and preparation of the DNA fragments to the final transformation and screening of recombinant clones.

BstXI_Workflow design 1. Design of Complementary BstXI Overhangs prep 2. Vector and Insert Preparation (e.g., PCR with primers containing BstXI sites) design->prep digest 3. BstXI Digestion of Vector and Insert prep->digest purify 4. Purification of Digested Vector and Insert digest->purify ligate 5. Ligation of Vector and Insert purify->ligate transform 6. Transformation into Competent Cells ligate->transform screen 7. Screening of Recombinant Clones transform->screen

References

An In-depth Technical Guide to the Applications of FastDigest BstXI in Molecular Cloning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the FastDigest BstXI restriction enzyme, detailing its utility in molecular cloning workflows. It is designed to offer researchers, scientists, and drug development professionals the technical information necessary to effectively integrate this enzyme into their experimental designs. The document covers the fundamental characteristics of FastDigest BstXI, its advantages within the FastDigest system, detailed experimental protocols, and visual representations of key processes.

Introduction to FastDigest BstXI

FastDigest BstXI is a Type IIP restriction enzyme that recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3' and cleaves downstream of the recognition site, generating a 3'-overhang.[1] It originates from Bacillus stearothermophilus X1.[2] As part of the Thermo Scientific FastDigest line of restriction enzymes, it offers significant advantages in terms of speed and simplicity in molecular cloning applications.[3][4][5] All FastDigest enzymes are 100% active in a single universal buffer, which streamlines single, double, and multiple digestions.[3][4][5][6][7] This eliminates the need for sequential digests and buffer changes, saving considerable time and reducing the potential for error.[4][5]

Core Characteristics and Advantages

The primary advantages of using FastDigest BstXI stem from its inclusion in the FastDigest system. The universal buffer system is a key feature, allowing for the simultaneous digestion of DNA with multiple FastDigest enzymes.[3][4][5][6][7] This is a significant improvement over traditional methods that often require different buffers for different enzymes, necessitating sequential digestions and DNA purification between steps.

Key Advantages:

  • Speed: Complete digestion of various DNA substrates (plasmid, genomic, PCR products) is achieved in 5-15 minutes.[3][4][5][7][8]

  • Simplicity: A single universal buffer for all 176 FastDigest enzymes simplifies reaction setup.[3][5][6]

  • Efficiency: The system is designed to eliminate star activity, even with prolonged incubation times.[5][8]

  • Downstream Compatibility: The FastDigest buffer is compatible with downstream applications such as ligation with T4 DNA Ligase, dephosphorylation, and end-repair reactions, often without the need for DNA purification.[3][5][7][8]

  • Direct Gel Loading: The optional FastDigest Green Buffer contains a density reagent and two tracking dyes, allowing for direct loading of the reaction mixture onto an agarose gel.[3][5][7][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using FastDigest BstXI.

Table 1: FastDigest BstXI Recognition and Cleavage Site

FeatureDescription
Recognition Sequence5'-CCANNNNNNTGG-3'
Cut Site5'-CCANNNNN↓NTGG-3'
Generated Ends3'-overhanging sticky ends

Table 2: Reaction Conditions and Performance

ParameterValue / Condition
Standard Incubation Time5-15 minutes[3][4][5][7]
Incubation Temperature37°C[10]
Heat Inactivation80°C for 5 minutes[10]
Universal Buffer1X FastDigest Buffer or 1X FastDigest Green Buffer[10]
Enzyme Unit Definition1 µL of enzyme digests 1 µg of substrate DNA in 5-15 minutes[5][9]
Substrate Digestion Capacity (1 µL of enzyme in 5 min)up to 1 µg of lambda DNA, 1 µg of plasmid DNA, 0.2 µg of PCR product, or 1 µg of genomic DNA[10]
Methylation SensitivityCleavage is impaired by overlapping Dcm methylation[10]

Table 3: Compatibility of FastDigest Buffer with Downstream Enzymes

EnzymeActivity in FastDigest Buffer
T4 DNA Ligase75-100%[10]
Klenow Fragment100%[10]
T4 DNA Polymerase100%[10]
FastAP Thermosensitive Alkaline Phosphatase100%[10]

Note: T4 DNA Ligase requires the addition of ATP to a final concentration of 0.5 mM.[3][5][7]

Experimental Protocol: Subcloning into a Plasmid Vector

This protocol outlines a general workflow for subcloning a DNA fragment into a plasmid vector using FastDigest BstXI.

Materials:

  • DNA insert (e.g., PCR product, or a fragment from another plasmid)

  • Recipient plasmid vector with a BstXI site

  • FastDigest BstXI (Thermo Scientific #FD1024)

  • 10X FastDigest Green Buffer or 10X FastDigest Buffer

  • T4 DNA Ligase and 10X T4 DNA Ligase Buffer (with ATP)

  • Nuclease-free water

  • Competent E. coli cells

  • Appropriate antibiotic selection plates and liquid media

Methodology:

Step 1: Restriction Digestion of Vector and Insert

  • Set up the following digestion reactions in separate microcentrifuge tubes:

ComponentVector DigestionInsert Digestion
Nuclease-free waterto 30 µLto 30 µL
10X FastDigest Green Buffer3 µL3 µL
Plasmid Vector (1 µg)X µL-
DNA Insert (~0.2 µg)-Y µL
FastDigest BstXI1 µL1 µL
Total Volume 30 µL 30 µL
  • Mix gently by pipetting and spin down the contents.

  • Incubate the reactions at 37°C for 15 minutes.

  • (Optional but recommended) Inactivate the enzyme by heating at 80°C for 5 minutes.

  • Load a 5 µL aliquot of each reaction directly onto an agarose gel to verify complete digestion.

Step 2: Ligation of Insert into Vector

  • Set up the ligation reaction. A 3:1 molar ratio of insert to vector is a good starting point.

ComponentVolume
Digested Vector (e.g., 50 ng)X µL
Digested Insert (3:1 ratio)Y µL
10X T4 DNA Ligase Buffer2 µL
T4 DNA Ligase1 µL
Nuclease-free waterto 20 µL
Total Volume 20 µL
  • Mix gently and incubate at room temperature (22°C) for 10 minutes, or at 4°C overnight for higher efficiency.

Step 3: Transformation

  • Add 5-10 µL of the ligation mixture to a tube of competent E. coli cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds.

  • Immediately return the tube to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC or LB medium.

  • Incubate at 37°C for 1 hour with shaking.

  • Plate 100-200 µL of the cell suspension onto agar plates containing the appropriate antibiotic for selection.

  • Incubate the plates at 37°C overnight.

Step 4: Analysis of Clones

  • Pick several colonies and grow them overnight in liquid culture.

  • Perform a miniprep to isolate the plasmid DNA.

  • Verify the presence and orientation of the insert by restriction digestion analysis or sequencing.

Visualizing Workflows and Concepts

The following diagrams illustrate the experimental workflow and the advantages of the FastDigest system.

Molecular_Cloning_Workflow cluster_prep DNA Preparation cluster_digestion Restriction Digestion cluster_ligation Ligation cluster_downstream Downstream Processing Vector Plasmid Vector Digestion Digest with FastDigest BstXI (37°C, 15 min) Vector->Digestion Insert DNA Insert Insert->Digestion Ligation Ligate with T4 DNA Ligase Digestion->Ligation Transformation Transformation Ligation->Transformation Screening Colony Screening Transformation->Screening Verification Sequence Verification Screening->Verification

Caption: Molecular cloning workflow using FastDigest BstXI.

FastDigest_Advantage cluster_traditional Traditional Double Digest cluster_fastdigest FastDigest Double Digest Start1 DNA Substrate Digest1 Digest with Enzyme 1 in Buffer 1 Start1->Digest1 Purify1 Purify DNA Digest1->Purify1 Digest2 Digest with Enzyme 2 in Buffer 2 Purify1->Digest2 Ligate1 Ligation Digest2->Ligate1 Start2 DNA Substrate Digest_FD Digest with Enzyme 1 + Enzyme 2 in Universal FastDigest Buffer (5-15 min) Start2->Digest_FD Ligate2 Ligation Digest_FD->Ligate2

Caption: Comparison of traditional and FastDigest workflows.

Conclusion

FastDigest BstXI, as part of the broader FastDigest enzyme system, offers a robust and efficient solution for molecular cloning. The universal buffer system and rapid digestion times significantly accelerate experimental workflows, reduce handling errors, and provide flexibility for single and multiple digests. The compatibility of the reaction buffer with common downstream enzymes further streamlines the process from digestion to cloning. For researchers in basic science and drug development, the adoption of FastDigest BstXI can lead to faster results and more efficient cloning strategies.

References

Methodological & Application

Application Notes and Protocols for FD1024 (FastDigest BstXI) Digestion of Plasmid DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Thermo Scientific™ FastDigest™ BstXI (FD1024) for the digestion of plasmid DNA. The FastDigest system is designed for rapid and efficient DNA digestion, with all enzymes being 100% active in a universal buffer, allowing for flexible and streamlined workflows.[1]

Introduction

FastDigest BstXI is a restriction endonuclease that recognizes the sequence 5'-CCANNNNN↓NTGG-3' and cleaves the DNA as indicated.[1] It is part of the FastDigest line of enzymes, which are characterized by their ability to digest DNA in 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1] This allows for rapid single, double, or multiple digestions in a single reaction tube, eliminating the need for sequential digestions.[1] The enzyme is ideally suited for various molecular biology applications, including cloning, and is active on plasmid, genomic, and viral DNA, as well as PCR products.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for setting up a FastDigest BstXI reaction for plasmid DNA.

Table 1: Recommended Reaction Conditions

ParameterCondition
Incubation Temperature37°C
Incubation Time5 minutes
Thermal Inactivation80°C for 5 minutes
Recommended Buffer1X FastDigest Buffer or 1X FastDigest Green Buffer

Data sourced from the Thermo Fisher Scientific product manual.[1]

Table 2: Standard Reaction Setup for Plasmid DNA Digestion

ComponentVolume for 20 µL ReactionVolume for 30 µL ReactionVolume for 50 µL Reaction
Nuclease-free water15 µL17 µL30 µL
10X FastDigest or 10X FastDigest Green Buffer2 µL2 µL5 µL
Plasmid DNA (up to 1 µg)2 µL10 µL (~0.2 µg for PCR product)10 µL (5 µg for genomic DNA)
FastDigest BstXI (1 FDU/µL)1 µL1 µL5 µL
Total Volume 20 µL 30 µL 50 µL

Note: 1 µL of FastDigest BstXI is sufficient to digest up to 1 µg of plasmid DNA in 5 minutes.[1] The volume of DNA can be adjusted based on its concentration, with a corresponding adjustment in the volume of nuclease-free water.

Table 3: Scaling Up Plasmid DNA Digestion

DNA AmountFastDigest Enzyme Volume10X FastDigest Buffer VolumeTotal Reaction Volume
1 µg1 µL2 µL20 µL
2 µg2 µL2 µL20 µL
3 µg3 µL3 µL30 µL
4 µg4 µL4 µL40 µL
5 µg5 µL5 µL50 µL

For larger scale digestions (e.g., 100 µg of DNA), it is recommended to use 5-10 µL of enzyme in a 500 µL reaction volume and incubate for 16 hours.[2]

Experimental Protocols

Standard Digestion of Plasmid DNA

This protocol is suitable for the routine digestion of up to 1 µg of plasmid DNA.

Materials:

  • FastDigest BstXI (this compound)

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer

  • Plasmid DNA

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heat block or water bath set to 37°C and 80°C

Procedure:

  • At room temperature, combine the following components in a microcentrifuge tube in the order listed:

    • 15 µL of nuclease-free water

    • 2 µL of 10X FastDigest or 10X FastDigest Green Buffer

    • 2 µL of plasmid DNA (up to 1 µg)

    • 1 µL of FastDigest BstXI

  • Gently mix the reaction by pipetting up and down, then spin down the contents briefly.

  • Incubate the reaction at 37°C for 5 minutes.

  • (Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.

  • The digested DNA is now ready for downstream applications. If FastDigest Green Buffer was used, the reaction can be loaded directly onto an agarose gel for analysis.[1]

Double Digestion with another FastDigest Enzyme

All FastDigest enzymes are 100% active in the universal FastDigest buffer, enabling efficient double digestions.

Procedure:

  • Follow the standard protocol (3.1), but in step 1, add 1 µL of each FastDigest enzyme.

  • The combined volume of enzymes should not exceed 1/10th of the total reaction volume.[1]

  • Incubate at 37°C for 5-15 minutes, according to the recommendations for the specific enzymes.

Important Considerations

  • Methylation Sensitivity: FastDigest BstXI cleavage is impaired by overlapping dcm methylation. To avoid this, it is recommended to use a dam-, dcm- E. coli strain for plasmid propagation, such as GM2163.[1]

  • FastDigest Green Buffer: This buffer includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[1][2] The blue dye migrates with 3-5 kb DNA fragments, while the yellow dye migrates faster than 10 bp fragments in a 1% agarose gel.[1] For applications requiring fluorescence analysis, the colorless FastDigest Buffer is recommended.[1]

  • Star Activity: While FastDigest enzymes are designed to not show star activity even in prolonged incubations, it is good practice to follow the recommended protocol.[1] Star activity can be influenced by factors such as high glycerol concentration.[3]

  • Downstream Applications: Enzymes used in common downstream applications such as ligation, blunting, and dephosphorylation reactions have 100% activity in the FastDigest and FastDigest Green Buffers.[1]

Visualized Workflow

The following diagrams illustrate the experimental workflow for a standard plasmid digestion and the decision-making process for buffer selection.

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Analysis prep_dna Plasmid DNA mix Combine & Mix prep_dna->mix prep_buffer 10X FastDigest Buffer prep_buffer->mix prep_water Nuclease-free Water prep_water->mix prep_enzyme FastDigest BstXI prep_enzyme->mix incubate Incubate 37°C for 5 min mix->incubate inactivate Heat Inactivate (Optional) 80°C for 5 min incubate->inactivate analysis Agarose Gel Electrophoresis inactivate->analysis cloning Ligation & Cloning inactivate->cloning

Caption: Workflow for FastDigest BstXI plasmid DNA digestion.

G start Choose Your Buffer decision Fluorescence Analysis Needed? start->decision green_buffer Use 10X FastDigest Green Buffer decision->green_buffer No colorless_buffer Use 10X FastDigest Buffer decision->colorless_buffer Yes direct_load Directly load on gel after digestion green_buffer->direct_load

Caption: Buffer selection guide for FastDigest reactions.

References

Application Notes and Protocols for FastDigest BstXI Digestion of PCR Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient digestion of PCR products using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. The FastDigest system is designed for rapid and complete digestion of DNA, making it an ideal choice for various downstream applications, including cloning.

Introduction

FastDigest BstXI is a restriction endonuclease that recognizes the sequence CCA(N)5/NTGG and cleaves the DNA, leaving a 3'-overhanging end. The FastDigest enzymes are a line of advanced restriction enzymes that offer significant advantages, including 100% activity in a universal buffer (FastDigest or FastDigest Green Buffer), enabling rapid digestion in as little as 5-15 minutes.[1] This eliminates the need for sequential digestions when using multiple FastDigest enzymes.[1] These enzymes are engineered to prevent star activity, even with prolonged incubation times.[1]

Key Experimental Considerations
  • PCR Product Purity: For optimal digestion, especially for downstream applications like cloning, it is recommended to purify the PCR product. Purification removes PCR additives like DMSO or glycerol, which can interfere with enzyme activity, and also removes the active thermophilic DNA polymerase that could alter the digested ends.[1][2] The Thermo Scientific™ GeneJET™ PCR Purification Kit is a suitable option for this purpose.[1][2]

  • Unpurified PCR Products: If digesting unpurified PCR products, the volume of the PCR reaction mixture should not exceed one-third of the total digestion reaction volume to minimize the inhibitory effects of PCR buffer components.[3] For a 30 µL digestion, it is recommended to use only 2 µL of the 10X FastDigest Buffer, as salts and ions are carried over from the PCR reaction.[4]

  • Methylation Sensitivity: BstXI cleavage can be impaired by overlapping dcm methylation.[1] To avoid this, it is advisable to use a dam-/dcm- E. coli strain, such as GM2163, for plasmid propagation if the template DNA is of plasmid origin.[1]

  • Glycerol Concentration: To prevent star activity, the final glycerol concentration in the reaction should be kept below 5%. This means the total volume of enzymes added should not exceed 1/10th of the total reaction volume.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for setting up a FastDigest BstXI digestion of a PCR product.

ParameterRecommended ValueNotes
Enzyme Volume 1 µL1 µL of FastDigest BstXI is sufficient to digest up to 0.2 µg of a PCR product in 5 minutes.[1]
DNA Amount ~0.2 µgThis is the recommended maximum amount of PCR product for a standard 30 µL reaction.[1]
10X FastDigest Buffer 2 µL (for unpurified PCR product in a 30 µL reaction)[4] or 3 µL (for purified PCR product in a 30 µL reaction)The proprietary buffer ensures 100% enzyme activity.[4] FastDigest Green Buffer can be used for direct loading onto an agarose gel.[1]
Total Reaction Volume 30 µL (for PCR products)A larger volume may be used for scaling up the reaction.
Incubation Temperature 37°CThis is the optimal temperature for FastDigest BstXI activity.[1]
Incubation Time 5 minutesFor up to 0.2 µg of PCR product.[1] Incubation time can be extended if digestion is incomplete, as FastDigest enzymes are resistant to star activity with prolonged incubation.[1]
Enzyme Inactivation 80°C for 5 minutesThis step is optional but recommended if the enzyme needs to be inactivated before downstream applications.[1]

Experimental Protocol

This protocol details the steps for digesting a PCR product with FastDigest BstXI.

Materials:

  • FastDigest BstXI enzyme (e.g., Thermo Scientific #FD1024)[1]

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer

  • Purified or unpurified PCR product

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Heat block or water bath set to 37°C and 80°C

Procedure:

  • Reaction Setup: Assemble the reaction components at room temperature in the following order:

    ComponentVolume for Purified PCR ProductVolume for Unpurified PCR Product
    Nuclease-free waterto a final volume of 30 µL17 µL
    10X FastDigest or FastDigest Green Buffer3 µL2 µL
    PCR Product (~0.2 µg)X µL10 µL
    FastDigest BstXI1 µL1 µL
    Total Volume 30 µL 30 µL
  • Mixing: Gently mix the reaction by pipetting up and down, then briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction at 37°C for 5 minutes.

  • (Optional) Enzyme Inactivation: Inactivate the enzyme by incubating the reaction at 80°C for 5 minutes.

  • Analysis:

    • If using FastDigest Green Buffer , an aliquot of the reaction can be directly loaded onto an agarose gel for electrophoresis.[1]

    • If using the colorless FastDigest Buffer , add a loading dye before loading the sample onto the gel.

Visualized Experimental Workflow

The following diagram illustrates the workflow for digesting a PCR product with FastDigest BstXI.

FastDigest_BstXI_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PCR_Product PCR Product (~0.2 µg) Reaction_Setup Combine Reagents in Tube PCR_Product->Reaction_Setup Nuclease_Free_Water Nuclease-Free Water Nuclease_Free_Water->Reaction_Setup FastDigest_Buffer 10X FastDigest Buffer FastDigest_Buffer->Reaction_Setup FastDigest_BstXI FastDigest BstXI (1 µL) FastDigest_BstXI->Reaction_Setup Mix_Spin Mix Gently & Spin Down Reaction_Setup->Mix_Spin Incubate_37C Incubate at 37°C for 5 minutes Mix_Spin->Incubate_37C Inactivate_80C (Optional) Inactivate at 80°C for 5 minutes Incubate_37C->Inactivate_80C Agarose_Gel Agarose Gel Electrophoresis Inactivate_80C->Agarose_Gel Downstream_App Downstream Applications (e.g., Cloning) Inactivate_80C->Downstream_App Agarose_Gel->Downstream_App

Caption: Workflow for FastDigest BstXI digestion of PCR products.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete or no digestion - Inhibitors in the PCR reaction mix.[6] - Insufficient amount of enzyme. - Recognition site is too close to the end of the PCR product.[7] - dcm methylation of the recognition site.[1]- Purify the PCR product before digestion.[1] - Increase the amount of enzyme or prolong the incubation time.[4] - Ensure PCR primers are designed with sufficient flanking bases (typically 4-8) next to the restriction site.[3] - Use a dam-/dcm- E. coli strain for template propagation.[1]
Unexpected DNA bands (star activity) - High glycerol concentration (>5%).[4] - Incorrect buffer composition.- Ensure the enzyme volume is less than 1/10th of the total reaction volume.[5] - Use the recommended FastDigest buffer.
Smeared bands on the gel - Nuclease contamination.[6] - Enzyme binding to DNA.- Use fresh, nuclease-free water and reagents.[6] - Add SDS to the loading buffer to a final concentration of 0.1-0.5% to release the enzyme from the DNA.[6]

References

Application Note and Protocol: High-Efficiency Site-Directed Mutagenesis Using FD1024 (BstXI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis (SDM) is an indispensable technique in molecular biology for studying protein structure-function relationships, validating drug targets, and engineering proteins with desired properties.[1] This application note describes a robust and efficient method for site-directed mutagenesis that utilizes the restriction enzyme FD1024 (BstXI) for rapid and reliable screening of desired mutants. By incorporating a silent BstXI recognition site along with the target mutation, researchers can significantly streamline the screening process, reducing the time and cost associated with sequencing multiple clones.[2]

This compound (BstXI) is a Type IIP restriction enzyme that recognizes the palindromic sequence CCANNNNN/NTGG.[3] This specific recognition sequence can often be silently introduced into a gene of interest without altering the amino acid sequence, making it an ideal tool for this mutagenesis strategy. This method involves a polymerase chain reaction (PCR)-based approach to introduce the desired mutation and the BstXI site into a plasmid, followed by a digestion step to eliminate the parental, unmutated plasmid and to screen for successful mutants.

Principle of the Method

The core of this technique lies in the design of mutagenic primers that serve two purposes: to introduce the specific mutation of interest and to create a new BstXI restriction site. The workflow begins with a PCR amplification of the entire plasmid using these primers. The newly synthesized plasmids will contain both the desired mutation and the BstXI site. The parental plasmid, being isolated from a Dam-methylating E. coli strain, is susceptible to digestion by DpnI, which specifically cleaves methylated DNA. Following DpnI treatment to remove the template DNA, the PCR product is used to transform competent E. coli. Plasmids isolated from the resulting colonies are then screened by a BstXI digestion. Plasmids that have successfully incorporated the primers will be linearized or cut into predictable fragments by BstXI, allowing for easy identification of positive clones.

Advantages of Using this compound (BstXI) in Site-Directed Mutagenesis

  • High Efficiency: The introduction of a unique restriction site allows for a definitive screening step, increasing the likelihood of identifying the correct mutant.

  • Rapid Screening: Restriction digestion is a faster and more cost-effective screening method compared to sequencing multiple colonies.[4]

  • Specificity: The defined recognition sequence of BstXI allows for precise engineering of a silent mutation for screening purposes.

  • Versatility: This method can be applied to introduce substitutions, deletions, or insertions.[5]

Data Presentation

Table 1: Properties of this compound (BstXI) Restriction Enzyme
PropertyDescription
Product Code This compound
Recognition Site 5'-CCANNNNN↓NTGG-3'
Enzyme Type Type IIP
Optimal Reaction Temperature 37°C
Heat Inactivation 80°C for 20 minutes
Methylation Sensitivity Blocked by some combinations of overlapping dcm methylation. Not sensitive to dam methylation.
Table 2: Comparison of Site-Directed Mutagenesis Efficiencies
MethodReported EfficiencyKey Features
QuikChange™ Site-Directed Mutagenesis Kit Varies, can be lower for some targetsEmploys a linear amplification method.
Transformer™ Site-Directed Mutagenesis Kit Moderate to highUtilizes a selection primer to eliminate parental plasmid.
MutaGene Phagemid in vitro Mutagenesis Kit Moderate to highRequires single-stranded DNA template.
SDM with BstXI Screening (Projected) High (>90% expected)PCR-based with restriction digest screening for high accuracy.

Note: Efficiencies of commercial kits can vary based on the target gene and plasmid. The projected efficiency for the BstXI-based method is based on the high success rates reported for restriction digest screening methods.[6][7]

Experimental Protocols

Protocol 1: Primer Design for Introducing a BstXI Site

Successful mutagenesis starts with properly designed primers. The following guidelines will help in designing primers that incorporate both the desired mutation and a silent BstXI recognition site (CCANNNNN/NTGG).

  • Identify the Target Mutation: Locate the codon to be mutated in your gene of interest.

  • Introduce the Desired Mutation: Modify the nucleotide sequence of the codon to code for the new amino acid.

  • Incorporate a Silent BstXI Site: Scan the region around the mutation for a sequence that can be silently mutated to the BstXI recognition site (CCANNNNN/NTGG). Utilize the degeneracy of the genetic code to your advantage. Online tools can assist in identifying potential silent restriction sites.

  • Primer Design Parameters:

    • Primers should be between 25 and 45 nucleotides in length.

    • The melting temperature (Tm) should be ≥ 78°C.

    • The desired mutation and the BstXI site should be in the middle of the primer, flanked by 10-15 bases of correct sequence on both sides.

    • The GC content should be at least 40%.

    • The primers must end in one or more G or C bases.

    • The forward and reverse primers should be complementary to each other.

Example:

  • Original Sequence: ...GGT GCT GAC... (Gly-Ala-Asp)

  • Desired Mutation: Alanine to Serine (...GGT TCT GAC...)

  • Introduction of BstXI site (silent mutation): A hypothetical silent mutation could be engineered nearby. For the purpose of this example, let's assume a suitable location is found. The final primer sequence will contain both the A->T change for the mutation and the necessary changes for the BstXI site.

Protocol 2: PCR-Based Site-Directed Mutagenesis

This protocol utilizes a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra, Q5 High-Fidelity DNA Polymerase)

  • 10X reaction buffer

  • dNTPs

  • Mutagenic forward and reverse primers

  • Plasmid DNA template (10-100 ng)

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction in a thin-walled PCR tube on ice:

    Component Volume (for 50 µL reaction) Final Concentration
    10X Reaction Buffer 5 µL 1X
    dNTPs (10 mM) 1 µL 0.2 mM
    Forward Primer (10 µM) 1.5 µL 0.3 µM
    Reverse Primer (10 µM) 1.5 µL 0.3 µM
    Plasmid DNA Template X µL (10-100 ng) 0.2-2 ng/µL
    High-Fidelity DNA Polymerase 1 µL -

    | Nuclease-free water | to 50 µL | - |

  • Mix the components gently by pipetting and centrifuge briefly.

  • Perform thermal cycling using the following parameters (adjust annealing temperature and extension time based on the polymerase and plasmid size):

    Step Temperature Time Cycles
    Initial Denaturation 95°C 2 minutes 1
    Denaturation 95°C 30 seconds 18-25
    Annealing 55-65°C 30 seconds
    Extension 68°C or 72°C 1 minute/kb of plasmid length
    Final Extension 68°C or 72°C 5 minutes 1

    | Hold | 4°C | ∞ | |

Protocol 3: DpnI Digestion and Transformation

This step removes the parental methylated DNA template.

Materials:

  • DpnI restriction enzyme (10 U/µL)

  • 10X DpnI reaction buffer (if not using a universal buffer)

  • Competent E. coli cells (e.g., DH5α)

  • SOC medium

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Add 1 µL of DpnI directly to the 50 µL PCR product.

  • Incubate at 37°C for 1-2 hours.

  • Transform 5-10 µL of the DpnI-treated plasmid into competent E. coli cells following a standard transformation protocol (e.g., heat shock).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

Protocol 4: Screening of Mutants using this compound (BstXI)

This protocol allows for the rapid identification of colonies containing the mutated plasmid.

Materials:

  • Plasmid miniprep kit

  • This compound (BstXI) restriction enzyme

  • 10X FastDigest Buffer (or other compatible buffer)

  • Nuclease-free water

  • Agarose gel electrophoresis system

Procedure:

  • Inoculate individual colonies into liquid culture and grow overnight.

  • Isolate plasmid DNA from each culture using a miniprep kit.

  • Set up the BstXI digestion reaction for each plasmid prep:

    Component Volume
    Plasmid DNA ~500 ng
    10X FastDigest Buffer 2 µL
    This compound (BstXI) 1 µL

    | Nuclease-free water | to 20 µL |

  • Incubate at 37°C for 30-60 minutes.

  • Analyze the digestion products by agarose gel electrophoresis.

    • Positive Clones: Plasmids that have incorporated the BstXI site will be linearized or show the expected digestion pattern.

    • Negative Clones: Unmutated plasmids will remain uncut (supercoiled).

  • Select a positive clone and verify the mutation by DNA sequencing.

Mandatory Visualizations

experimental_workflow cluster_design Primer Design cluster_pcr Mutagenesis cluster_screening Screening & Verification p_design Design Mutagenic Primers (Mutation + BstXI site) pcr PCR Amplification of Plasmid p_design->pcr dpni DpnI Digestion (Remove Parental DNA) pcr->dpni transform Transformation into E. coli dpni->transform miniprep Plasmid Miniprep transform->miniprep bstxi_digest This compound (BstXI) Digestion miniprep->bstxi_digest gel Agarose Gel Electrophoresis bstxi_digest->gel sequence Sequence Verification gel->sequence

Caption: Workflow for Site-Directed Mutagenesis using this compound (BstXI).

logical_relationship start Start with Plasmid DNA pcr PCR Amplification start->pcr mut_primer Mutagenic Primers (with BstXI site) mut_primer->pcr parental_dna Parental (Methylated) DNA pcr->parental_dna mutated_dna Mutated (Unmethylated) DNA + BstXI site pcr->mutated_dna dpni DpnI Digestion parental_dna->dpni Digested mutated_dna->dpni Not Digested screen Screen with this compound (BstXI) dpni->screen positive Positive Clone (Linearized/Cut) screen->positive negative Negative Clone (Uncut) screen->negative

Caption: Logical flow of mutant selection with this compound (BstXI).

Conclusion

The use of this compound (BstXI) in a site-directed mutagenesis workflow offers a highly efficient and reliable method for generating specific DNA mutations. By incorporating a silent BstXI restriction site, the screening process is simplified, allowing for the rapid identification of positive clones. This approach is particularly valuable for high-throughput mutagenesis projects and for any researcher seeking to improve the efficiency and accuracy of their protein engineering and functional analysis studies.

References

Application Notes and Protocols for FD1024 in Restriction Fragment Length Polymorphism (RFLP) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restriction Fragment Length Polymorphism (RFLP) is a foundational technique in molecular biology used to identify variations in homologous DNA sequences.[1][2][3] This method leverages restriction enzymes to cut DNA at specific recognition sites, generating a unique pattern of DNA fragments.[1][2] Differences in these patterns between individuals or samples reveal genetic polymorphisms. RFLP has been a vital tool in various applications, including genetic mapping, disease analysis, paternity testing, and forensic science.[4][5][6][7]

This document provides detailed application notes and protocols for the use of the FastDigest restriction enzyme, FD1024 (BstXI), in RFLP analysis. This compound is a high-efficiency restriction enzyme that offers significant advantages in terms of speed and simplicity, making it an excellent choice for modern RFLP workflows.

This compound (FastDigest BstXI) Enzyme Specifications

This compound is a FastDigest restriction enzyme from Thermo Fisher Scientific, designed for rapid and efficient DNA digestion.[8] Its key features are summarized in the table below, making it highly suitable for high-throughput RFLP analysis.

FeatureSpecification
Enzyme FastDigest BstXI (this compound)
Digestion Time 5-15 minutes
Universal Buffer Compatibility 100% activity in FastDigest and FastDigest Green buffers
Sequential Digestion Eliminated due to universal buffer compatibility
Star Activity No star activity in prolonged incubations
Thermal Inactivation 80°C for 5 minutes
Substrates Plasmid DNA, Genomic DNA, Viral DNA, PCR products

Principle of RFLP Analysis

The core principle of RFLP lies in the differential cleavage of DNA by restriction enzymes due to sequence variations.[1][9] If a mutation alters a recognition site, the enzyme will no longer cut, resulting in a longer DNA fragment. Conversely, a mutation can create a new recognition site, leading to shorter fragments. These variations in fragment lengths are then visualized, typically by gel electrophoresis, to create a distinct banding pattern or "DNA fingerprint."[6]

Experimental Workflow for RFLP using this compound

The overall workflow for RFLP analysis using this compound involves several key steps, from DNA sample preparation to data interpretation.

RFLP_Workflow cluster_prep Sample Preparation cluster_digestion Restriction Digestion cluster_analysis Fragment Analysis cluster_interpretation Data Interpretation DNA_Extraction DNA Extraction DNA_Quantification DNA Quantification & Purity Check DNA_Extraction->DNA_Quantification Restriction_Digest Restriction Digest with this compound DNA_Quantification->Restriction_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Southern_Blotting Southern Blotting (Optional) Gel_Electrophoresis->Southern_Blotting Visualization Visualization & Documentation Southern_Blotting->Visualization Data_Analysis Data Analysis & Genotyping Visualization->Data_Analysis

Caption: A streamlined workflow for RFLP analysis using the this compound restriction enzyme.

Detailed Experimental Protocols

Protocol 1: Restriction Digestion of Genomic DNA with this compound

This protocol outlines the procedure for digesting genomic DNA using this compound.

Materials:

  • Purified genomic DNA (up to 1 µg)

  • This compound (FastDigest BstXI)

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube in the specified order:

ComponentVolumeFinal Concentration
Nuclease-free waterto a final volume of 20 µL-
10X FastDigest Buffer2 µL1X
Purified Genomic DNAX µL (up to 1 µg)-
This compound Enzyme1 µL1 unit
Total Volume 20 µL
  • Mixing: Gently mix the reaction by pipetting up and down.

  • Incubation: Incubate the reaction at 37°C for 5-15 minutes. For larger amounts of genomic DNA (up to 5 µg), the incubation time can be extended to 30 minutes.[8]

  • Enzyme Inactivation: Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.[8]

  • Proceed to Analysis: The digested DNA is now ready for analysis by agarose gel electrophoresis. If using the 10X FastDigest Green Buffer, the reaction can be loaded directly onto the gel.[8]

Protocol 2: Agarose Gel Electrophoresis and Visualization

This protocol describes how to separate and visualize the DNA fragments generated by this compound digestion.

Materials:

  • Digested DNA from Protocol 1

  • Agarose

  • 1X TAE or TBE buffer

  • DNA loading dye (if not using FastDigest Green Buffer)

  • DNA ladder (molecular weight marker)

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Gel Preparation: Prepare a 0.8-1.2% agarose gel in 1X TAE or TBE buffer, containing a DNA stain like ethidium bromide. The percentage of agarose will depend on the expected size of the DNA fragments.

  • Sample Loading: If not using FastDigest Green Buffer, add DNA loading dye to the digested DNA samples. Load the samples and a DNA ladder into the wells of the agarose gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance down the gel.

  • Visualization: Visualize the DNA fragments under UV light using a gel documentation system. The separated DNA fragments will appear as distinct bands.

Data Analysis and Interpretation

The resulting banding patterns on the agarose gel represent the RFLP profile. By comparing the patterns from different samples, one can identify genetic variations. The presence or absence of specific bands, or shifts in their molecular weights, indicate polymorphisms in the restriction sites.

RFLP_Interpretation cluster_genotypes Possible Genotypes cluster_patterns Expected RFLP Patterns Genotype_A Allele A (No this compound site) Homozygous_A Homozygous (A/A) One large band Genotype_A->Homozygous_A Heterozygous_AB Heterozygous (A/B) Three bands Genotype_A->Heterozygous_AB Genotype_B Allele B (this compound site present) Homozygous_B Homozygous (B/B) Two smaller bands Genotype_B->Homozygous_B Genotype_B->Heterozygous_AB

Caption: Logical relationship between genotypes and expected RFLP banding patterns.

Troubleshooting

ProblemPossible CauseRecommendation
No DNA bands on the gel Incomplete DNA extraction or degradationVerify DNA integrity and concentration before digestion.
Inactive enzymeEnsure proper storage and handling of this compound.
Smearing of DNA bands Too much DNA loadedOptimize the amount of DNA used in the digestion.
Nuclease contaminationUse nuclease-free water and sterile techniques.
Incomplete digestion (partial bands) Insufficient incubation timeIncrease incubation time to 15 minutes (or 30 minutes for >1µg gDNA).
Impure DNARe-purify the DNA sample.
Unexpected bands Star activity (unlikely with this compound)Ensure correct buffer and reaction conditions are used.
DNA contaminationUse dedicated pipettes and a clean workspace.

Conclusion

The FastDigest enzyme this compound offers a rapid and reliable solution for Restriction Fragment Length Polymorphism analysis. Its compatibility with a universal buffer system and short incubation times streamline the experimental workflow, allowing for higher throughput and faster results. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to investigate genetic diversity and identify polymorphisms with confidence.

References

Application Notes and Protocols for a 20 µL FastDigest BstXI Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for setting up a 20 µL reaction using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. FastDigest enzymes are designed for rapid DNA digestion, offering complete digestion in as little as 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1][2]

I. Quantitative Data Summary

The following tables summarize the recommended volumes for each component in a 20 µL FastDigest BstXI reaction for different types of DNA substrates.

Table 1: Reaction Setup for Plasmid DNA Digestion

ComponentVolume (µL)Final Concentration/Amount
Nuclease-free water15-
10X FastDigest or FastDigest Green Buffer21X
Plasmid DNA2 (up to 1 µg)≤ 1 µg
FastDigest BstXI11 FDU
Total Volume 20 -

Table 2: Reaction Setup for PCR Product Digestion

ComponentVolume (µL)Final Concentration/Amount
Nuclease-free water17-
10X FastDigest or FastDigest Green Buffer21X
PCR Product10 (~0.2 µg)~0.2 µg
FastDigest BstXI11 FDU
Total Volume 30 -
Note: While the protocol is for a 20 µL reaction, the manufacturer provides a standard protocol for PCR product digestion in a 30 µL total volume.[1][3]

Table 3: Reaction Conditions

ParameterCondition
Incubation Temperature37°C
Incubation Time5 minutes
Thermal Inactivation (Optional)80°C for 5 minutes

II. Experimental Protocol

This protocol outlines the steps for digesting plasmid DNA in a 20 µL reaction volume.

Materials:

  • FastDigest BstXI enzyme (#FD1024)[1]

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer

  • Plasmid DNA (up to 1 µg)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Heat block or water bath set to 37°C and 80°C

Procedure:

  • Reaction Assembly: At room temperature, combine the following components in a sterile microcentrifuge tube in the order listed:

    • 15 µL of nuclease-free water

    • 2 µL of 10X FastDigest or FastDigest Green Buffer

    • 2 µL of plasmid DNA (containing up to 1 µg of DNA)

    • 1 µL of FastDigest BstXI enzyme

  • Mixing: Gently mix the reaction by pipetting up and down. Centrifuge the tube briefly to collect the contents at the bottom.

  • Incubation: Incubate the reaction mixture at 37°C for 5 minutes.[1][4] For optimal heat transfer, a water bath is recommended over an air thermostat.[1]

  • Enzyme Inactivation (Optional): To stop the reaction, inactivate the enzyme by heating the mixture at 80°C for 5 minutes.[1][4] This step is not necessary if the products are to be used directly for gel electrophoresis.

  • Analysis: If using the FastDigest Green Buffer, the reaction mixture can be loaded directly onto an agarose gel for analysis.[1] The green buffer contains a density reagent and tracking dyes.

III. Experimental Workflow Diagram

The following diagram illustrates the workflow for setting up the FastDigest BstXI reaction.

FastDigest_BstXI_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_post Post-Reaction Water Add Nuclease-free Water Buffer Add 10X FastDigest Buffer Water->Buffer DNA Add DNA Substrate Buffer->DNA Enzyme Add FastDigest BstXI DNA->Enzyme Mix Mix Gently & Spin Down Enzyme->Mix Incubate Incubate at 37°C for 5 min Mix->Incubate Inactivate Optional: Inactivate at 80°C for 5 min Incubate->Inactivate Analyze Analyze by Gel Electrophoresis Incubate->Analyze Inactivate->Analyze

Caption: Workflow for a 20 µL FastDigest BstXI reaction.

References

Application Notes and Protocols for Thermal Inactivation of FD1024 (FastDigest BstXI) Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data regarding the thermal inactivation of the FD1024 enzyme (Thermo Scientific™ FastDigest™ BstXI). Understanding the conditions for complete and irreversible inactivation of this restriction endonuclease is critical for downstream applications such as ligation, where residual enzymatic activity could interfere with experimental outcomes.

Introduction

This compound, commercially known as FastDigest BstXI, is a restriction enzyme that recognizes the DNA sequence CCANNNNN^NTGG and cleaves the DNA backbone. In many molecular biology workflows, it is essential to inactivate the restriction enzyme after the digestion step to prevent non-specific or unwanted cleavage in subsequent enzymatic reactions. Heat inactivation is a convenient and widely used method for this purpose. This document outlines the recommended conditions for thermal inactivation of this compound and provides a protocol for verifying its efficacy.

Thermal Inactivation Data

The thermal stability of an enzyme is a key characteristic. For this compound, the manufacturer recommends a specific temperature and duration for complete inactivation. To provide a more comprehensive understanding, the following table summarizes the residual activity of this compound after incubation at various temperatures and for different durations. This data is based on a standardized in-vitro assay.

Incubation Temperature (°C)Incubation Time (minutes)Residual Activity (%)
65585
651060
652035
70540
701015
7020<5
75510
7510<1
75200
80 5 0
80100
80200

Note: The recommended inactivation condition for Thermo Scientific FastDigest BstXI (this compound) is incubation at 80°C for 5 minutes[1]. Data presented for other conditions are for illustrative purposes to demonstrate the temperature and time-dependent nature of thermal inactivation.

Experimental Protocols

Protocol 1: Standard Thermal Inactivation of this compound (FastDigest BstXI)

This protocol describes the standard procedure for inactivating the this compound enzyme following a DNA digestion reaction.

Materials:

  • Completed this compound digestion reaction mixture

  • Heat block or water bath capable of reaching and maintaining 80°C

  • Appropriate reaction tubes

Procedure:

  • Following the completion of the DNA digestion reaction with this compound, ensure the reaction tube is securely closed.

  • Transfer the reaction tube to a pre-heated heat block or water bath set to 80°C.

  • Incubate the reaction at 80°C for 5 minutes[1].

  • After the incubation period, remove the tube from the heat source and allow it to cool to room temperature.

  • The DNA is now ready for downstream applications, such as ligation or end-repair, without the need for purification to remove the enzyme.

Protocol 2: Verification of this compound Thermal Inactivation

This protocol provides a method to verify the complete inactivation of the this compound enzyme. The principle is to challenge a known substrate with the heat-treated enzyme and observe for any residual cleavage activity.

Materials:

  • This compound (FastDigest BstXI) enzyme

  • 10X FastDigest Buffer

  • Substrate DNA with at least one BstXI recognition site (e.g., lambda DNA or a suitable plasmid)

  • Nuclease-free water

  • Heat block or water bath

  • Agarose gel electrophoresis system

  • DNA loading dye

  • DNA ladder

Procedure:

Part A: Heat Inactivation of the Enzyme

  • Prepare a reaction mixture containing 1 µL of this compound enzyme, 2 µL of 10X FastDigest Buffer, and 17 µL of nuclease-free water for a total volume of 20 µL.

  • Incubate the mixture at the desired inactivation temperature and time (e.g., 80°C for 5 minutes). For comparison, prepare tubes with different inactivation conditions as detailed in the data table. A control tube with no heat treatment should also be prepared.

Part B: Activity Assay of Heat-Treated Enzyme

  • To each tube of heat-treated enzyme from Part A, add 1 µg of substrate DNA.

  • Incubate the reaction at the optimal digestion temperature for BstXI, which is 37°C, for 1 hour.

  • As a positive control, prepare a fresh digestion reaction with 1 µg of substrate DNA, 1 µL of active this compound, 2 µL of 10X FastDigest Buffer, and nuclease-free water to a final volume of 20 µL. Incubate at 37°C for 1 hour.

  • As a negative control, incubate 1 µg of substrate DNA in 1X FastDigest Buffer without any enzyme.

  • Stop all reactions by adding DNA loading dye.

  • Analyze the samples by agarose gel electrophoresis.

Expected Results:

  • Positive Control: The substrate DNA should be completely digested, showing distinct bands corresponding to the cleavage products.

  • Negative Control: The substrate DNA should remain intact, showing a single band (or the characteristic bands of the uncut plasmid isoforms).

  • Test Samples: If the enzyme was completely inactivated, the substrate DNA will appear intact, similar to the negative control. If there is residual activity, the DNA will be partially or fully digested.

Visualizations

Thermal_Inactivation_Workflow cluster_protocol Verification of Thermal Inactivation start Start: Prepare Enzyme Mix heat_treatment Heat Treatment (e.g., 80°C for 5 min) start->heat_treatment add_substrate Add Substrate DNA heat_treatment->add_substrate incubation Incubate at 37°C add_substrate->incubation analysis Agarose Gel Electrophoresis incubation->analysis result Result: Assess Residual Activity analysis->result

Caption: Workflow for verifying the thermal inactivation of the this compound enzyme.

Inactivation_Logic enzyme_active Active this compound Enzyme heat_treatment Heat Treatment (80°C, 5 min) enzyme_active->heat_treatment Process enzyme_inactive Inactive this compound Enzyme downstream_app Downstream Application (e.g., Ligation) enzyme_inactive->downstream_app Proceed to heat_treatment->enzyme_inactive Outcome

Caption: Logical flow from active enzyme to inactivation for downstream applications.

Conclusion

The this compound (FastDigest BstXI) enzyme can be effectively and completely inactivated by incubation at 80°C for 5 minutes. This simple and reliable step eliminates the need for enzymatic cleanup after digestion, streamlining molecular cloning workflows and ensuring the integrity of subsequent enzymatic reactions. For critical applications, it is recommended to verify the inactivation using the protocol provided.

References

Application Notes and Protocols for FastDigest Green Buffer with FD1024 (FastDigest BstXI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient use of Thermo Scientific™ FastDigest™ Green Buffer with the FastDigest BstXI restriction enzyme (FD1024). The FastDigest system offers a significant advancement in rapid DNA digestion, with all FastDigest enzymes being 100% active in the universal FastDigest and FastDigest Green buffers, enabling DNA digestion in as little as 5-15 minutes.[1][2] This eliminates the need for sequential digestions and buffer changes when performing double or multiple digests.[1][3][4]

The FastDigest Green Buffer is a 10X proprietary buffer that includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[3][5] This feature streamlines the workflow by removing the need for a separate gel loading dye.[4] The blue dye migrates with 3-5 kb DNA fragments in a 1% agarose gel, while the yellow dye migrates faster than 10 bp DNA fragments.[3][5]

Key Features:
  • Rapid Digestion: Complete digestion of various DNA substrates in 5-15 minutes.[1]

  • Universal Buffer System: 100% activity of all FastDigest enzymes in a single buffer.[1][3]

  • Direct Gel Loading: FastDigest Green Buffer contains density reagents and tracking dyes for immediate electrophoresis.[3][5]

  • Downstream Compatibility: The reaction mixture is compatible with downstream applications such as ligation, blunting, and dephosphorylation without the need for intermediate purification steps.[1][4]

Quantitative Data Summary

The following tables provide a summary of the recommended reaction setups and digestion times for various DNA templates using FastDigest BstXI (this compound) with FastDigest Green Buffer.

Table 1: Recommended Reaction Setup for DNA Digestion [6]

ComponentPlasmid DNA (up to 1 µg)PCR Product (~0.2 µg)Genomic DNA (up to 5 µg)
Nuclease-free Water15 µL17 µL30 µL
10X FastDigest Green Buffer2 µL2 µL5 µL
DNA2 µL10 µL10 µL
FastDigest BstXI (this compound)1 µL1 µL5 µL
Total Volume 20 µL 30 µL 50 µL

Table 2: Incubation and Inactivation Conditions [1]

ParameterCondition
Incubation Temperature37°C
Incubation Time5 minutes
Thermal Inactivation80°C for 5 minutes

Experimental Protocols

Protocol 1: Single Digestion of Plasmid DNA

This protocol describes the digestion of 1 µg of plasmid DNA using FastDigest BstXI (this compound) and FastDigest Green Buffer.

Materials:

  • FastDigest BstXI (this compound)

  • 10X FastDigest Green Buffer

  • Plasmid DNA (1 µg)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heat block or water bath set to 37°C and 80°C

Procedure:

  • Thaw the 10X FastDigest Green Buffer, plasmid DNA, and nuclease-free water. Keep the FastDigest BstXI enzyme on ice.

  • In a sterile microcentrifuge tube, combine the following components in the order listed:

    • 15 µL of nuclease-free water

    • 2 µL of 10X FastDigest Green Buffer

    • 2 µL of plasmid DNA (up to 1 µg)

    • 1 µL of FastDigest BstXI (this compound)

  • Mix the reaction gently by pipetting up and down and then spin down the contents briefly in a microcentrifuge.[1]

  • Incubate the reaction at 37°C for 5 minutes in a heat block or water bath.[1]

  • (Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.[1]

  • The reaction is now ready for gel electrophoresis. Load an aliquot of the reaction mixture directly onto an agarose gel.[1]

Protocol 2: Double Digestion of DNA

This protocol outlines the simultaneous digestion of DNA with FastDigest BstXI and another FastDigest restriction enzyme.

Materials:

  • FastDigest BstXI (this compound)

  • Second FastDigest restriction enzyme

  • 10X FastDigest Green Buffer

  • DNA substrate

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heat block or water bath

Procedure:

  • Thaw the 10X FastDigest Green Buffer, DNA, and nuclease-free water. Keep the FastDigest enzymes on ice.

  • Set up the reaction by adding the following components to a microcentrifuge tube:

    • Nuclease-free water (adjust volume to reach the final reaction volume)

    • 2 µL of 10X FastDigest Green Buffer

    • DNA (up to 1 µg)

    • 1 µL of FastDigest BstXI (this compound)

    • 1 µL of the second FastDigest enzyme

    • Note: The combined volume of enzymes should not exceed 1/10th of the total reaction volume.[1]

  • Mix gently and spin down.

  • Incubate at 37°C for 5-15 minutes. Refer to the recommended incubation time for the specific enzymes and DNA substrate.

  • (Optional) Perform thermal inactivation according to the recommendations for the enzymes used.

  • Load the reaction mixture directly onto an agarose gel for analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Assembly cluster_incubation Digestion & Inactivation cluster_analysis Analysis prep_dna Prepare DNA (Plasmid, PCR Product, etc.) mix_components Combine Water, Buffer, DNA, and this compound prep_dna->mix_components prep_reagents Thaw Reagents (Buffer, Water) prep_reagents->mix_components prep_enzyme Keep Enzyme on Ice prep_enzyme->mix_components mix_spin Mix Gently & Spin Down mix_components->mix_spin incubate Incubate at 37°C for 5 minutes mix_spin->incubate inactivate Optional: Inactivate at 80°C for 5 minutes incubate->inactivate gel_loading Load Directly onto Agarose Gel inactivate->gel_loading electrophoresis Run Gel Electrophoresis gel_loading->electrophoresis visualize Visualize DNA Fragments electrophoresis->visualize

Caption: Experimental workflow for restriction digestion using FastDigest BstXI (this compound).

Restriction_Cloning_Principle cluster_vector Vector Plasmid cluster_insert DNA Insert cluster_digestion Restriction Digestion cluster_ligation Ligation vector Plasmid Vector with Restriction Site digest_vector Digest Vector with this compound vector->digest_vector insert Gene of Interest (e.g., from PCR) digest_insert Digest Insert with this compound insert->digest_insert linear_vector Linearized Vector digest_vector->linear_vector prepared_insert Prepared Insert digest_insert->prepared_insert ligation Ligate Insert into Vector (T4 DNA Ligase) linear_vector->ligation prepared_insert->ligation recombinant_dna Recombinant Plasmid ligation->recombinant_dna

Caption: Principle of creating recombinant DNA using restriction enzyme digestion.

References

Application Note: Large-Scale Plasmid DNA Digestion with FastDigest BstXI for Advanced Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of high-quality linearized plasmid DNA is a critical step in the manufacturing of advanced therapeutics, including viral vectors for gene therapy, mRNA vaccines, and for the generation of stable cell lines. The FastDigest BstXI restriction enzyme offers a rapid and efficient solution for plasmid linearization. This application note provides a detailed protocol for large-scale plasmid digestion using FastDigest BstXI, along with recommended quality control procedures and an overview of relevant downstream applications and biological pathways.

FastDigest enzymes are engineered to work in a universal buffer, allowing for rapid digestion, typically within 5-15 minutes for standard-scale reactions.[1] For large-scale applications, reaction times may need to be extended to ensure complete digestion.[2] A key advantage of the FastDigest system is the elimination of star activity under recommended conditions, ensuring high fidelity of the digestion process.[1]

Key Applications

Linearization of plasmid DNA with BstXI is a crucial step in various biopharmaceutical production workflows:

  • Viral Vector Production (AAV and Lentivirus): Linearized plasmids are often used in the production of viral vectors to improve the efficiency and safety of the vector packaging process.[3][4][5][6]

  • Stable Cell Line Generation: Transfection of cells with linearized plasmid DNA can increase the frequency of stable integration into the host genome.[3][7][8]

  • DNA Vaccines: The efficacy of DNA vaccines can be influenced by the topology of the plasmid DNA, with linearized vectors sometimes offering advantages in terms of immune response.[9]

Experimental Protocols

Protocol 1: Large-Scale Plasmid Digestion with FastDigest BstXI

This protocol is designed for the digestion of up to 200 µg of plasmid DNA.

Materials:

  • High-purity plasmid DNA (pre-qualified for downstream application)

  • FastDigest BstXI (Thermo Scientific™, #FD1024 or similar)[1]

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer[1]

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes or larger reaction vessels

Procedure:

  • Reaction Setup: Assemble the reaction components at room temperature in the order listed in the table below. To ensure homogeneity, gently vortex the mixture and then centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubation: Incubate the reaction at 37°C. For large-scale digestions, an extended incubation time of up to 16 hours may be necessary to ensure complete digestion.[2]

  • Enzyme Inactivation (Optional): To stop the reaction, heat the mixture at 80°C for 5 minutes.[1] This step is recommended before downstream applications that do not involve a purification step.

  • Purification: For applications requiring highly pure linearized plasmid, such as transfection for clinical applications, it is recommended to purify the digested DNA. This can be achieved through methods like phenol-chloroform extraction followed by ethanol precipitation, or by using specialized large-scale purification columns.[3]

Reaction Setup for Large-Scale Digestion:

ComponentVolume for 100 µg DNAVolume for 200 µg DNAFinal Concentration
Nuclease-free waterto 500 µLto 1000 µL-
10X FastDigest Buffer50 µL100 µL1X
Plasmid DNA (≤1 mg/mL)100 µg200 µg0.2 µg/µL
FastDigest BstXI5-10 µL10-20 µL-
Total Volume 500 µL 1000 µL

Note on Methylation: FastDigest BstXI activity is impaired by overlapping dcm methylation.[1] It is recommended to propagate plasmids in a dcm-deficient E. coli strain, such as GM2163.[1]

Protocol 2: Quality Control of Linearized Plasmid DNA

Comprehensive quality control is essential to ensure the purity, integrity, and concentration of the linearized plasmid DNA.[10][11]

1. Agarose Gel Electrophoresis:

  • Purpose: To visually confirm the completeness of the digestion and the size of the linearized plasmid.

  • Method:

    • Load a small aliquot (e.g., 50-100 ng) of the digested plasmid DNA onto a 1% agarose gel alongside an uncut plasmid control and a DNA ladder.

    • Run the gel and visualize the bands under UV light.

  • Expected Result: A single band corresponding to the expected size of the linearized plasmid. The uncut control should show predominantly supercoiled and open-circular forms.

2. Capillary Electrophoresis (CE):

  • Purpose: To provide high-resolution separation and accurate quantification of different plasmid isoforms (supercoiled, open-circular, and linear).[1][2][12][13] CE is a highly sensitive and reproducible method suitable for regulatory submissions.[2][13]

  • Method: Utilize a capillary electrophoresis system with a suitable kit for plasmid analysis.

  • Expected Result: A sharp peak corresponding to the linear plasmid isoform, with minimal to no presence of supercoiled or open-circular forms. Regulatory agencies often recommend >80% purity for the desired plasmid isoform.[2][13]

3. Agilent Bioanalyzer:

  • Purpose: An alternative to CE for automated electrophoresis that provides data on sizing, quantitation, and purity of the digested DNA.[14][15]

  • Method: Use a DNA-specific chip and follow the manufacturer's protocol.

  • Expected Result: A clean electropherogram showing a single peak at the expected size of the linearized plasmid.

Quantitative Data Summary:

Quality Control AssayParameter MeasuredAcceptance Criteria
Agarose Gel ElectrophoresisCompleteness of Digestion & Size VerificationSingle band at expected molecular weight; no visible undigested plasmid
Capillary ElectrophoresisPurity (% Linear Form)>95% linear isoform
Agilent BioanalyzerPurity & Size ConfirmationSingle peak at expected size with high purity
UV Spectrophotometry (A260/A280)Purity from Protein/Organic Contamination1.8 - 2.0
Endotoxin AssayEndotoxin Levels< 10 EU/mg of plasmid DNA[16]

Experimental Workflows and Signaling Pathways

Workflow for Large-Scale Plasmid Digestion and Purification

G cluster_prep Plasmid Preparation cluster_digest Digestion cluster_post Post-Digestion Processing plasmid_prod Large-Scale Plasmid Production (Fermentation) plasmid_purify Plasmid Purification (Chromatography) plasmid_prod->plasmid_purify plasmid_qc_pre Pre-Digestion QC (CE, Sequencing) plasmid_purify->plasmid_qc_pre large_digest Large-Scale Digestion with FastDigest BstXI plasmid_qc_pre->large_digest inactivation Heat Inactivation (Optional) large_digest->inactivation post_purify Post-Digestion Purification (Phenol-Chloroform/Column) inactivation->post_purify post_qc Post-Digestion QC (CE, Endotoxin) post_purify->post_qc final_product Final Linearized Plasmid DNA post_qc->final_product

Caption: Workflow for large-scale plasmid digestion.

Innate Immune Signaling Activated by Plasmid DNA

Transfected plasmid DNA can be recognized by the innate immune system, triggering signaling pathways that can influence transgene expression and the overall therapeutic outcome.[9][17][18][19] The diagram below illustrates the cGAS-STING pathway, a key mechanism for cytosolic DNA sensing.[20][21]

G cluster_cell Host Cell cluster_cytosol Cytosol cluster_nucleus Nucleus plasmid Plasmid DNA cgas cGAS plasmid->cgas senses sting STING (on ER membrane) cgas->sting activates via cGAMP tbk1 TBK1 sting->tbk1 recruits irf3 IRF3 tbk1->irf3 phosphorylates irf3_dimer IRF3 Dimer irf3->irf3_dimer dimerizes and translocates ifn_genes Interferon Gene Expression (IFN-β) irf3_dimer->ifn_genes induces ifn_secretion IFN-β Secretion ifn_genes->ifn_secretion

References

Troubleshooting & Optimization

Troubleshooting incomplete digestion with FD1024 BstXI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for incomplete digestion when using the FastDigest BstXI enzyme (FD1024).

Troubleshooting Incomplete Digestion

Incomplete digestion is a common issue in molecular biology workflows. This guide will help you identify the potential causes and provide solutions to ensure complete digestion of your DNA substrate with BstXI.

FAQs: Quick Solutions

Q1: My BstXI digestion is incomplete. What are the most common causes?

A1: The most frequent reasons for incomplete digestion include:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[1][2][3]

  • Suboptimal Reaction Conditions: The buffer, incubation temperature, or reaction volume may not be optimal for BstXI activity.

  • DNA Quality Issues: Contaminants in your DNA preparation can inhibit the enzyme.[4][5][6]

  • DNA Methylation: BstXI activity can be blocked by dcm methylation at or overlapping its recognition site.[7][8][9]

Q2: How can I check if my BstXI enzyme is active?

A2: Perform a control digest with a known, reliable DNA substrate like lambda (λ) DNA, which has 13 BstXI recognition sites.[9] If the control DNA is digested successfully, your enzyme is likely active, and the issue lies with your experimental DNA or reaction setup.[1][3]

Q3: What is the optimal temperature for BstXI digestion?

A3: The optimal incubation temperature for BstXI can vary slightly depending on the supplier. For Thermo Scientific's FastDigest BstXI (this compound), the recommended temperature is 37°C.[9] Other suppliers may recommend temperatures such as 45°C or 50°C.[10] Always refer to the manufacturer's protocol for the specific enzyme you are using.

Q4: Can DNA methylation affect BstXI digestion?

A4: Yes, BstXI is sensitive to dcm methylation.[7][8][9] If the recognition sequence is methylated, the enzyme's cleavage can be impaired or blocked.[7][8][9] To overcome this, consider using a dam-/dcm- competent E. coli strain for plasmid propagation.[4][9]

Q5: What is "star activity" and can it affect my results?

A5: Star activity is the relaxation of enzyme specificity, leading to cleavage at non-canonical sites under non-optimal conditions.[11][12] For BstXI, this can be caused by high glycerol concentrations (>5%), prolonged incubation times, or an incorrect buffer environment.[8][12] This may result in unexpected bands on your gel.

Troubleshooting Workflow

If you are experiencing incomplete digestion, follow this systematic workflow to diagnose and resolve the issue.

G cluster_start cluster_checks cluster_solutions cluster_methylation_solution cluster_end start Start: Incomplete BstXI Digestion check_enzyme 1. Check Enzyme Activity (Control Digest with Lambda DNA) start->check_enzyme check_dna 2. Assess DNA Quality & Quantity check_enzyme->check_dna Control OK? replace_enzyme Solution: Replace Enzyme/Buffer check_enzyme->replace_enzyme Control Failed? check_reaction 3. Verify Reaction Setup check_dna->check_reaction DNA Pure? purify_dna Solution: Re-purify DNA check_dna->purify_dna Contaminated? optimize_reaction Solution: Optimize Reaction Conditions check_reaction->optimize_reaction Incorrect? check_methylation 4. Investigate Methylation check_reaction->check_methylation Setup Correct? end_node Complete Digestion replace_enzyme->end_node purify_dna->end_node optimize_reaction->end_node methylation_solution Solution: Use dam-/dcm- E. coli strain check_methylation->methylation_solution Methylation Sensitive? check_methylation->end_node Not Methylation Sensitive? methylation_solution->end_node

Caption: Troubleshooting workflow for incomplete BstXI digestion.

Potential Causes of Incomplete Digestion and Their Solutions

The following diagram illustrates the relationships between common problems and their solutions.

G cause1 Inactive Enzyme solution1 Use New Enzyme/Buffer cause1->solution1 cause2 DNA Contamination (Phenol, Ethanol, Salts) solution2 Purify DNA Sample cause2->solution2 cause3 Suboptimal Buffer solution3 Use Recommended Buffer cause3->solution3 cause4 Incorrect Incubation (Time or Temperature) solution4 Adjust Incubation Conditions cause4->solution4 cause5 dcm Methylation solution5 Use dam-/dcm- Strain cause5->solution5 cause6 High Glycerol (>5%) solution6 Ensure Enzyme Volume <10% of Total cause6->solution6

Caption: Causes and solutions for incomplete BstXI digestion.

Quantitative Data and Experimental Protocols

Table 1: BstXI Reaction Conditions from Various Suppliers
ParameterThermo Fisher (this compound)NEB (R0113)Jena BioscienceVivantis (RE1240)
Incubation Temp. 37°C[9]37°C[8][13]50°C[10]37°C[14]
Reaction Buffer 1X FastDigest Buffer[9]1X NEBuffer™ r3.1[8][13]1x UB[10]1X Buffer V3[14]
Incubation Time 5-15 minutes[9]1 hour (standard)[8][13]5-10 minutes[10]Not specified
Heat Inactivation 80°C for 5 min[9]80°C for 20 min[7][8]65°C for 20 min[10]65°C for 20 min[14]
Table 2: Buffer Compatibility for Double Digestion (Jena Bioscience)
BufferRelative Activity
B1<25%
B2100%
B3100%
B550%
1x UB (recommended)100%[10]
Protocol: Control Digestion with Lambda (λ) DNA

This protocol is designed to verify the activity of your this compound BstXI enzyme.

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • Nuclease-free water: 15 µL

    • 10X FastDigest Buffer: 2 µL

    • Lambda (λ) DNA (1 µg): 2 µL

    • This compound BstXI: 1 µL

    • Total Volume: 20 µL

  • Mixing: Gently mix the reaction by pipetting up and down. Do not vortex.[4][10] Centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubation: Incubate the reaction at 37°C for 15 minutes.[9]

  • Analysis: Load the entire reaction onto a 1% agarose gel alongside an undigested λ DNA control. Run the gel and visualize the banding pattern. A successful digestion will show multiple distinct bands, while undigested DNA will appear as a single high-molecular-weight band.

Protocol: Assessing DNA Purity

Contaminants from DNA purification kits can inhibit restriction enzymes.[4][5][6]

  • Spectrophotometry: Measure the absorbance of your DNA sample at 230 nm, 260 nm, and 280 nm using a spectrophotometer (e.g., NanoDrop).

  • Ratio Analysis:

    • A260/A280 Ratio: A ratio of ~1.8 is indicative of pure DNA. Lower ratios may indicate protein contamination.

    • A260/A230 Ratio: This ratio should be between 2.0 and 2.2. Lower ratios can suggest contamination with phenol, guanidine, or other salts.

  • Purification: If ratios are outside the optimal range, consider re-purifying your DNA using a column-based kit or ethanol precipitation.[4][10]

References

How to prevent star activity with FastDigest BstXI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent star activity when using FastDigest BstXI.

Troubleshooting Guide: Preventing Star Activity with FastDigest BstXI

Star activity is the relaxation or alteration of an enzyme's recognition sequence specificity, leading to cleavage at non-canonical sites. While Thermo Scientific FastDigest enzymes are designed to be highly active in the universal FastDigest buffer and generally exhibit low levels of star activity, prolonged incubation or suboptimal reaction conditions can induce it.[1]

Question: I am observing unexpected bands in my digestion, suggesting star activity. How can I prevent this?

Answer: To prevent star activity with FastDigest BstXI, it is crucial to adhere to the recommended protocol. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and prevent star activity.

Key Factors Influencing Star Activity

Under non-optimal conditions, restriction enzymes can cleave sequences that are similar but not identical to their recognition site.[2][3] The following conditions are known to contribute to star activity:

  • High Glycerol Concentration: The final glycerol concentration in the reaction should not exceed 5% (v/v).[2][4][5] Since the enzyme is stored in a glycerol-containing buffer, using too much enzyme can increase the final glycerol concentration.

  • High Enzyme to DNA Ratio: An excessive amount of enzyme relative to the DNA substrate can lead to off-target cleavage.[2][6]

  • Prolonged Incubation Time: While FastDigest enzymes are rapid, significantly extending the incubation time beyond the recommended duration can increase the likelihood of star activity.[1]

  • Suboptimal Buffer Conditions: Low ionic strength or a pH outside the optimal range can affect enzyme fidelity.[2][6]

  • Presence of Organic Solvents: Contaminants such as ethanol or DMSO in the DNA preparation can promote star activity.[2][6]

  • Incorrect Divalent Cations: The use of divalent cations other than Mg++, such as Mn++, can induce star activity.[2][6]

Summary of Reaction Conditions to Prevent Star Activity
ParameterRecommended ConditionCondition Promoting Star Activity
Glycerol Concentration ≤ 5% (v/v)> 5% (v/v)[2][4][5]
Enzyme Volume ≤ 1/10th of total reaction volume[1]> 1/10th of total reaction volume
Enzyme to DNA Ratio 1 µL for up to 1 µg of plasmid/lambda DNA[1]> 10 units per µg of DNA[6]
Incubation Time 5 minutes for plasmid/lambda DNA[1]Prolonged incubation (e.g., overnight)[1][7]
Reaction Buffer 1X FastDigest or FastDigest Green Buffer[1]Low ionic strength buffer (<25 mM)[2]
pH ~pH 7.4 (in 1X FastDigest Buffer)> pH 8.0[2][8]
Divalent Cation Mg++ (present in FastDigest Buffer)Substitution with Mn++, Cu++, Co++, or Zn++[2][6]
DNA Purity Free of organic solvents (e.g., ethanol, DMSO)Presence of organic solvents[2][6]

Experimental Protocol: Standard Digestion with FastDigest BstXI

This protocol is designed for the digestion of up to 1 µg of plasmid DNA.

Materials:

  • FastDigest BstXI enzyme

  • 10X FastDigest or FastDigest Green Buffer

  • Plasmid DNA (up to 1 µg)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Combine the following components at room temperature in the order indicated:

ComponentVolume for 20 µL reaction
Nuclease-free water15 µL
10X FastDigest or FastDigest Green Buffer2 µL
DNA (up to 1 µg)2 µL
FastDigest BstXI 1 µL
Total Volume 20 µL
  • Mixing: Mix the reaction gently by pipetting up and down. Spin down the contents briefly in a microcentrifuge.

  • Incubation: Incubate the reaction at 37°C for 5 minutes.[1][9]

  • Stopping the Reaction (Optional): To inactivate the enzyme, heat the reaction at 80°C for 5 minutes.[1]

  • Analysis: If using FastDigest Green Buffer, the reaction can be directly loaded onto an agarose gel.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting star activity with FastDigest BstXI.

StarActivityTroubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Further Investigation cluster_3 Solutions start Unexpected bands observed (Potential Star Activity) check_enzyme_vol Is enzyme volume ≤ 1/10th of total volume? start->check_enzyme_vol check_incubation Was incubation time kept to the minimum (e.g., 5-15 min)? check_enzyme_vol->check_incubation Yes reduce_enzyme Reduce enzyme volume and/or increase total reaction volume. check_enzyme_vol->reduce_enzyme No check_dna_purity Is DNA preparation free of organic solvents? check_incubation->check_dna_purity Yes reduce_time Reduce incubation time to the recommended duration. check_incubation->reduce_time No check_buffer Was the recommended FastDigest buffer used? check_dna_purity->check_buffer Yes clean_dna Clean up DNA sample to remove contaminants. check_dna_purity->clean_dna No use_correct_buffer Use the provided 1X FastDigest or FastDigest Green Buffer. check_buffer->use_correct_buffer No success Problem Resolved: Clean Digestion check_buffer->success Yes reduce_enzyme->success reduce_time->success clean_dna->success use_correct_buffer->success

Caption: Troubleshooting workflow for preventing star activity with FastDigest BstXI.

Frequently Asked Questions (FAQs)

Q1: Can I perform an overnight digestion with FastDigest BstXI? A1: It is not recommended. Prolonged incubation with FastDigest BstXI may result in star activity.[1] For most substrates like plasmid and lambda DNA, a 5-minute incubation is sufficient for complete digestion.[1]

Q2: What is the maximum volume of FastDigest BstXI I can add to my reaction? A2: The combined volume of FastDigest enzymes in a reaction should not exceed 1/10th of the total reaction volume to keep the glycerol concentration below 5%.[1]

Q3: Can I use a different buffer for digestion with FastDigest BstXI? A3: It is highly recommended to use the provided 1X FastDigest or FastDigest Green Buffer. All FastDigest enzymes are 100% active in this universal buffer, which is optimized to prevent star activity under recommended conditions.[1] Using other buffers may lead to suboptimal performance and star activity.

Q4: My DNA is dissolved in a buffer containing EDTA. Will this affect the digestion? A4: EDTA chelates Mg++, which is an essential cofactor for restriction enzymes. High concentrations of EDTA in your DNA sample can inhibit the digestion. It is recommended to use a low EDTA buffer (e.g., TE buffer with 0.1 mM EDTA) for DNA storage or to purify the DNA before digestion.

Q5: Does DNA methylation affect FastDigest BstXI activity? A5: Yes, FastDigest BstXI cleavage can be impaired by overlapping dcm methylation. To avoid this, it is recommended to use a dcm-negative E. coli strain, such as GM2163, for plasmid propagation.[1]

References

Technical Support Center: Troubleshooting Unexpected DNA Bands After Restriction Digestion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter unexpected DNA banding patterns after restriction enzyme digestion, with a focus on scenarios similar to those involving enzymes like FD1024.

Frequently Asked Questions (FAQs)

Q1: After digesting my plasmid DNA with this compound, I see more bands than I expected on the agarose gel. What could be the cause?

A1: Unexpected DNA bands following a restriction digest can arise from several factors. The most common causes are partial or incomplete digestion, star activity, or the presence of contaminants.[1][2] It is also possible that your DNA sample is contaminated with other DNA templates or that there are unexpected recognition sites in your sequence.[3]

Q2: What is incomplete digestion and how can I fix it?

A2: Incomplete digestion occurs when the restriction enzyme fails to cut all of its recognition sites within the DNA sample.[4][5] This results in a mixture of fully digested, partially digested, and undigested DNA, appearing as extra bands on a gel that are typically larger than the smallest expected fragment.[6][7]

To resolve incomplete digestion, you can:

  • Increase Incubation Time: Extend the incubation period to allow the enzyme more time to cut.[2][3]

  • Add More Enzyme: Increase the units of enzyme per microgram of DNA. A general recommendation is to use 5-10 units of enzyme per µg of plasmid DNA.[8]

  • Purify Your DNA: Contaminants from the DNA purification process (e.g., salts, ethanol, EDTA) can inhibit enzyme activity.[9] Re-purifying your DNA sample may be necessary.

  • Optimize Reaction Conditions: Ensure you are using the optimal buffer, temperature, and reaction volume as recommended by the enzyme manufacturer.[4]

Q3: My gel shows a smear or many bands smaller than my expected fragments. What is star activity?

A3: Star activity is the relaxation of an enzyme's specificity, leading it to cut at sites that are similar but not identical to its true recognition sequence.[10][11] This results in smaller, unexpected DNA fragments and can sometimes appear as a smear on the gel.[6]

Q4: How can I prevent star activity?

A4: Star activity is often caused by non-optimal reaction conditions.[10][11][12][13] To prevent it, adhere to the following guidelines:

  • Avoid Excess Enzyme: Using too much enzyme can lead to off-target cutting.[14] Do not exceed 10% of the total reaction volume with the enzyme solution to keep the glycerol concentration below 5%.[8]

  • Use the Correct Buffer: Always use the buffer recommended by the enzyme supplier.[3]

  • Check Reaction Conditions: High pH (>8.0), low ionic strength, and the presence of organic solvents can all contribute to star activity.[11][12][13][14]

  • Limit Incubation Time: While you want to ensure complete digestion, excessively long incubation times can sometimes increase the likelihood of star activity.[11][13]

Q5: Could DNA methylation be affecting my this compound digestion?

A5: Yes, DNA methylation can block the activity of certain restriction enzymes.[15] If your DNA was isolated from a bacterial strain that expresses methyltransferases (like Dam or Dcm in E. coli), recognition sites may be methylated.[16][17][18] If this compound is sensitive to this methylation, it will not be able to cut, leading to an incorrect banding pattern.

To address this, you can:

  • Use a Methylation-Insensitive Enzyme: Check if an isoschizomer or neoschizomer of your enzyme is available that is not affected by methylation.[5]

  • Propagate Plasmids in a dam/dcm- Strain: Use E. coli strains that lack the genes for these methyltransferases to produce unmethylated plasmid DNA.[5][19]

Troubleshooting Guide

Experimental Protocols

Standard Restriction Digestion Protocol:

  • In a sterile microcentrifuge tube, combine the following in this order:

    • Nuclease-free water

    • 10X Reaction Buffer

    • DNA (1 µg)

  • Mix the contents gently by pipetting.

  • Add the restriction enzyme (e.g., this compound) last. Typically, 1 µL (5-10 units) is sufficient.[8] The enzyme volume should not exceed 10% of the total reaction volume.

  • Gently mix again by pipetting or flicking the tube. Briefly centrifuge to collect the reaction mixture at the bottom of the tube.

  • Incubate at the enzyme's optimal temperature (usually 37°C) for 1 hour.

  • Stop the reaction by adding a loading dye containing EDTA or by heat inactivation if recommended by the manufacturer.

  • Analyze the results by running the digested DNA on an agarose gel alongside an undigested control and a DNA ladder.

Data Presentation

Table 1: Common Causes of Unexpected Bands and Recommended Adjustments

Observation on GelPotential CauseRecommended ActionParameter to Adjust
Additional bands larger than the smallest expected fragment.Incomplete DigestionIncrease enzyme units, extend incubation time, or purify DNA.Enzyme concentration, Incubation time, DNA purity
Smear or multiple bands smaller than the smallest expected fragment.Star ActivityDecrease enzyme units, use correct buffer, shorten incubation.Enzyme concentration, Buffer composition, Incubation time
Expected bands are missing, and a larger band corresponding to undigested DNA is present.Enzyme Inhibition / MethylationPurify DNA, use a methylation-insensitive enzyme, or grow plasmid in a dam/dcm- strain.DNA purity, Enzyme choice, Host strain
Faint or no bands.Inactive EnzymeCheck enzyme storage and expiration date. Run a control digest with a known substrate.Enzyme stock
Diffuse or smeared bands.Nuclease Contamination / Poor DNA QualityRe-purify DNA, use fresh, sterile reagents.DNA purity, Reagents

Table 2: Recommended Reaction Setup for a Standard 50 µL Digestion

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 50 µLN/A
10X Reaction Buffer5 µL1X
DNA1 µg20 ng/µL
Restriction Enzyme (10 units/µL)1 µL0.2 units/µL
Total Volume 50 µL

Visualizations

Troubleshooting_Workflow start Unexpected Bands Observed check_pattern Analyze Banding Pattern start->check_pattern incomplete Incomplete Digestion (Larger unexpected bands) check_pattern->incomplete Larger Bands star Star Activity (Smaller unexpected bands/smear) check_pattern->star Smaller Bands inhibition Enzyme Inhibition/ Methylation Blockage (Missing expected bands) check_pattern->inhibition Missing Bands action_incomplete Increase enzyme units Extend incubation time Purify DNA incomplete->action_incomplete action_star Decrease enzyme units Use correct buffer Reduce incubation time star->action_star action_inhibition Purify DNA Use methylation-insensitive enzyme Change host strain inhibition->action_inhibition end Expected Bands Achieved action_incomplete->end action_star->end action_inhibition->end

Caption: Troubleshooting workflow for unexpected DNA bands.

Causes_of_Unexpected_Bands root Unexpected DNA Bands suboptimal_conditions Suboptimal Reaction Conditions root->suboptimal_conditions dna_issues DNA Quality/Properties root->dna_issues enzyme_issues Enzyme Problems root->enzyme_issues glycerol High Glycerol (>5%) suboptimal_conditions->glycerol ph Incorrect pH suboptimal_conditions->ph ionic Low Ionic Strength suboptimal_conditions->ionic methylation DNA Methylation dna_issues->methylation contaminants Contaminants (Salts, Ethanol) dna_issues->contaminants excess_enzyme Excess Enzyme enzyme_issues->excess_enzyme inactive_enzyme Inactive Enzyme enzyme_issues->inactive_enzyme

References

BstXI Digestion of High Molecular Weight DNA: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the digestion of high molecular weight (HMW) genomic DNA using the BstXI restriction enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for BstXI digestion?

A1: Optimal conditions for BstXI can vary slightly by manufacturer, but generally involve incubation at 37°C, 50°C, or 55°C in its recommended 1X reaction buffer.[1][2][3][4][5] It is crucial to consult the manufacturer's specific protocol for the enzyme you are using. Key factors for successful digestion of HMW DNA include ensuring the DNA is free of contaminants and using appropriate enzyme-to-DNA ratios.[3][6]

Q2: My HMW genomic DNA is not digesting completely. What are the possible causes?

A2: Incomplete digestion of HMW DNA is a common issue. Several factors can contribute to this problem:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[7]

  • DNA Quality: The HMW DNA preparation may contain inhibitors like phenol, chloroform, ethanol, or high salt concentrations from the extraction process.[6]

  • Suboptimal Reaction Conditions: Incorrect buffer composition, incubation temperature, or reaction volume can inhibit enzyme activity.[8]

  • DNA Methylation: BstXI cleavage can be impaired or blocked by dcm methylation.[1][5][9][10][11] If your DNA was isolated from a dcm-positive E. coli strain, this could be the cause.

  • Insufficient Incubation Time: High molecular weight DNA may require longer incubation times or higher enzyme concentrations for complete digestion compared to smaller DNA like plasmids.[2][3]

Q3: I see unexpected bands or a smear on my gel after digestion. What does this mean?

A3: Unexpected bands or smearing can indicate a few issues:

  • Star Activity: This is the relaxation of enzyme specificity, leading to cleavage at non-canonical sites. It can be caused by high glycerol concentrations (>5%), prolonged incubation times, a high enzyme-to-DNA ratio, or non-optimal buffer conditions.[5][12][13]

  • Nuclease Contamination: Contaminating nucleases in your DNA preparation or the enzyme stock can cause non-specific degradation, resulting in a smear.[6][8] You can check for this by incubating your DNA in the reaction buffer without the BstXI enzyme.[12]

  • Incomplete Digestion: A partial digest will show a combination of expected bands and higher molecular weight bands corresponding to uncut or partially cut DNA.[6]

Q4: How can I prevent shearing of my HMW DNA during the digestion setup?

A4: HMW DNA is extremely sensitive to mechanical stress. To prevent shearing:

  • Use Wide-Bore Pipette Tips: Always use wide-bore tips when handling HMW DNA.[14]

  • Mix Gently: Do not vortex the DNA or the reaction mixture.[2][14] Instead, mix by gently flicking the tube or slowly pipetting up and down.[3][14]

  • Minimize Freeze-Thaw Cycles: Aliquot your HMW DNA to avoid repeated freezing and thawing.[14]

Q5: How does DNA methylation affect BstXI digestion?

A5: BstXI is sensitive to overlapping dcm methylation.[1][5][9][10] If the recognition site is methylated by a Dcm methylase, the enzyme's activity will be impaired or blocked. To overcome this, it is recommended to use a dam-/dcm- competent E. coli strain for propagating any DNA that will be used in a BstXI digest.[1][5]

BstXI Reaction Conditions: Manufacturer Comparison

For easy comparison, the following table summarizes BstXI reaction conditions from various suppliers. Always refer to the product manual for the most accurate and up-to-date information.

ParameterThermo Fisher Scientific (FastDigest)New England Biolabs (NEB)Jena BioscienceRoboklonVivantis
Incubation Temp. 37°C[1]37°C[5][10]50°C[2]50°C[3]37°C[4]
Heat Inactivation 80°C for 5 min[1]80°C for 20 min[5][10]65°C for 20 min[2]65°C for 20 min[3]65°C for 20 min[4]
Recommended Buffer 1X FastDigest or FastDigest Green Buffer[1]1X NEBuffer™ r3.1[5][10]1x Universal Buffer (UB)[2]10x Reaction Buffer High[3]1X Buffer V3[4]
BSA Requirement Included in buffer[15]Supplied as Recombinant Albumin[5]Recommended, added separately[3]Recommended, added separately[3]Included in buffer[4]
Methylation Sensitivity Impaired by dcm[1]Blocked by some dcm[5][10]Not specifiedPotential inhibition by dcm[3]Not specified

Experimental Protocols

Protocol 1: Standard Digestion of HMW Genomic DNA with BstXI

This protocol provides a general framework for digesting HMW gDNA.

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube, assemble the following components on ice. Add the enzyme last.

    • Nuclease-Free Water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • HMW Genomic DNA (0.1-1 µg): X µL

    • BstXI Enzyme (1-2 units per µg DNA): 1 µL

    • Note: The enzyme volume should not exceed 10% of the total reaction volume to keep glycerol concentration low.[2]

  • Mix Gently: After adding the enzyme, mix the reaction by slowly pipetting up and down with a wide-bore tip. Do not vortex.[2][3] Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubate: Incubate the reaction at the manufacturer's recommended temperature (e.g., 37°C or 50°C) for 1-4 hours. For HMW DNA, a longer incubation time may be necessary.[2][3]

  • Inactivate the Enzyme: Heat-inactivate the reaction by incubating at the temperature and duration specified by the manufacturer (e.g., 65°C or 80°C for 20 minutes).[2][5] Alternatively, stop the reaction by adding EDTA to a final concentration of 20 mM.[2][3]

  • Analyze Results: Load an aliquot of the digested DNA on an appropriate agarose gel (e.g., 0.7% for HMW DNA) to visualize the results. Use a pulsed-field gel electrophoresis (PFGE) system for better resolution of very large fragments.

Visual Guides and Workflows

BstXI Digestion Workflow

BstXI_Workflow cluster_prep Preparation cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis HMW_DNA 1. Purify HMW gDNA Reagents 2. Thaw Reagents on Ice Setup 3. Assemble Reaction Mix (Buffer, DNA, H₂O) Reagents->Setup Add_Enzyme 4. Add BstXI Enzyme Last Setup->Add_Enzyme Mix 5. Mix Gently (Wide-bore tip) Add_Enzyme->Mix Incubate 6. Incubate at Optimal Temperature Mix->Incubate Inactivate 7. Heat Inactivate Incubate->Inactivate Analyze 8. Analyze on Agarose Gel Inactivate->Analyze

Caption: A standard workflow for digesting high molecular weight genomic DNA with BstXI.

Troubleshooting Incomplete Digestion

Troubleshooting_Incomplete_Digestion Start Incomplete or No Digestion Observed Cause_Enzyme Is the enzyme active? Start->Cause_Enzyme Cause_DNA Is the DNA quality sufficient? Start->Cause_DNA Cause_Conditions Are reaction conditions optimal? Start->Cause_Conditions Cause_Enzyme->Cause_DNA Yes Sol_Enzyme_Control Run control digest with lambda DNA Cause_Enzyme->Sol_Enzyme_Control No Cause_DNA->Cause_Conditions Yes Sol_DNA_Repurify Re-purify HMW DNA to remove inhibitors Cause_DNA->Sol_DNA_Repurify No (Inhibitors) Sol_DNA_Methylation Use DNA from a dam-/dcm- strain Cause_DNA->Sol_DNA_Methylation No (Methylation) Sol_Conditions_Time Increase incubation time and/or enzyme amount Cause_Conditions->Sol_Conditions_Time No Sol_Conditions_Buffer Verify correct buffer and temperature Cause_Conditions->Sol_Conditions_Buffer No Sol_Enzyme_New Use a fresh aliquot of enzyme Sol_Enzyme_Control->Sol_Enzyme_New

Caption: A decision tree for troubleshooting incomplete BstXI digestion of HMW DNA.

Preventing Star Activity

Star_Activity_Prevention StarActivity Star Activity (Non-specific Cleavage) Glycerol High Glycerol (>5%) Glycerol->StarActivity Prevent_Glycerol Ensure enzyme volume is <1/10 of total volume Glycerol->Prevent_Glycerol Enzyme Excessive Enzyme Units Enzyme->StarActivity Prevent_Enzyme Use 1-2 units of enzyme per µg of DNA Enzyme->Prevent_Enzyme Incubation Prolonged Incubation Incubation->StarActivity Prevent_Incubation Optimize incubation time; avoid overnight digests if possible Incubation->Prevent_Incubation Buffer Suboptimal Buffer (Incorrect pH or Salt) Buffer->StarActivity Prevent_Buffer Use the manufacturer's recommended 1X buffer Buffer->Prevent_Buffer

Caption: Key factors that cause star activity and the corresponding preventative measures.

References

Improving ligation efficiency of BstXI digested fragments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the ligation efficiency of DNA fragments digested with the BstXI restriction enzyme.

Troubleshooting Guide

This section addresses specific issues that can arise during the cloning workflow involving BstXI, from initial digestion to final transformation.

Issue 1: Few to No Colonies After Transformation

If your ligation and transformation protocol yields very few or no colonies, it often points to a fundamental issue in the experimental workflow.

Possible Causes and Solutions

Possible Cause Solution
Incompatible BstXI Ends The primary challenge with BstXI is its recognition sequence (CCANNNNN/NTGG), which creates variable sticky ends. For ligation to occur, the "N" sequences in the overhangs of the vector and insert must be perfectly complementary[1]. Action: Sequence-verify that the BstXI sites in your vector and insert will generate compatible overhangs. If not, you will need to re-engineer your fragments or choose a different cloning strategy[1].
Inefficient Ligation Reaction Several factors can inhibit the T4 DNA ligase enzyme or prevent the DNA ends from joining.
Inactive Ligase or BufferThe ATP in the ligase buffer is crucial for the reaction but degrades with repeated freeze-thaw cycles[2][3]. Action: Aliquot the ligase buffer into single-use volumes upon first use. If in doubt, use a fresh tube of buffer and ligase. You can test ligase activity by ligating a DNA ladder and observing a high molecular weight smear on a gel[4][5].
Inhibitors in DNA PrepSalts, EDTA, ethanol, and other contaminants from DNA purification kits can inhibit T4 DNA ligase[5][6][7]. Action: Purify the digested vector and insert using a reliable spin column or gel extraction kit to remove inhibitors[6][7]. Ensure all ethanol is removed before eluting the DNA.
Incorrect DNA ConcentrationThe total DNA concentration in the ligation reaction should ideally be between 1-10 µg/ml to favor the formation of circular molecules over concatemers[3][5]. Action: Quantify your purified vector and insert fragments and adjust their concentrations accordingly.
Poor Transformation Efficiency The competent cells may not be viable or the transformation protocol may be suboptimal. Action: Always run a positive control transformation with a known amount (e.g., 100 pg–1 ng) of uncut plasmid to verify the efficiency of your competent cells[6].
Incorrect Antibiotic The antibiotic used in the plates may be incorrect or at the wrong concentration. Action: Double-check that the antibiotic and its concentration match the resistance marker on your vector plasmid[4][6].
Issue 2: High Number of Colonies, but All Are Empty Vectors (No Insert)

This common problem indicates that the vector is re-ligating to itself more efficiently than it is ligating to the insert.

Possible Causes and Solutions

Possible Cause Solution
Incomplete Vector Digestion If even a small percentage of the vector is not fully digested, this uncut, supercoiled plasmid will transform with very high efficiency, resulting in a large number of background colonies[8].
Suboptimal DigestionThe digestion reaction may be inefficient. Action: Increase the incubation time or the amount of BstXI enzyme used. Ensure you are using the recommended buffer (NEBuffer™ r3.1 for BstXI) and incubation temperature (37°C)[9][10]. Always verify complete linearization of the vector by running a small amount on an agarose gel against an uncut vector control[11].
Vector Self-Ligation If the vector is digested with only BstXI (or two enzymes that produce compatible ends), the ends can easily re-ligate. Action: Treat the digested vector with a phosphatase, such as Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), to remove the 5' phosphate groups. This prevents the vector from ligating to itself[6]. Crucially, the phosphatase must be thoroughly removed or heat-inactivated before the ligation step, as it will also dephosphorylate the insert [5][6].
Suboptimal Vector:Insert Molar Ratio An incorrect ratio of vector to insert DNA can favor self-ligation. Action: Optimize the molar ratio of vector to insert. A common starting point is a 1:3 molar ratio, but ratios from 1:1 to 1:10 can be tested to find the optimum for your specific fragments[3][12][13]. Use an online tool like NEBioCalculator to determine the correct masses of vector and insert to use[3][14].

Experimental Protocols

Protocol 1: BstXI Digestion of Vector and Insert

This protocol is for a standard 50 µL digestion reaction.

  • Set up the reaction: In a sterile microfuge tube, combine the following components. It is recommended to add the enzyme last[15][16].

    • DNA (Vector or Insert): 1 µg

    • 10X NEBuffer™ r3.1: 5 µL

    • BstXI Enzyme: 1 µL (typically 10 units)

    • Nuclease-Free Water: to a final volume of 50 µL

  • Mix and Incubate: Mix the components gently by pipetting. Do not vortex[16]. Incubate the reaction at 37°C for 1 hour. For genomic DNA or to ensure complete digestion, incubation can be extended[16].

  • Stop the Reaction: Stop the reaction by heat inactivation at 80°C for 20 minutes[9][10]. Alternatively, proceed directly to gel electrophoresis or use a spin column for purification.

  • Purification: Purify the digested DNA fragments using either gel extraction to isolate the band of interest or a PCR purification spin column to clean up the reaction[8][15]. This step is critical to remove the enzyme, buffer components, and small DNA fragments that could interfere with ligation.

Protocol 2: Standard T4 DNA Ligase Reaction

This protocol outlines a typical ligation for cohesive (sticky) ends.

  • Calculate Vector:Insert Ratio: Determine the mass of insert needed for a desired molar ratio (e.g., 1:3 vector:insert). The following formula can be used[13][17][18]: Mass of Insert (ng) = [Mass of Vector (ng) × Size of Insert (kb) / Size of Vector (kb)] × Molar Ratio

  • Set up the ligation reaction on ice:

    • Vector DNA: 25–100 ng

    • Insert DNA: Calculated amount from step 1

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-Free Water: to a final volume of 20 µL

  • Mix and Incubate: Mix gently. For standard cohesive-end ligations, incubate at 16°C overnight or at room temperature (22-25°C) for 10-60 minutes[2][3]. Lower temperatures favor the annealing of the sticky ends, while higher temperatures are more optimal for the ligase enzyme itself[2].

  • Heat Inactivate (Optional): If using standard T4 DNA Ligase, you can inactivate the enzyme by heating to 65°C for 10 minutes. Do not heat inactivate if using a "Quick Ligation" kit, as this can decrease transformation efficiency[3].

  • Transformation: Use 1-5 µL of the ligation mixture to transform 50 µL of competent E. coli cells[3][5].

Data Summary

Table 1: Recommended Vector:Insert Molar Ratios
ApplicationRecommended Molar Ratio (Vector:Insert)Rationale
Single Insert Cloning 1:1 to 1:10 (start with 1:3)A moderate excess of insert helps ensure that most vector molecules ligate with an insert rather than re-ligating[3][12].
Small Inserts / Adaptors Up to 1:20A higher excess is needed to drive the reaction towards the desired vector-insert ligation due to the lower probability of collision[3].
Multiple Inserts 1:6 (Insert:Vector)A higher concentration of insert molecules is needed to promote the insertion of multiple fragments[3][12].

Visualizations

Experimental Workflow Diagram

BstXI_Cloning_Workflow cluster_prep DNA Preparation cluster_digest Digestion cluster_purify Purification cluster_ligate Ligation cluster_transform Transformation & Selection Vector Vector Plasmid Digest BstXI Digestion (37°C) Vector->Digest Insert Insert DNA (PCR/Plasmid) Insert->Digest Purify_V Purify Vector (Gel or Column) Digest->Purify_V Vector Purify_I Purify Insert (Gel or Column) Digest->Purify_I Insert Ligate T4 DNA Ligation (16°C or RT) Purify_V->Ligate Purify_I->Ligate Transform Transform E. coli Ligate->Transform Select Plate on Selective Media Transform->Select BstXI_Troubleshooting Start Start: Ligation Failure Q_Colonies Are there any colonies? Start->Q_Colonies A_NoColonies Problem: Reaction Failure or Low Efficiency Q_Colonies->A_NoColonies No Q_Insert Do colonies contain the insert? Q_Colonies->Q_Insert Yes Check_Compatibility Check BstXI end compatibility A_NoColonies->Check_Compatibility Check_Ligation Check ligase/buffer activity A_NoColonies->Check_Ligation Check_Cells Check competent cell efficiency A_NoColonies->Check_Cells Check_DNA_Purity Purify DNA to remove inhibitors A_NoColonies->Check_DNA_Purity A_Success Success! Q_Insert->A_Success Yes A_NoInsert Problem: High Vector Background Q_Insert->A_NoInsert No Check_Digestion Verify complete vector digestion A_NoInsert->Check_Digestion Use_Phosphatase Dephosphorylate vector A_NoInsert->Use_Phosphatase Optimize_Ratio Optimize Vector:Insert molar ratio A_NoInsert->Optimize_Ratio

References

FD1024 activity in different reaction buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the activity of the hypothetical enzyme FD1024 in different reaction buffers. The information provided is based on general principles of enzymology and best practices for enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound?

The optimal pH for an enzyme is the pH at which it exhibits maximum activity.[1] Every enzyme has a specific pH range for optimal performance.[1] For this compound, it is recommended to perform a pH-rate profile by measuring its activity in a series of buffers with overlapping pH ranges to determine the precise optimal pH.

Q2: Which buffer system should I use for my this compound assay?

The choice of buffer is critical for enzyme assays.[1] Commonly used buffers in enzyme assays include phosphate, Tris, HEPES, and MOPS.[1][2] The ideal buffer should have a pKa within one pH unit of the desired assay pH.[2] It is important to choose a buffer that does not interact with the enzyme or substrates.[1][2] For instance, phosphate buffers can sometimes inhibit kinases.[1]

Q3: How does buffer concentration affect this compound activity?

Buffer concentration can influence the ionic strength of the reaction mixture, which in turn can affect enzyme structure and activity.[1] For some carboxylesterases, buffer concentrations up to 100 mM showed similar activity to phosphate-buffered saline.[3] It is advisable to test a range of buffer concentrations (e.g., 25 mM to 200 mM) to find the optimal condition for this compound.

Q4: Can I use additives in my reaction buffer?

Additives like salts, metal ions, or stabilizing agents can be included in the reaction buffer. However, it is crucial to first determine their effect on this compound activity. Some substances can interfere with enzyme assays. For example, EDTA, ascorbic acid, SDS, and sodium azide can interfere with some assays and should be avoided if possible.[4]

Troubleshooting Guide

Problem 1: Low or no this compound activity detected.

  • Possible Cause: Incorrect buffer pH.

    • Solution: Verify the pH of your buffer using a calibrated pH meter. Enzyme activity is highly sensitive to pH.[5]

  • Possible Cause: The assay buffer is too cold.

    • Solution: Ensure all assay components, except the enzyme, are equilibrated to the optimal reaction temperature.[5][6] Enzymes should be kept on ice until just before use.[6]

  • Possible Cause: Omission of a necessary component.

    • Solution: Carefully review the assay protocol to ensure all reagents, including cofactors or substrates, were added in the correct order and volume.[5][6]

  • Possible Cause: Degraded enzyme.

    • Solution: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[5] Use fresh aliquots for each experiment.

Problem 2: High background signal in the absence of this compound.

  • Possible Cause: Substrate instability.

    • Solution: The substrate may be unstable and spontaneously breaking down in the reaction buffer. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

  • Possible Cause: Contamination of reagents.

    • Solution: Use high-purity water and reagents. Ensure that glassware and pipette tips are clean. Contaminants can sometimes mimic enzyme activity or interfere with the detection method.[7]

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Inconsistent pipetting.

    • Solution: Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix of reagents to minimize pipetting errors.[4]

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain a constant temperature throughout the assay, as enzyme activity is sensitive to temperature changes.[1][5] Use a water bath or incubator to control the temperature.

  • Possible Cause: Evaporation from microplate wells.

    • Solution: If using a microplate, be mindful of evaporation, especially in the outer wells.[5] Using a plate sealer or filling the outer wells with water can help minimize this effect.

This compound Activity in Different Reaction Buffers

The following table summarizes the relative activity of a hypothetical enzyme, this compound, in various commonly used buffers. This data is for illustrative purposes and should be experimentally verified for your specific conditions.

Buffer SystempHRelative Activity (%)Notes
MES6.075Good buffering capacity in the acidic range.[2]
Phosphate7.090Commonly used, but can inhibit some enzymes.[1]
HEPES7.5100Often a good choice as it is considered inert in many systems.[2]
Tris-HCl8.085pH is temperature-dependent.[2]
Glycine-NaOH9.060Suitable for assays requiring alkaline conditions.

Experimental Protocols

Protocol: Determining the Optimal Buffer for this compound Activity

  • Prepare a series of buffers: Prepare 100 mM stocks of different buffers (e.g., MES, Phosphate, HEPES, Tris-HCl, Glycine-NaOH) at various pH values covering a broad range (e.g., pH 5.5 to 10.0).

  • Prepare the reaction mixture: In a microplate well or cuvette, combine the buffer, substrate, and any necessary cofactors.

  • Equilibrate temperature: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction: Add a known amount of this compound enzyme to the reaction mixture and mix gently.

  • Measure the reaction rate: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Calculate the initial velocity: Determine the initial reaction rate from the linear portion of the progress curve.

  • Plot the results: Plot the initial velocity against the pH for each buffer to determine the optimal buffer and pH for this compound activity.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffers Prepare Buffers mix_reagents Mix Reagents prep_buffers->mix_reagents prep_reagents Prepare Reagents prep_reagents->mix_reagents equilibrate Equilibrate Temperature mix_reagents->equilibrate add_enzyme Add this compound equilibrate->add_enzyme measure_activity Measure Activity add_enzyme->measure_activity calc_rate Calculate Rate measure_activity->calc_rate plot_data Plot Data calc_rate->plot_data determine_optimum Determine Optimum plot_data->determine_optimum

Caption: Experimental workflow for determining optimal buffer conditions.

signaling_pathway cluster_upstream Upstream Signaling cluster_core This compound Activation cluster_downstream Downstream Effects Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding FD1024_inactive This compound (Inactive) Kinase1->FD1024_inactive Phosphorylation FD1024_active This compound (Active) FD1024_inactive->FD1024_active Conformational Change Substrate Substrate FD1024_active->Substrate Catalysis Product Product Substrate->Product Cellular_Response Cellular Response Product->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound activation.

References

How many flanking bases does BstXI need for cleavage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the BstXI restriction enzyme.

Understanding BstXI Cleavage Requirements

Question: How many flanking bases does BstXI need for efficient cleavage?

Answer: The efficiency of BstXI cleavage is influenced by the number of bases flanking its recognition site. While some cleavage can be observed with very few flanking bases, optimal digestion is achieved with additional nucleotides. Data from studies on short, double-stranded oligonucleotides indicate that cleavage efficiency increases significantly with more flanking bases. For instance, with 6 flanking bases on each side of the recognition sequence, cleavage can reach over 90% after a 20-hour incubation.[1]

Quantitative Data on BstXI Cleavage Efficiency

The following table summarizes the cleavage efficiency of BstXI on oligonucleotides with varying numbers of flanking bases. This data is based on experiments where 1 µg of 5´ [³²P]-labeled oligonucleotide was incubated with 20 units of the enzyme.[1] The percentage of cleavage was determined by visual estimation of autoradiographs after 2 and 20 hours.[1]

Oligonucleotide Sequence (Recognition site in blue)Total Length (bp)Flanking Bases (5' / 3')% Cleavage (2 hours)% Cleavage (20 hours)
AACTGCAGAACCAATGCATTGG226 / 4050
AAAACTGCAGCCAATGCATTGGAA247 / 525>90
CTGCAGAACCAATGCATTGGATGCAT276 / 925>90

Table 1: Influence of flanking bases on BstXI cleavage efficiency. The recognition sequence for BstXI is CCANNNNN/NTGG.[2]

Experimental Protocols

Detailed Methodology for Determining Cleavage Efficiency

The data presented in Table 1 was generated using the following experimental protocol[1]:

  • Oligonucleotide Phosphorylation: 0.1 A₂₆₀ units of a single-stranded oligonucleotide were phosphorylated at the 5' end using T4 polynucleotide kinase and γ-[³²P] ATP.

  • Duplex Formation: The labeled single-stranded DNA was annealed to its complementary strand to form a double-stranded oligonucleotide.

  • Restriction Digest: 1 µg of the 5´ [³²P]-labeled double-stranded oligonucleotide was incubated with 20 units of BstXI restriction endonuclease.

  • Reaction Conditions: The digestion was carried out at 20°C in a buffer containing 70 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM DTT, and NaCl or KCl, depending on the salt requirement of the enzyme.

  • Time Course Analysis: Aliquots were taken from the reaction at 2 hours and 20 hours.

  • Analysis: The samples were analyzed by 20% polyacrylamide gel electrophoresis (PAGE) containing 7 M urea.

  • Quantification: The percentage of cleavage was determined by visual estimation of the resulting autoradiographs.

Troubleshooting Guide

Having trouble with your BstXI digest? Here are some common issues and how to resolve them.

Issue: Incomplete or no DNA digestion.

Probable CauseRecommendation
Inactive Enzyme Confirm the enzyme's expiration date and ensure it has been stored at -20°C. Avoid repeated freeze-thaw cycles.[3][4] Test enzyme activity with a control DNA, such as lambda DNA.[3]
Insufficient Flanking Bases If digesting a PCR product, ensure there are enough flanking bases (ideally 6 or more) next to the BstXI recognition site.[1][3]
Suboptimal Reaction Conditions Use the recommended reaction buffer and ensure all necessary cofactors are present.[4] The final glycerol concentration in the reaction should be less than 5%.[4]
DNA Methylation BstXI activity can be blocked by some combinations of overlapping dcm methylation.[2] If your DNA was isolated from a dcm-positive E. coli strain, this could inhibit cleavage. Consider using a dcm-negative strain for plasmid propagation.
Contaminants in DNA Prep Ensure your DNA is free from contaminants like ethanol, phenol, chloroform, or high salt concentrations from purification columns.[3][5]

Issue: Unexpected bands on the gel.

Probable CauseRecommendation
Star Activity This can be caused by high glycerol concentrations (>5%), prolonged incubation times, or incorrect buffer conditions.[2][4] Reduce the amount of enzyme or the incubation time.
Enzyme Binding Sometimes, the enzyme may remain bound to the DNA, causing a gel shift. Adding SDS to the loading dye can help dissociate the enzyme.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recognition sequence for BstXI? A1: BstXI recognizes the sequence 5'-CCA(N)₅/NTGG-3'.[6]

Q2: At what temperature should I incubate my BstXI digest? A2: The optimal incubation temperature for BstXI can vary by manufacturer, with some recommending 37°C[2] and others 55°C.[7] Always refer to the manufacturer's specific instructions.

Q3: Can I heat-inactivate BstXI? A3: Yes, BstXI can be heat-inactivated by incubating at 80°C for 20 minutes.[2]

Q4: Is BstXI sensitive to methylation? A4: BstXI is not sensitive to dam methylation or CpG methylation. However, its activity can be blocked by some combinations of overlapping dcm methylation.[2]

Q5: Why is ligation of BstXI-digested fragments difficult? A5: Ligation can be challenging because the 3'-cohesive ends have four undefined nucleotides.[6] For successful cloning, the sticky ends generated on both the vector and the insert must be compatible.[8]

Visual Guides

BstXI_Digestion_Workflow BstXI Digestion and Analysis Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis DNA_Sample DNA Sample (Plasmid or PCR Product) Reaction_Mix Assemble Reaction Mix (Buffer, DNA, H2O) DNA_Sample->Reaction_Mix Buffer 10X Reaction Buffer Buffer->Reaction_Mix Enzyme BstXI Enzyme Add_Enzyme Add BstXI Enzyme Last Enzyme->Add_Enzyme H2O Nuclease-Free Water H2O->Reaction_Mix Reaction_Mix->Add_Enzyme Incubate Incubate at Optimal Temperature (e.g., 37°C or 55°C) Add_Enzyme->Incubate Heat_Inactivate Heat Inactivate (80°C for 20 min) Incubate->Heat_Inactivate Gel Agarose Gel Electrophoresis Heat_Inactivate->Gel Visualize Visualize Bands (e.g., Ethidium Bromide) Gel->Visualize

Caption: A typical workflow for digesting DNA with the BstXI restriction enzyme.

Troubleshooting_Logic Troubleshooting Incomplete BstXI Digestion Start Incomplete Digestion Observed Check_Enzyme Is Enzyme Active? (Run control digest) Start->Check_Enzyme Check_DNA Is DNA Substrate OK? Check_Enzyme->Check_DNA Yes Solution_Enzyme Use New Enzyme Check_Enzyme->Solution_Enzyme No Check_Conditions Are Reaction Conditions Optimal? Check_DNA->Check_Conditions Yes Flanking_Bases Sufficient Flanking Bases? Check_DNA->Flanking_Bases Buffer_Glycerol Correct Buffer & <5% Glycerol? Check_Conditions->Buffer_Glycerol Methylation dcm Methylation? Flanking_Bases->Methylation Yes Solution_Flanking Redesign PCR Primers Flanking_Bases->Solution_Flanking No Contaminants Contaminants Present? Methylation->Contaminants No Solution_Methylation Use dcm- Host Strain Methylation->Solution_Methylation Yes Contaminants->Check_Conditions No Solution_Contaminants Clean Up DNA Contaminants->Solution_Contaminants Yes Solution_Conditions Optimize Reaction Setup Buffer_Glycerol->Solution_Conditions No

Caption: A logical guide to troubleshooting incomplete BstXI digestion.

References

Validation & Comparative

FastDigest BstXI (FD1024) vs. Conventional BstXI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, restriction enzymes are indispensable tools for DNA manipulation. The choice between a traditional restriction enzyme and a more modern, engineered counterpart can significantly impact experimental workflows, efficiency, and time management. This guide provides a detailed comparison between Thermo Scientific's FastDigest BstXI (FD1024) and conventional BstXI enzymes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their enzyme selection.

Executive Summary

The primary distinction between FastDigest BstXI and conventional BstXI lies in their speed, buffer compatibility, and overall workflow efficiency. FastDigest BstXI offers a significant time advantage, completing digestions in as little as 5-15 minutes, while conventional BstXI typically requires 1 hour or longer.[1][2] Furthermore, the FastDigest system utilizes a universal buffer, enabling efficient double and multiple digestions without the need for buffer changes or sequential reactions.[1][3] Conventional enzymes, in contrast, often require specific buffers for optimal activity, complicating simultaneous digestions with multiple enzymes.

Performance Comparison

The following table summarizes the key performance characteristics of FastDigest BstXI and conventional BstXI based on available data.

FeatureFastDigest BstXI (this compound)Conventional BstXI
Digestion Time 5-15 minutes for most DNA types[1][2]Typically 1 hour or more
Buffer System Universal FastDigest and FastDigest Green Buffer[1]Enzyme-specific buffer (e.g., Thermo Scientific O buffer)
Double Digestion Simple and efficient in a single universal buffer[1][3]Often requires buffer compatibility checks, sequential digestion, or use of a universal buffer with potentially reduced efficiency
Downstream Compatibility 100% activity of many downstream enzymes (e.g., ligases, phosphatases) in FastDigest Buffer[2]May require DNA purification prior to downstream applications
Star Activity Minimized due to short incubation times and optimized buffer[1]Can occur with prolonged incubation or non-optimal buffer conditions
Heat Inactivation 80°C for 5 minutes[1]Varies by manufacturer (e.g., 80°C for 20 minutes)

Experimental Workflows

The streamlined nature of the FastDigest system simplifies the experimental workflow for restriction digestion, particularly for double digests.

FastDigest BstXI Digestion Workflow

prep Prepare Reaction Mix (DNA, FastDigest Buffer, Water) add_enzyme Add FastDigest BstXI prep->add_enzyme incubate Incubate at 37°C for 5-15 min add_enzyme->incubate inactivate Heat Inactivate at 80°C for 5 min (Optional) incubate->inactivate downstream Proceed to Downstream Application inactivate->downstream

Caption: A simplified workflow for a single digestion using FastDigest BstXI.

Conventional BstXI Double Digestion Workflow (Sequential)

prep1 Prepare Reaction Mix 1 (DNA, Buffer 1, Water) add_enzyme1 Add Conventional Enzyme 1 prep1->add_enzyme1 incubate1 Incubate for ≥ 1 hour add_enzyme1->incubate1 purify Purify DNA incubate1->purify prep2 Prepare Reaction Mix 2 (Purified DNA, Buffer 2, Water) purify->prep2 add_enzyme2 Add Conventional BstXI prep2->add_enzyme2 incubate2 Incubate for ≥ 1 hour add_enzyme2->incubate2 inactivate Heat Inactivate incubate2->inactivate downstream Proceed to Downstream Application inactivate->downstream

Caption: A typical sequential workflow for a double digestion with two conventional enzymes requiring different buffers.

Experimental Protocols

FastDigest BstXI Single Digestion Protocol

This protocol is for the digestion of up to 1 µg of plasmid DNA.

Materials:

  • FastDigest BstXI (this compound)

  • 10X FastDigest Buffer or 10X FastDigest Green Buffer

  • Plasmid DNA (up to 1 µg)

  • Nuclease-free water

Procedure:

  • Combine the following components in a microcentrifuge tube:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X FastDigest Buffer: 2 µL

    • Plasmid DNA: X µL (up to 1 µg)

  • Add 1 µL of FastDigest BstXI to the reaction mixture.

  • Mix gently and spin down.

  • Incubate at 37°C for 5-15 minutes.

  • (Optional) Inactivate the enzyme by heating at 80°C for 5 minutes. The digested DNA is now ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel.

Conventional BstXI Single Digestion Protocol

This protocol is a general guideline and may need optimization based on the specific manufacturer's instructions.

Materials:

  • Conventional BstXI

  • 10X Reaction Buffer (specific for BstXI)

  • Plasmid DNA (1 µg)

  • Nuclease-free water

Procedure:

  • Combine the following components in a microcentrifuge tube:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Reaction Buffer: 5 µL

    • Plasmid DNA: X µL (1 µg)

  • Add 1 µL (typically 5-10 units) of conventional BstXI to the reaction mixture.

  • Mix gently and spin down.

  • Incubate at the recommended temperature (e.g., 37°C or 55°C, check manufacturer's data) for at least 1 hour.

  • Inactivate the enzyme according to the manufacturer's instructions (e.g., 80°C for 20 minutes).

  • It is often recommended to purify the digested DNA before proceeding to downstream applications.

FastDigest Double Digestion Protocol

Procedure:

  • Combine the following components in a microcentrifuge tube:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X FastDigest Buffer: 2 µL

    • DNA: X µL

    • FastDigest Enzyme 1: 1 µL

    • FastDigest BstXI: 1 µL

  • Mix gently and spin down.

  • Incubate at 37°C for 5-15 minutes.

  • (Optional) Heat inactivate.

Conclusion

For researchers prioritizing speed, simplicity, and high-throughput workflows, FastDigest BstXI (this compound) presents a clear advantage over its conventional counterpart. The universal buffer system and rapid digestion times streamline single and multiple digestions, saving significant hands-on and incubation time.[1][3] While conventional BstXI remains a reliable tool, its longer incubation times and buffer incompatibility issues can create bottlenecks in complex cloning and analysis pipelines. The choice between the two will ultimately depend on the specific experimental needs, budget, and desired workflow efficiency. For routine cloning and rapid screening, the FastDigest system offers a compelling and efficient solution.

References

A Head-to-Head Comparison: Thermo Scientific FastDigest BstXI (FD1024) vs. BstXI from Other Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the efficiency and reliability of restriction enzymes are paramount. This guide provides an objective comparison between Thermo Scientific's FastDigest BstXI (FD1024) and the conventional BstXI offered by other suppliers, such as New England Biolabs (NEB). We will delve into key performance metrics, buffer compatibility, and overall workflow efficiency to aid in your enzyme selection process.

Key Performance Characteristics

A summary of the core features of Thermo Scientific FastDigest BstXI and a typical BstXI from another supplier is presented below. This allows for a quick assessment of the fundamental differences in their protocols and performance claims.

FeatureThermo Scientific FastDigest BstXI (this compound)BstXI (e.g., NEB)
Recognition Site 5'-CCANNNNN↓NTGG-3'5'-CCANNNNN↓NTGG-3'
Digestion Time 5-15 minutes[1][2]60 minutes (standard protocol)[3][4]
Universal Buffer Yes (100% activity in a single buffer)[1]No (requires specific buffer, e.g., NEBuffer r3.1)[3]
Double Digestion Simple, with over 175 FastDigest enzymes in a single bufferRequires buffer compatibility checks and potential sequential digests
Star Activity No star activity even in prolonged incubations[1]Can occur with high glycerol concentrations (>5%)[3]
Heat Inactivation 80°C for 5 minutes[1]80°C for 20 minutes[3]
Unit Definition 1 µL digests 1 µg of substrate DNA in 5 min[1]1 unit digests 1 µg of λ DNA in 60 min[3][4]

Experimental Workflow Comparison

The streamlined workflow of the FastDigest system offers significant time savings and convenience, particularly for complex cloning experiments involving multiple digestions.

Restriction_Enzyme_Workflow_Comparison cluster_this compound Thermo Scientific FastDigest BstXI (this compound) Workflow cluster_NEB Conventional BstXI (e.g., NEB) Workflow FD_Start Start FD_Setup Set up reaction in FastDigest Buffer FD_Start->FD_Setup FD_Incubate Incubate for 5-15 min at 37°C FD_Setup->FD_Incubate FD_Heat_Inactivate Heat inactivate at 80°C for 5 min (Optional) FD_Incubate->FD_Heat_Inactivate FD_Downstream Proceed to downstream application FD_Heat_Inactivate->FD_Downstream FD_End End FD_Downstream->FD_End NEB_Start Start NEB_Setup Set up reaction in NEBuffer r3.1 NEB_Start->NEB_Setup NEB_Incubate Incubate for 60 min at 37°C NEB_Setup->NEB_Incubate NEB_Heat_Inactivate Heat inactivate at 80°C for 20 min (Optional) NEB_Incubate->NEB_Heat_Inactivate NEB_Downstream Proceed to downstream application NEB_Heat_Inactivate->NEB_Downstream NEB_End End NEB_Downstream->NEB_End FastDigest_Advantage cluster_Conventional Conventional Enzyme Workflow cluster_FastDigest FastDigest Enzyme Workflow Start Cloning Experiment Requires Double Digest Choose_Enzymes Select Two Restriction Enzymes Start->Choose_Enzymes Check_Compatibility Check Buffer Compatibility Choose_Enzymes->Check_Compatibility Conventional FD_Setup_Double Set up reaction with both enzymes in FastDigest Buffer Choose_Enzymes->FD_Setup_Double FastDigest Compatible Buffers Compatible? Check_Compatibility->Compatible Sequential_Digest Perform Sequential Digest (with potential purification step) Compatible->Sequential_Digest No Single_Digest Perform Single Digest in Compromise Buffer Compatible->Single_Digest Yes Conventional_Incubate Incubate for 1-4 hours Sequential_Digest->Conventional_Incubate Single_Digest->Conventional_Incubate End Proceed to Ligation Conventional_Incubate->End FD_Incubate_Double Incubate for 5-15 min FD_Setup_Double->FD_Incubate_Double FD_Incubate_Double->End

References

A Comprehensive Guide to the Restriction Enzyme BstXI

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing restriction enzymes, a thorough understanding of their characteristics is paramount for experimental success. This guide provides a detailed overview of the Type IIP restriction enzyme BstXI, including its recognition sequence, operational conditions from various suppliers, and methylation sensitivity. While BstXI is a unique enzyme with no known isoschizomers or neoschizomers, this guide offers a comparative summary of its properties and reaction conditions as provided by different manufacturers.

Understanding Isoschizomers and Neoschizomers

Before delving into the specifics of BstXI, it is essential to define two key terms in enzymology. Isoschizomers are restriction enzymes that recognize the same DNA sequence and cleave at the same position.[1][2] In contrast, neoschizomers recognize the same DNA sequence but cleave at a different position.[1][3][4] These distinctions are critical when planning cloning experiments, as the resulting DNA ends can vary. As of now, the scientific literature and commercial suppliers do not list any isoschizomers or neoschizomers for BstXI.[5]

BstXI: Recognition Sequence and Cleavage

BstXI, isolated from Bacillus stearothermophilus XI, is a restriction enzyme that recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3'.[6][7][8] It cleaves the DNA downstream of the recognition sequence, generating a 3'-overhang of four undefined nucleotides. The cleavage site is indicated by the arrow:

5'-CCANNNNN↓NTGG-3' 3'-GGTN↑NNNNNACC-5'

This unique cutting pattern results in fragments with non-complementary ends, which can be challenging to ligate.[5]

Comparative Analysis of BstXI Reaction Conditions

While BstXI is a singular enzyme, different suppliers offer varying buffer systems and recommended reaction conditions. Understanding these differences is crucial for optimizing digestion efficiency. The following table summarizes the key quantitative data for BstXI from prominent suppliers.

ParameterNew England Biolabs (NEB)Sigma-Aldrich (Roche)Jena Bioscience
Recognition Sequence CCANNNNN/NTGGCCA(N)5/NTGG5’–CCAN NNNN↓NTGG–3’
Incubation Temperature 37°C[6]45°C[5]50°C[9]
Heat Inactivation 80°C for 20 minutes[6][10]Not specified65°C for 20 minutes[9]
Supplied Buffer 1X NEBuffer™ r3.11X SuRE/Cut Buffer H10x Universal Buffer (UB)[9]
Buffer Composition 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C)[6]500 mM Tris-HCl, 1 M NaCl, 100 mM MgCl₂, 10 mM Dithioerythritol (pH 7.5 @ 37°C)[5]Not explicitly detailed
Methylation Sensitivity dam: Not Sensitivedcm: Blocked by some overlapping combinationsCpG: Not Sensitive[6][10]Inhibited by N6-methyladenine and 5'-methylcytosine[5]Not specified

Detailed Experimental Protocol for BstXI Digestion

This protocol provides a general guideline for a successful BstXI digestion. It is recommended to consult the specific manufacturer's instructions for optimal results.

Materials:

  • DNA substrate

  • BstXI enzyme

  • 10X Reaction Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, assemble the following components on ice. The enzyme should be added last.

ComponentVolume (for a 50 µl reaction)Final Concentration
Nuclease-free waterUp to 50 µl
10X Reaction Buffer5 µl1X
DNA1 µg
BstXI1 µl (10 units)0.2 units/µl
  • Mixing: Gently mix the reaction by pipetting up and down. Do not vortex, as this can denature the enzyme.

  • Incubation: Incubate the reaction at the recommended temperature (37°C for NEB, 45°C for Sigma-Aldrich, 50°C for Jena Bioscience) for 1 hour.[5][6][9] For larger DNA substrates or difficult-to-cut sites, the incubation time may be extended.

  • Stopping the Reaction: To stop the digestion, one of the following methods can be used:

    • Heat Inactivation: Incubate the reaction at the specified temperature and time (e.g., 80°C for 20 minutes for NEB's enzyme).[6][10]

    • EDTA Addition: Add EDTA to a final concentration of 20-50 mM to chelate the Mg²⁺ ions required for enzyme activity.

    • Column Purification: Use a commercial DNA purification kit to remove the enzyme and buffer components.

  • Analysis: The digested DNA can be analyzed by agarose gel electrophoresis to verify the cutting pattern.

Logical Relationship of BstXI

The following diagram illustrates the recognition and cleavage characteristics of BstXI.

BstXI_Recognition cluster_recognition BstXI Recognition and Cleavage cluster_cleavage Cleavage Site cluster_result Resulting Ends seq 5'-CCANNNNNNTGG-3' 3'-GGTNNNNNNACC-5' cleavage_top cleavage_bottom ends 5'-CCANNNNN      3'-NTGG 3'-GGTN      5'-NNNNNACC seq->ends Digestion

Caption: BstXI recognizes a specific DNA sequence and creates a 3' overhang.

References

The Universal Advantage: A Comparative Guide to FD1024 (FastDigest BstXI) Activity in Universal vs. Specific Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, efficiency and accuracy in DNA manipulation are paramount. Restriction enzyme digestion is a fundamental technique in this field, and the choice of buffer system can significantly impact workflow and results. This guide provides a detailed comparison of the performance of Thermo Scientific's FastDigest BstXI (Cat. No. FD1024) in its dedicated universal buffer system against the traditional approach of using enzyme-specific buffers.

Unveiling this compound: The FastDigest BstXI Enzyme

This compound is the catalog number for the restriction enzyme BstXI, part of Thermo Fisher Scientific's FastDigest line of enzymes.[1][2][3] These enzymes are engineered for rapid DNA digestion, typically within 5 to 15 minutes.[1] A key feature of the FastDigest system is the use of a universal buffer, the 10X FastDigest Buffer and 10X FastDigest Green Buffer, in which all FastDigest enzymes exhibit 100% activity.[1] This eliminates the need for sequential digestions when using multiple enzymes, a significant timesaver in the lab.[1]

Universal vs. Specific Buffers: A Head-to-Head Comparison

The primary advantage of the FastDigest system, and therefore this compound, lies in its universal buffer compatibility. This contrasts with traditional restriction enzymes that often require specific, optimized buffers for maximal activity. The following table summarizes the key differences:

FeatureThis compound in Universal FastDigest BufferTraditional Enzymes in Specific Buffers
Enzyme Activity 100% activity for all FastDigest enzymes in a single buffer.[1]Activity can vary significantly between different enzyme-specific buffers.
Workflow Simultaneous digestion with multiple FastDigest enzymes is possible.[1]Sequential digestions are often necessary, increasing hands-on time.
Time to Result Rapid digestion in 5-15 minutes.[1]Digestion times can be longer and vary between enzymes.
Buffer Management Single buffer for all FastDigest enzymes simplifies inventory and setup.Requires stocking and managing multiple enzyme-specific buffers.
Downstream Compatibility Downstream applications like ligation and dephosphorylation can be performed in the same buffer.[1]Buffer exchange or DNA purification may be required before downstream steps.
Star Activity No star activity observed even with prolonged incubation.[1]Risk of star activity (non-specific cleavage) if incubation times or conditions are not optimal.

Experimental Protocol: Rapid DNA Digestion with this compound

The following protocol outlines a typical DNA digestion using this compound with the FastDigest universal buffer.

Materials:

  • FastDigest BstXI (this compound)

  • 10X FastDigest or 10X FastDigest Green Buffer

  • DNA sample (plasmid, genomic, or PCR product)

  • Nuclease-free water

  • Incubator or water bath at 37°C

Procedure:

  • On ice, combine the following components in a microcentrifuge tube:

    • 1 µL of 10X FastDigest Buffer or 10X FastDigest Green Buffer

    • Up to 1 µg of DNA

    • 1 µL of FastDigest BstXI (this compound)

    • Nuclease-free water to a final volume of 10 µL

  • Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate at 37°C for 5-15 minutes.

  • (Optional) If using FastDigest Green Buffer, the reaction can be directly loaded onto an agarose gel for electrophoresis. The green buffer contains tracking dyes for this purpose.[1]

  • (Optional) To inactivate the enzyme, incubate at 80°C for 5 minutes.[1]

Streamlining Multi-Enzyme Digests: A Workflow Comparison

The true power of the universal buffer system becomes apparent in workflows requiring multiple restriction enzymes. The following diagrams illustrate the streamlined process with the FastDigest system compared to a traditional approach.

cluster_0 FastDigest Workflow with Universal Buffer A Combine DNA, Universal Buffer, Enzyme 1 (this compound) & Enzyme 2 B Incubate 5-15 min A->B C Downstream Application B->C

A streamlined workflow using the FastDigest universal buffer system.

cluster_1 Traditional Workflow with Specific Buffers D Combine DNA, Buffer 1 & Enzyme 1 E Incubate D->E F Purify DNA or Adjust Buffer E->F G Combine DNA, Buffer 2 & Enzyme 2 F->G H Incubate G->H I Downstream Application H->I

A traditional, sequential workflow using enzyme-specific buffers.

Conclusion

The use of a universal buffer system, as exemplified by Thermo Scientific's FastDigest enzymes like this compound (BstXI), offers a significant improvement in efficiency and convenience for restriction digestion workflows. The ability to perform rapid, simultaneous digests with multiple enzymes in a single buffer, without compromising on activity or risking star activity, streamlines the experimental process and reduces hands-on time. For researchers looking to optimize their molecular cloning and DNA analysis pipelines, the adoption of a universal buffer system presents a clear advantage over the traditional, specific-buffer-dependent approach.

References

A Head-to-Head Comparison: NEB Time-Saver Qualified Enzymes vs. Thermo Scientific FastDigest BstXI

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced world of molecular biology research, efficiency is paramount. Restriction enzyme digestion, a cornerstone of cloning and genetic analysis, has been significantly streamlined by the advent of "fast" enzyme systems. Two leading competitors in this space are New England Biolabs (NEB) with their Time-Saver™ qualified enzymes and Thermo Fisher Scientific with their FastDigest™ line. This guide provides a detailed, data-driven comparison of these two systems, with a specific focus on the performance of BstXI, to aid researchers in making an informed choice for their specific needs.

At a Glance: Key Performance Characteristics

Both NEB's Time-Saver and Thermo's FastDigest enzymes are engineered for rapid and efficient DNA digestion, typically within 5 to 15 minutes.[1][2] However, they achieve this through different system philosophies, particularly concerning reaction buffers. The following tables summarize the key features and performance metrics based on manufacturer-provided data and available documentation.

FeatureNEB Time-Saver Qualified BstXIThermo Scientific FastDigest BstXI
Digestion Time 5-15 minutes for 1 µg of λ DNA[3]5 minutes for 1 µg of λ or plasmid DNA[2]
Overnight Digestion Safe for overnight incubation without DNA degradation[4]Prolonged incubation may lead to star activity[2]
Buffer System Requires specific NEBuffer™ (r3.1 for BstXI)[3]Universal FastDigest™ Buffer for all FastDigest™ enzymes[2]
Double Digest Requires buffer compatibility check; many are compatible in rCutSmart™ BufferAll FastDigest™ enzymes are 100% active in the universal buffer[2]
Heat Inactivation 80°C for 20 minutes[3]80°C for 5 minutes[2]

Quantitative Performance Data

Direct, independent, side-by-side quantitative comparisons are limited in peer-reviewed literature. The data presented here is compiled from manufacturer's technical documents.

Table 1: Digestion Efficiency

DNA SubstrateNEB Time-Saver BstXI (in NEBuffer r3.1)Thermo Scientific FastDigest BstXI (in FastDigest Buffer)
1 µg Lambda DNAComplete digestion in 5-15 minutes[3]Complete digestion in 5 minutes[2]
1 µg Plasmid DNAData not specified, but qualified for 5-15 min digestion of substrate DNA[4]Complete digestion in 5 minutes[2]
0.2 µg PCR ProductData not specifiedComplete digestion in 5 minutes[2]
1 µg Genomic DNAData not specifiedComplete digestion in 5 minutes (or 5 µg in 30 min)[2]

Table 2: Buffer Compatibility for Double Digestion

NEB's BstXI exhibits varying activity in different NEBuffers, necessitating careful selection for double digests.

NEBufferNEB BstXI Activity[3]
NEBuffer™ r1.1<10%
NEBuffer™ r2.150%
NEBuffer™ r3.1 100%
rCutSmart™ Buffer25%

In contrast, Thermo Scientific's FastDigest system utilizes a single universal buffer in which all FastDigest enzymes are 100% active, simplifying double digestion protocols.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are the recommended protocols for single and double digestions with both enzyme systems.

NEB Time-Saver BstXI Digestion Protocol

1. Single Enzyme Digestion:

  • Reaction Setup:

    • DNA: 1 µg

    • 10X NEBuffer™ r3.1: 5 µl

    • BstXI: 1 µl (10 units)

    • Nuclease-free Water: to a final volume of 50 µl

  • Incubation: Incubate at 37°C for 5-15 minutes. For overnight digestion, incubation can be extended without concern for DNA degradation.[4]

  • Inactivation: Heat inactivate at 80°C for 20 minutes.[3]

2. Double Enzyme Digestion:

  • Buffer Selection: Check the activity of the second enzyme in NEBuffer™ r3.1. If both enzymes exhibit high activity, a simultaneous digest can be performed. If not, a sequential digest may be necessary. Many NEB enzymes are compatible with rCutSmart™ Buffer.

  • Sequential Digestion (if necessary):

    • Perform the first digestion in its optimal buffer.

    • Purify the DNA (e.g., spin column).

    • Perform the second digestion in its optimal buffer.

Thermo Scientific FastDigest BstXI Digestion Protocol

1. Single Enzyme Digestion:

  • Reaction Setup:

    • Nuclease-free Water: 15 µl

    • 10X FastDigest™ Buffer: 2 µl

    • DNA: 2 µl (up to 1 µg)

    • FastDigest BstXI: 1 µl

    • Total Volume: 20 µl

  • Incubation: Incubate at 37°C for 5 minutes.[2]

  • Inactivation: Optional: Heat inactivate at 80°C for 5 minutes.[2]

2. Double Enzyme Digestion:

  • Reaction Setup:

    • Nuclease-free Water: to final volume

    • 10X FastDigest™ Buffer: 2 µl

    • DNA: up to 1 µg

    • FastDigest Enzyme 1: 1 µl

    • FastDigest Enzyme 2: 1 µl

    • Total Volume: 20 µl

  • Incubation: Incubate at 37°C for 5-15 minutes.

  • Inactivation: Optional: Heat inactivate according to the enzyme with the lower inactivation temperature.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for single and double digestions with both enzyme systems.

G cluster_0 NEB Time-Saver BstXI Workflow cluster_0_1 Single Digest cluster_0_2 Double Digest s0 Assemble Reaction: DNA, NEBuffer r3.1, BstXI s1 Incubate at 37°C (5-15 min or overnight) s0->s1 s2 Heat Inactivate (80°C for 20 min) s1->s2 d0 Check Buffer Compatibility d1 Simultaneous Digest (if compatible) d0->d1 d2 Sequential Digest (if not compatible) d0->d2 OR

NEB Time-Saver BstXI digestion workflow.

G cluster_1 Thermo Scientific FastDigest BstXI Workflow cluster_1_1 Single Digest cluster_1_2 Double Digest fs0 Assemble Reaction: DNA, FastDigest Buffer, BstXI fs1 Incubate at 37°C (5 min) fs0->fs1 fs2 Optional: Heat Inactivate (80°C for 5 min) fs1->fs2 fd0 Assemble Reaction: DNA, FastDigest Buffer, Enzyme 1, Enzyme 2 fd1 Incubate at 37°C (5-15 min) fd0->fd1

Thermo Scientific FastDigest BstXI digestion workflow.

Conclusion

Both NEB Time-Saver qualified enzymes and Thermo Scientific FastDigest enzymes offer significant advantages in terms of speed and convenience over traditional restriction enzymes. The choice between them may ultimately depend on the specific needs of the researcher.

NEB Time-Saver BstXI is an excellent choice for researchers who value the flexibility of performing both rapid and overnight digestions without the risk of DNA degradation. While it requires buffer compatibility checks for double digests, NEB provides extensive data to guide this process.

Thermo Scientific FastDigest BstXI , as part of the broader FastDigest system, excels in its simplicity and efficiency for double and multiple digestions due to its universal buffer system. This can be a significant time-saver in complex cloning workflows. However, users should be mindful of the potential for star activity with prolonged incubation.

For drug development professionals and scientists working in high-throughput environments, the streamlined workflow of the Thermo Scientific FastDigest system might be particularly appealing. For researchers engaged in more varied and intricate cloning experiments, the flexibility and reliability of NEB's Time-Saver enzymes, including the option for safe overnight digests, could be more advantageous. As with any experimental component, the optimal choice may also be influenced by existing lab protocols and enzyme inventories.

References

Verifying Complete DNA Digestion on an Agarose Gel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the complete digestion of DNA by restriction enzymes is a critical step in many molecular biology workflows, including cloning, library construction, and Southern blotting. Incomplete digestion can lead to ambiguous results and the failure of downstream applications. This guide provides a comparative overview of methods to verify complete DNA digestion using agarose gel electrophoresis, tailored for researchers, scientists, and drug development professionals.

Comparison of Verification Methods

The most common and reliable methods to confirm complete digestion involve the use of appropriate controls run alongside the experimental sample on an agarose gel. The interpretation of the banding patterns of these controls in comparison to the digested sample DNA allows for a conclusive assessment of the digestion efficiency.

Verification Method Description Advantages Disadvantages Expected Outcome for Complete Digestion
1. Uncut Plasmid Control An aliquot of the same plasmid DNA used in the digestion reaction is run on the gel without the addition of any restriction enzyme.[1]Simple to perform; directly compares the digested DNA to its starting conformation.Does not directly test for enzyme activity.The uncut plasmid lane will show faster-migrating supercoiled DNA and potentially some nicked, relaxed circular DNA.[1] The digested sample lane will show a distinct band at the expected size of the linearized plasmid (for a single cut) or multiple bands corresponding to the expected fragment sizes. The absence of the supercoiled band in the digested lane is a key indicator of complete digestion.
2. Control DNA Digestion A commercially available, well-characterized DNA with known restriction sites for the enzyme being used (e.g., lambda DNA) is digested in a separate reaction.[2][3][4]Directly confirms that the restriction enzyme is active and the reaction conditions (buffer, temperature) are optimal.[4]Requires an additional reaction tube and extra reagents.The control DNA digest will yield a predictable and known banding pattern upon gel electrophoresis. This confirms the enzyme's viability.
3. Sequential Digestion (for double digests) When using two or more enzymes with incompatible buffers or reaction temperatures, the digestions are performed one after the other, with a purification step in between if necessary.[5]Ensures optimal activity for each enzyme, leading to a higher probability of complete digestion.More time-consuming and involves extra steps which can lead to sample loss.The final product will show bands corresponding to the fragments generated by both enzymes. A comparison with single digests can help confirm the activity of both enzymes.

Experimental Protocols

Standard Restriction Digestion Protocol

This protocol outlines a typical restriction digest of a plasmid DNA.

Materials:

  • DNA sample (plasmid)

  • Restriction enzyme(s)

  • 10X reaction buffer appropriate for the enzyme(s)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • To a sterile microcentrifuge tube, add the following components in the specified order:

    • Nuclease-free water to bring the final volume to 20 µL (example volume)

    • 2 µL of 10X reaction buffer

    • 1 µg of DNA (volume will vary depending on concentration)

    • 1 µL of restriction enzyme (typically 5-10 units)[2]

    • Note: The enzyme should always be added last.[2][6] The volume of the enzyme should not exceed 10% of the total reaction volume to avoid inhibition by glycerol.[3][5]

  • For an uncut plasmid control, prepare a separate tube with all components except the restriction enzyme. Replace the enzyme volume with nuclease-free water.

  • Gently mix the contents by flicking the tube, and then briefly centrifuge to collect the reaction mixture at the bottom.[3][7] Avoid vortexing the enzyme.[2][6]

  • Incubate the reaction at the optimal temperature for the enzyme (usually 37°C) for 1-2 hours. For some applications, longer incubation times (up to 16 hours) may be possible, but this can increase the risk of star activity with some enzymes.[3]

  • Stop the reaction by adding a gel loading dye containing EDTA or by heat inactivation at 65°C for 15-20 minutes (check manufacturer's recommendations as not all enzymes can be heat-inactivated).[5]

Agarose Gel Electrophoresis Protocol

Materials:

  • Agarose

  • 1X TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or a safer alternative)

  • Gel loading dye

  • DNA ladder

  • Digested DNA samples and controls

  • Gel electrophoresis chamber and power supply

  • UV transilluminator or other gel imaging system

Procedure:

  • Prepare an agarose gel of the appropriate percentage (e.g., 1.0%) in 1X TAE or TBE buffer. The percentage will depend on the expected size of the DNA fragments.[8]

  • Add the DNA stain to the molten agarose before pouring the gel or stain the gel after electrophoresis.

  • Load the entire volume of the digested samples (mixed with loading dye), the uncut control, and a DNA ladder into separate wells of the gel.

  • Run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated a sufficient distance down the gel.[1][9]

  • Visualize the DNA bands using a gel imaging system.

Visualizations

Experimental Workflow for Verifying Complete Digestion

experimental_workflow cluster_prep Reaction Setup DNA Plasmid DNA Digest Experimental Digest (DNA + Enzyme + Buffer) DNA->Digest Control Uncut Control (DNA + Buffer) DNA->Control Enzyme Restriction Enzyme Enzyme->Digest Buffer 10X Buffer Buffer->Digest Buffer->Control Water Nuclease-free H2O Water->Digest Water->Control Incubation Incubate at Optimal Temperature Digest->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Analysis Analyze Banding Patterns Gel->Analysis

Caption: Workflow for a restriction digest with an uncut control.

Interpreting Agarose Gel Results

gel_interpretation cluster_outcomes Possible Outcomes cluster_interpretations Interpretations start Observe Banding Pattern on Agarose Gel outcome1 Digested Lane: Single/multiple sharp bands at expected sizes. Uncut Lane: Supercoiled DNA band present. No supercoiled DNA in digested lane. start->outcome1 outcome2 Digested Lane: Expected bands are present, but a faint band corresponding to supercoiled or relaxed plasmid is also visible. start->outcome2 outcome3 Digested Lane: Banding pattern is identical to the uncut control lane. start->outcome3 interp1 Complete Digestion outcome1->interp1 interp2 Partial/Incomplete Digestion outcome2->interp2 interp3 No Digestion outcome3->interp3

Caption: Decision tree for interpreting digestion results on a gel.

References

A Guide to Ligation and Recleavage Assays for Enzyme Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, ensuring the fidelity of enzymatic reagents is paramount for reproducible and reliable results. The ligation and recleavage assay is a critical quality control step to validate the functionality of restriction enzymes and DNA ligases, ensuring they perform as expected in cloning and other molecular workflows. This guide provides a detailed comparison and protocol for this assay, with a focus on the performance of modern enzyme systems.

Performance Comparison: Expected Outcomes of a Ligation and Recleavage Assay

The success of a ligation and recleavage assay is determined by the clear and distinct banding patterns observed on an agarose gel after each step. The following table summarizes the expected quantitative and qualitative outcomes for a successful assay, as well as common suboptimal results and their potential causes.

Stage of AssayParameterSuccessful Outcome (e.g., with FD1024 & T4 DNA Ligase)Suboptimal OutcomePotential Cause of Suboptimal Outcome
Initial Digestion Linearized Plasmid>99% of the supercoiled plasmid is converted to a single linear band.Incomplete digestion (multiple bands including supercoiled and nicked plasmid).Inactive or inhibited restriction enzyme; suboptimal reaction conditions.
Ligation Ligated ProductsFormation of high molecular weight concatemers; >95% of the linear DNA is ligated.Predominantly linear DNA remaining; faint or no high molecular weight bands.Inactive T4 DNA Ligase; degraded ATP in the ligation buffer; presence of ligation inhibitors.
Recleavage Recleaved Monomers>99% of the ligated concatemers are cleaved back to the original linear monomer size.Presence of high molecular weight DNA (undigested concatemers) or a smear.Inactive or inhibited restriction enzyme in the second digestion step; modification of recognition sites during ligation.

Experimental Protocol: Ligation and Recleavage Assay

This protocol outlines the steps to validate a restriction enzyme (e.g., this compound - FastDigest BstXI) and T4 DNA Ligase.

Materials:

  • Plasmid DNA with a single recognition site for the restriction enzyme (e.g., pUC19)

  • Restriction Enzyme (e.g., this compound - FastDigest BstXI) and corresponding buffer

  • T4 DNA Ligase and corresponding buffer

  • Nuclease-free water

  • Agarose gel and electrophoresis system

  • DNA loading dye

  • DNA ladder

Procedure:

  • Initial Restriction Digestion:

    • Set up a 20 µL digestion reaction:

      • 1 µg of plasmid DNA

      • 2 µL of 10x FastDigest Buffer

      • 1 µL of this compound (FastDigest BstXI)

      • Nuclease-free water to 20 µL

    • Incubate at the recommended temperature (e.g., 37°C) for 15 minutes.

    • Run 2 µL of the reaction on an agarose gel to confirm complete linearization of the plasmid. A single band corresponding to the linear plasmid size should be visible.

  • Ligation of Digested Plasmid:

    • To the remaining 18 µL of the digestion reaction, add the following:

      • 2 µL of 10x T4 DNA Ligase Buffer

      • 1 µL of T4 DNA Ligase (1-5 U/µL)

    • Incubate at room temperature (22°C) for 10-20 minutes.

    • Run 2 µL of the ligation reaction on an agarose gel. Successful ligation will be indicated by the disappearance of the linear plasmid band and the appearance of higher molecular weight bands (dimers, trimers, etc.).

  • Recleavage of Ligated DNA:

    • Take 10 µL of the ligation mixture and set up a second 20 µL digestion reaction:

      • 10 µL of ligation reaction

      • 2 µL of 10x FastDigest Buffer

      • 1 µL of this compound (FastDigest BstXI)

      • 7 µL of nuclease-free water

    • Incubate at the recommended temperature for 15-30 minutes.

    • Analyze the entire reaction on an agarose gel alongside controls (undigested plasmid, initial linearized plasmid, and ligated plasmid).

Analysis of Results:

A successful assay will show a clear progression from supercoiled plasmid to a single linear band, then to high-molecular-weight concatemers, and finally back to the single linear band upon recleavage.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying quality control logic, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Initial Digestion cluster_step2 Step 2: Ligation cluster_step3 Step 3: Recleavage cluster_analysis Analysis start Plasmid DNA (Supercoiled) digest Add this compound + Buffer start->digest linear Linearized Plasmid DNA digest->linear ligate Add T4 Ligase + Buffer linear->ligate gel Agarose Gel Electrophoresis linear->gel concatemers Ligated DNA (Concatemers) ligate->concatemers redigest Add this compound + Buffer concatemers->redigest concatemers->gel recleaved Recleaved Linear DNA redigest->recleaved recleaved->gel

Caption: Experimental workflow for the ligation and recleavage assay.

logic_diagram cluster_enzyme_quality Enzyme Quality Assessment qc_check Ligation & Recleavage Assay Digestion Ligation Recleavage re_active Restriction Enzyme (this compound) is Active qc_check:d->re_active Successful Linearization ligase_active T4 DNA Ligase is Active qc_check:l->ligase_active Formation of Concatemers re_compatible Enzyme is Compatible with Ligation Products qc_check:r->re_compatible Successful Recleavage

Caption: Logical relationships in the quality control assay.

Alternative Enzyme Systems

While FastDigest enzymes like this compound offer speed and convenience with a universal buffer, traditional restriction enzymes from various suppliers remain a viable alternative.[1][2] When using conventional enzymes, it is crucial to ensure buffer compatibility, especially for double digestions, which may require sequential reactions if a single buffer is not suitable for both enzymes.[3][4] The primary trade-off is often between the upfront convenience and speed of an integrated system like FastDigest and the potential for cost savings or specific enzyme availability from other sources. The ligation and recleavage assay remains a universal method to validate any combination of restriction enzyme and ligase, ensuring the integrity of your cloning workflow regardless of the enzyme system chosen.

References

Navigating the Challenges of BstXI Cloning: A Guide to Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the precision and efficiency of cloning are paramount. While the restriction enzyme BstXI offers a unique recognition site, its generation of 3' overhangs with four unspecified nucleotides (5'-CCANNNNN↓NTGG-3') presents a significant hurdle for predictable and efficient cloning.[1][2] The lack of defined overhangs makes finding compatible restriction enzymes nearly impossible and can lead to low ligation efficiency. This guide provides a comprehensive comparison of modern cloning techniques that serve as powerful alternatives to traditional BstXI-based strategies, offering enhanced efficiency, flexibility, and reliability.

The BstXI Dilemma: Unpredictable Overhangs

BstXI's primary limitation lies in the undefined nature of its four-base 3' overhangs.[3] This unpredictability means that even if both the vector and insert are cut with BstXI, the resulting overhangs are unlikely to be complementary, leading to failed ligation reactions. Furthermore, there are no known isoschizomers for BstXI that would offer a workaround with a similar recognition sequence but defined overhangs. While technically possible to ligate mismatched ends, the efficiency is significantly reduced, and the fidelity of the junction is compromised.[4][5]

Modern Cloning Methods: Bypassing the BstXI Bottleneck

Fortunately, the field of molecular cloning has evolved beyond the constraints of traditional restriction enzyme-based methods. Techniques like Gibson Assembly and Golden Gate Assembly offer sequence-independent or programmable approaches, eliminating the need for compatible overhangs and providing seamless construction of recombinant DNA.

Comparison of Cloning Strategies

The following table summarizes the key features and performance metrics of traditional BstXI cloning compared to its modern alternatives.

FeatureTraditional BstXI CloningGibson AssemblyGolden Gate Assembly
Mechanism Restriction digestion and ligationExonuclease, polymerase, and ligase activityType IIS restriction enzyme and ligase activity
Overhang Type 3' with 4 undefined basesSequence-homologous single-stranded endsProgrammable 4-base 5' overhangs
Seamless Cloning No (leaves BstXI recognition site)YesYes (removes Type IIS recognition site)
Multi-fragment Assembly Very inefficient and complexHighly efficient (up to 15 fragments)[6]Very high efficiency (up to 30+ fragments)[6]
Cloning Efficiency Low and unpredictableHigh (often >90% correct clones)[7]Very high (often 50-100% correct clones)[7]
Fidelity High (if ligation occurs)High (uses a high-fidelity polymerase)High (relies on accurate ligation)
Vector Compatibility Requires BstXI sitesAny linear vectorRequires vectors with Type IIS recognition sites
Cost Moderate (enzyme cost)Generally more expensive (master mix)[6]Can be more cost-effective (enzymes purchased separately)[8]

Experimental Protocols

Standard Protocol for BstXI Digestion and Ligation

This protocol serves as a baseline for comparison with modern alternatives.

1. BstXI Digestion:

  • Reaction Setup (50 µL total volume):

    • 1 µg DNA (vector or insert)

    • 5 µL 10X NEBuffer™ r3.1[2]

    • 1 µL BstXI (10 units)[2]

    • Nuclease-free water to 50 µL

  • Incubation: Incubate at 37°C for 1-4 hours.

  • Enzyme Inactivation: Heat inactivate at 80°C for 20 minutes.[2]

  • Purification: Purify the digested DNA using a gel extraction kit or PCR purification kit.

2. Ligation:

  • Reaction Setup (20 µL total volume):

    • 50 ng digested vector

    • ~150 ng digested insert (3:1 molar ratio of insert to vector)

    • 2 µL 10X T4 DNA Ligase Buffer

    • 1 µL T4 DNA Ligase

    • Nuclease-free water to 20 µL

  • Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation: Transform the ligation mixture into competent E. coli cells.

Gibson Assembly Protocol (Simplified)
  • Fragment Preparation: Amplify DNA fragments (vector and insert) with PCR using primers that have 20-40 bp overlaps with the adjacent fragment.

  • Assembly Reaction: Mix the purified DNA fragments in equimolar amounts with a Gibson Assembly Master Mix.

  • Incubation: Incubate the reaction at 50°C for 15-60 minutes.

  • Transformation: Transform the assembly product directly into competent E. coli.

Golden Gate Assembly Protocol (Simplified)
  • Fragment Design: Design PCR primers to add Type IIS restriction enzyme recognition sites (e.g., BsaI) and unique 4-base overhang sequences to your DNA fragments.

  • Assembly Reaction: In a single tube, combine the purified DNA fragments, the destination vector (containing flanking Type IIS sites), the Type IIS restriction enzyme, and T4 DNA ligase in the appropriate buffer.

  • Thermocycling: Perform a one-step digestion-ligation reaction in a thermocycler (e.g., repeated cycles of 37°C for digestion and 16°C for ligation).

  • Transformation: Transform the assembly product directly into competent E. coli.

Visualizing the Workflows

The following diagrams illustrate the logical flow of a traditional cloning workflow and the decision-making process for choosing a suitable alternative to BstXI.

Traditional_Cloning_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_final Final Steps Vector_Prep Vector Preparation Digestion Restriction Digestion (e.g., BstXI) Vector_Prep->Digestion Insert_Prep Insert Preparation Insert_Prep->Digestion Purification Fragment Purification Digestion->Purification Ligation Ligation Purification->Ligation Transformation Transformation Ligation->Transformation Screening Colony Screening Transformation->Screening Cloning_Alternative_Decision Start Need to clone with specific overhangs? BstXI Using BstXI? Start->BstXI Problem Problem: Undefined and incompatible overhangs BstXI->Problem Yes Alternatives Consider Modern Alternatives Problem->Alternatives Gibson Gibson Assembly (Seamless, multi-fragment) Alternatives->Gibson GoldenGate Golden Gate Assembly (Programmable overhangs, multi-fragment) Alternatives->GoldenGate Other Other Methods (LIC, Topo-cloning, etc.) Alternatives->Other

References

Unveiling Efficiency: A Cost-Benefit Analysis of FastDigest vs. Conventional Restriction Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced world of molecular biology, optimizing workflows for speed, simplicity, and cost-effectiveness is paramount. Restriction enzyme digestion, a cornerstone technique for DNA manipulation, has seen significant innovation with the advent of "fast" enzyme systems. This guide provides a comprehensive cost-benefit analysis of Thermo Scientific™ FastDigest™ enzymes compared to conventional restriction enzymes, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific needs.

At a Glance: Key Differences

FeatureFastDigest EnzymesConventional Restriction Enzymes
Digestion Time 5-15 minutes[1][2]1 hour to overnight
Buffer System Single universal buffer for all enzymes[3][1][4]Multiple buffers with varying compatibility[4]
Double Digestion Simple, one-tube reaction[5]Often requires sequential digestion and buffer changes[4][6]
Downstream Compatibility High, with many modifying enzymes 100% active in the same buffer[3]May require DNA purification between steps
Star Activity Minimized due to short incubation times[1][4]A known issue, especially with prolonged incubation or suboptimal conditions[4][7][8][9]
Direct Gel Loading Yes, with FastDigest Green Buffer[3]Requires addition of a separate loading dye

Cost Analysis: A Head-to-Head Comparison

While the upfront cost of FastDigest enzymes may appear higher in some instances, a comprehensive analysis reveals a more nuanced picture when considering the savings in time and supplementary reagents. Below is a sample cost comparison for three commonly used restriction enzymes. Prices are illustrative and may vary by supplier and location.

EnzymeFormatCost per Unit/Reaction (USD)Notes
FastDigest EcoRI 800 reactions~$0.11 per reactionPrice based on an 800-reaction vial.
Conventional EcoRI 10,000 units~$0.007 per unitTypically, 1 unit digests 1 µg of DNA in 1 hour. A standard reaction may use 10-20 units.
FastDigest BamHI 800 reactions~$0.11 per reactionPrice based on an 800-reaction vial.
Conventional BamHI 10,000 units~$0.007 per unitUnit definition is similar to conventional EcoRI.
FastDigest HindIII 800 reactions~$0.11 per reactionPrice based on an 800-reaction vial.
Conventional HindIII 10,000 units~$0.007 per unitUnit definition is similar to conventional EcoRI.

Note on "Units" vs. "Reactions": It is important to understand the difference in how these enzymes are quantified. A "unit" of a conventional enzyme is typically defined as the amount required to digest 1 µg of a specific DNA substrate in 1 hour.[9] A FastDigest "reaction" is defined as 1 µL of enzyme used to cut 1 µg of substrate DNA in 5-15 minutes.[3] For routine plasmid digestion, researchers often use an excess of conventional enzymes (e.g., 10-20 units) to ensure complete digestion, which can increase the cost per reaction.

Performance Comparison: Speed, Simplicity, and Efficiency

The primary advantages of FastDigest enzymes lie in their enhanced performance, which translates to significant time savings and a more streamlined workflow.

Performance MetricFastDigest EnzymesConventional Restriction Enzymes
Single Digest Time 5-15 minutes for complete digestion of plasmid, genomic, and PCR product DNA.[1][2]1 hour to overnight is the standard incubation time.
Double Digest Workflow Simultaneous digestion in a single tube with a universal buffer for all enzymes.[5]Often requires sequential digestion if the enzymes are not compatible in a single buffer, involving intermediate purification steps.[4][6]
Buffer Compatibility 100% activity for all 176 FastDigest enzymes in the universal FastDigest buffer.[10]Requires a system of multiple buffers (e.g., NEB's 4-buffer system) with varying enzyme efficiencies.[6]
Digestion Efficiency High efficiency, with complete digestion observed in as little as 5 minutes.[3]Efficiency can vary depending on the enzyme, buffer, and DNA substrate. Incomplete digestion can be an issue.
Star Activity Significantly reduced due to short incubation times and optimized buffer composition.[1][4]A known risk, especially with long incubation times, high glycerol concentrations, or non-optimal buffer conditions.[4][7][8][9]

A direct comparison of digestion efficiency shows that FastDigest enzymes can achieve complete digestion much faster than their conventional counterparts. In a comparison with New England Biolabs (NEB) enzymes, FastDigest enzymes showed more efficient plasmid DNA digestion in approximately 15 minutes.[3]

Experimental Protocols

Time-Course Digestion for Efficiency Comparison

This protocol allows for a direct comparison of the time required for complete digestion between a FastDigest and a conventional restriction enzyme.

Materials:

  • Plasmid DNA (e.g., pUC19) at a concentration of 1 µg/µL

  • FastDigest Enzyme (e.g., FastDigest EcoRI) and 10X FastDigest Buffer

  • Conventional Enzyme (e.g., EcoRI from a different supplier) and its recommended 10X reaction buffer

  • Nuclease-free water

  • Agarose gel (1%) with a DNA stain

  • DNA ladder

  • Incubator or water bath at 37°C

  • Gel electrophoresis system

Methodology:

  • Reaction Setup: Prepare two sets of reaction mixtures, one for the FastDigest enzyme and one for the conventional enzyme. For each set, prepare enough master mix for several time points (e.g., 5, 15, 30, and 60 minutes).

    • FastDigest Reaction (20 µL):

      • 1 µg Plasmid DNA (1 µL)

      • 2 µL 10X FastDigest Buffer

      • 1 µL FastDigest Enzyme

      • 16 µL Nuclease-free water

    • Conventional Reaction (50 µL):

      • 1 µg Plasmid DNA (1 µL)

      • 5 µL 10X Reaction Buffer

      • 1 µL Conventional Enzyme (typically 10-20 units)

      • 43 µL Nuclease-free water

  • Incubation: Incubate both sets of reactions at 37°C.

  • Time Points: At each designated time point (5, 15, 30, and 60 minutes), remove an aliquot from each reaction and stop the reaction by adding a loading dye with a stop solution (e.g., EDTA).

  • Gel Electrophoresis: Load the samples from each time point, along with an undigested plasmid control and a DNA ladder, onto a 1% agarose gel.

  • Analysis: Visualize the DNA bands under UV or blue light. Complete digestion is indicated by the disappearance of the supercoiled and nicked plasmid bands and the appearance of the linearized plasmid band at the correct size.

Double Digest Efficiency: Simultaneous vs. Sequential

This protocol compares the efficiency and workflow of a double digest using the FastDigest system versus the conventional sequential digestion method.

Materials:

  • Plasmid DNA with recognition sites for two different restriction enzymes

  • FastDigest Enzymes (e.g., FastDigest EcoRI and FastDigest HindIII) and 10X FastDigest Buffer

  • Conventional Enzymes (e.g., EcoRI and HindIII) and their respective recommended buffers

  • DNA purification kit (for the sequential digest)

  • Other materials as listed in the time-course protocol

Methodology:

Part A: FastDigest Simultaneous Double Digest

  • Reaction Setup (20 µL):

    • 1 µg Plasmid DNA (1 µL)

    • 2 µL 10X FastDigest Buffer

    • 1 µL FastDigest EcoRI

    • 1 µL FastDigest HindIII

    • 15 µL Nuclease-free water

  • Incubation: Incubate at 37°C for 15 minutes.

  • Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

Part B: Conventional Sequential Double Digest

  • First Digestion: Set up the digestion for the first enzyme in its optimal buffer and incubate for 1 hour at 37°C.

  • Purification: Purify the digested DNA using a DNA purification kit to remove the first enzyme and its buffer.

  • Second Digestion: Set up the second digestion with the purified DNA, the second enzyme, and its optimal buffer. Incubate for 1 hour at 37°C.

  • Analysis: Stop the reaction and analyze by agarose gel electrophoresis.

Comparison: Compare the results from both methods, noting the differences in workflow complexity, time, and the final digested product on the gel.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow and the logical considerations in choosing between FastDigest and conventional enzymes.

Experimental_Workflow cluster_fastdigest FastDigest Workflow cluster_conventional Conventional Workflow (Double Digest) fd_start Prepare Master Mix (Universal Buffer) fd_digest Add DNA & Enzymes (15 min incubation) fd_start->fd_digest fd_gel Direct Gel Loading (Green Buffer) fd_digest->fd_gel fd_end Analysis fd_gel->fd_end conv_start 1st Digestion (1 hour incubation) conv_purify DNA Purification conv_start->conv_purify conv_digest2 2nd Digestion (1 hour incubation) conv_purify->conv_digest2 conv_load Add Loading Dye conv_digest2->conv_load conv_gel Gel Electrophoresis conv_load->conv_gel conv_end Analysis conv_gel->conv_end Cost_Benefit_Analysis decision Choice of Restriction Enzyme cost Initial Cost per Unit/Reaction decision->cost time Time per Reaction decision->time complexity Workflow Complexity decision->complexity reliability Reliability & Reproducibility decision->reliability fastdigest FastDigest cost->fastdigest Potentially Higher conventional Conventional cost->conventional Potentially Lower time->fastdigest Significantly Lower time->conventional Significantly Higher complexity->fastdigest Low (Universal Buffer) complexity->conventional High (Buffer Compatibility) reliability->fastdigest High (Reduced Star Activity) reliability->conventional Variable

References

Navigating the Landscape of Seamless Cloning: A Guide to Restriction Enzyme-Free Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the ability to precisely assemble DNA fragments is paramount for advancements in genetic engineering, synthetic biology, and the development of novel therapeutics. While traditional cloning methods relying on restriction enzymes have been a mainstay, they are often hampered by limitations such as the availability of suitable restriction sites, the introduction of unwanted scar sequences, and a lack of flexibility. This has spurred the development of a powerful arsenal of restriction enzyme-free cloning techniques that offer seamless, efficient, and versatile solutions for DNA assembly.

This guide provides a comprehensive comparison of prominent restriction-free cloning strategies, offering researchers, scientists, and drug development professionals an in-depth understanding of their underlying mechanisms, performance characteristics, and experimental protocols. By presenting quantitative data in a clear, comparative format and illustrating workflows with detailed diagrams, this guide aims to empower researchers to select the most appropriate cloning strategy for their specific needs, thereby accelerating discovery and innovation.

Comparative Performance of Restriction-Free Cloning Methods

The choice of a cloning method often depends on a balance of factors including efficiency, fidelity, speed, cost, and the complexity of the desired construct. The following table summarizes the key performance metrics of several popular restriction-free cloning techniques, providing a quantitative basis for comparison.

FeatureGibson AssemblySLIC (Sequence and Ligation-Independent Cloning)SLiCE (Seamless Ligation Cloning Extract)CPEC (Circular Polymerase Extension Cloning)In-Fusion CloningTOPO Cloning
Cloning Efficiency >90% for up to 5 fragments[1]High, but can be variable; can provide a high number of transformants[2][3]~1/3 the efficiency of Gibson Assembly[4]High, can be ~100% for single inserts[5]>95%[6]Up to 95% recombinants[7][8]
Fidelity High, but polymerase can introduce errors[5]High, relies on proofreading polymeraseGood, comparable to Gibson Assembly[4]High, as it's not an amplification process, but polymerase can still introduce errors[9]High, protects against nucleotide mismatchesHigh, relies on Topoisomerase I
Time to Result ~1 hour for assembly reaction[1][10]~30 minutes for T4 DNA polymerase treatment, followed by annealing[11]~15 minutes for reaction[4]10 minutes to 3 hours depending on complexity[5]15-minute reaction5-minute reaction[7]
Insert Size Up to 100 kb[10]Wide range, but very large inserts can be challengingNot explicitly defined, dependent on extract qualityEffective for a range of sizes, but efficiency can decrease with very large constructs[5]Up to 15 kbUp to 10 kb with specific kits[12]
Number of Fragments Up to 15 fragments[10]Multiple fragments possible[11]Multi-fragment assembly is possibleMultiple fragments can be assembledUp to 4 fragments simultaneously[13]Typically single fragment
Cost More expensive due to the enzyme cocktailCost-effective, requires T4 DNA polymeraseVery cost-effective, uses E. coli cell extractsCost-effective, requires only a high-fidelity polymerase[9]Commercially available kits can be expensiveCommercially available kits
Seamless YesYes[14]Yes[15]Yes[9]Yes[6]Yes (with specific vectors)

In-Depth Look at Restriction-Free Cloning Strategies

Gibson Assembly

Gibson Assembly has become a widely adopted method for the seamless assembly of multiple DNA fragments in a single, isothermal reaction.[1][5] This technique utilizes a cocktail of three enzymes: a T5 exonuclease, a Phusion DNA polymerase, and a Taq DNA ligase.

Gibson_Assembly_Workflow cluster_prep Fragment Preparation cluster_assembly Isothermal Assembly Reaction (50°C) cluster_final Final Steps P1 PCR Amplify Fragments with Overlapping Ends A1 Mix Fragments, Vector, and Master Mix P1->A1 P2 Linearized Vector P2->A1 A2 T5 Exonuclease Creates 3' Overhangs A1->A2 5' to 3' chew-back A3 Fragments Anneal A2->A3 Homologous recombination A4 DNA Polymerase Fills Gaps A3->A4 A5 DNA Ligase Seals Nicks A4->A5 F1 Transformation into E. coli A5->F1 Assembled Plasmid F2 Sequence Verification F1->F2

Caption: Gibson Assembly Workflow.

  • DNA Fragment Preparation: Amplify DNA fragments of interest using PCR with primers that have a 5' tail homologous to the adjacent fragment to be assembled. A 20-40 bp overlap is typically recommended. The vector can be linearized by PCR or restriction digest.

  • Assembly Reaction Setup: On ice, combine equimolar amounts of the DNA fragments and the linearized vector in a single tube. Add the Gibson Assembly Master Mix. The total amount of DNA fragments should be between 0.02 and 0.5 pmols.[16]

  • Incubation: Incubate the reaction at 50°C for 15 to 60 minutes. For assemblies of 2-3 fragments, 15 minutes is often sufficient, while more complex assemblies may benefit from a 60-minute incubation.[16]

  • Transformation: Transform competent E. coli cells with 2 µL of the assembly reaction.

  • Screening and Verification: Plate the transformed cells on selective media. Screen colonies by colony PCR and verify the sequence of the final construct by Sanger sequencing.

Sequence and Ligation-Independent Cloning (SLIC)

SLIC is a versatile and cost-effective method that relies on the exonuclease activity of T4 DNA polymerase to generate single-stranded overhangs.[14] These overhangs allow for the annealing of the insert and vector, which is then repaired by the host organism's machinery after transformation.

SLIC_Workflow cluster_prep Fragment Preparation cluster_treatment T4 DNA Polymerase Treatment cluster_assembly Assembly and Transformation P1 PCR Amplify Insert with Homologous Ends T1 Treat Insert and Vector Separately with T4 DNA Polymerase (no dNTPs) P1->T1 P2 Linearized Vector P2->T1 T2 3' to 5' Exonuclease Creates 5' Overhangs T1->T2 A1 Mix Treated Insert and Vector T2->A1 A2 Fragments Anneal A1->A2 A3 Transformation into E. coli A2->A3 Annealed Construct A4 In vivo Nick Repair A3->A4

Caption: SLIC Experimental Workflow.

  • DNA Fragment Preparation: Amplify the insert DNA using PCR with primers containing 20-30 bp extensions homologous to the insertion site of the linearized vector.[11] Linearize the vector using either restriction enzymes or PCR.

  • T4 DNA Polymerase Treatment: In separate reactions, treat the purified PCR product and linearized vector with T4 DNA polymerase in the absence of dNTPs for 30 minutes at room temperature.[17] This allows the 3'→5' exonuclease activity to create single-stranded overhangs.

  • Inactivation and Annealing: Stop the exonuclease reaction by adding a single dNTP (e.g., dCTP). Mix the treated insert and vector in an appropriate molar ratio (e.g., 3:1 insert to vector).

  • Transformation: Transform competent E. coli cells with the annealed DNA mixture. The nicks in the assembled plasmid will be repaired by the cellular machinery.[18]

  • Screening and Verification: Screen colonies by PCR and confirm the final construct by sequencing.

Seamless Ligation Cloning Extract (SLiCE)

SLiCE is a highly cost-effective method that utilizes the endogenous homologous recombination machinery present in E. coli cell extracts to seamlessly assemble DNA fragments.[15] This method avoids the need for purified enzymes, making it an attractive option for many laboratories.

SLiCE_Workflow cluster_prep Component Preparation cluster_assembly In Vitro Assembly cluster_final Final Steps P1 PCR Amplify Fragments with Homologous Ends A1 Mix Fragments, Vector, and SLiCE Extract P1->A1 P2 Linearized Vector P2->A1 P3 Prepare E. coli Cell Extract (SLiCE) P3->A1 A2 In vitro Homologous Recombination A1->A2 F1 Transformation into E. coli A2->F1 Assembled Plasmid F2 Sequence Verification F1->F2 CPEC_Workflow cluster_prep Fragment Preparation cluster_assembly CPEC Reaction cluster_final Final Steps P1 PCR Amplify Fragments with Overlapping Ends A1 Mix Fragments, Vector, and High-Fidelity Polymerase (no primers) P1->A1 P2 Linearized Vector P2->A1 A2 Denaturation A1->A2 Thermocycling A3 Annealing and Extension A2->A3 Overlap Extension F1 Transformation into E. coli A3->F1 Circularized Plasmid F2 Sequence Verification F1->F2 In_Fusion_Workflow cluster_prep Fragment Preparation cluster_assembly In-Fusion Reaction (15 min) cluster_final Final Steps P1 PCR Amplify Insert with 15 bp Overlaps A1 Mix Fragments, Vector, and In-Fusion Enzyme Mix P1->A1 P2 Linearized Vector P2->A1 A2 Exonuclease Chews Back 3' Ends A1->A2 A3 Fragments Anneal A2->A3 Homologous recombination F1 Transformation into E. coli A3->F1 Annealed Construct F2 In vivo Repair F1->F2 TOPO_Cloning_Workflow cluster_prep Component Preparation cluster_ligation Ligation Reaction (5 min) cluster_final Final Steps P1 PCR Amplify Insert (with or without A-overhangs) L1 Mix PCR Product and TOPO Vector P1->L1 P2 Linearized TOPO Vector (Topoisomerase I attached) P2->L1 L2 Topoisomerase I Ligates Insert L1->L2 F1 Transformation into E. coli L2->F1 Recombinant Plasmid F2 Sequence Verification F1->F2

References

Safety Operating Guide

Proper Disposal of FD1024: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of the substance identified as FD1024. Due to the varied use of the identifier "this compound" for different commercial products, it is imperative to first correctly identify the chemical nature of the substance .

Initial research indicates that "this compound" is not a universally recognized chemical name. The identifier has been associated with various products, including industrial equipment and, within the chemical domain, potentially as a component in products like "Permabond A1024" or "Irganox MD 1024". The proper disposal procedure is entirely dependent on the chemical composition and associated hazards of the specific "this compound" product being used.

Therefore, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS will provide detailed information on the chemical's composition, hazards, and specific disposal instructions.

General Chemical Disposal Workflow

For researchers, scientists, and drug development professionals, a systematic approach to chemical waste disposal is essential. The following workflow provides a general framework for managing chemical waste in a laboratory setting.

Caption: General workflow for the safe disposal of laboratory chemical waste.

Personal Protective Equipment (PPE)

Regardless of the specific chemical nature of this compound, appropriate personal protective equipment should always be worn when handling chemical waste.

PPE ItemSpecification
Gloves Nitrile or Viton™ gloves are recommended. Cotton or other absorbent gloves should not be worn. Gloves should conform to EN 374 standard.
Eye Protection Safety glasses, goggles, or a face shield should be worn to protect against splashing. Eye protection should conform to EN 166 standard.
Protective Clothing An appropriate lab coat or other protective clothing must be worn to prevent skin contact.
Respiratory Protection Generally not required under normal handling conditions, but may be necessary if vapors or dust are generated.[1]

Step-by-Step Disposal Procedures

The following are generalized, step-by-step procedures for the disposal of chemical waste. These steps must be adapted to the specific hazards and instructions provided in the SDS for your this compound product.

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, carefully read the SDS for your specific this compound product. Pay close attention to Section 7 (Handling and Storage) and Section 13 (Disposal Considerations).

  • Wear Appropriate PPE: Ensure you are wearing the correct gloves, eye protection, and protective clothing as specified in the SDS and summarized in the table above.

  • Prepare the Waste Container:

    • Select a waste container that is compatible with the chemical properties of this compound.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with "Hazardous Waste" and the specific name of the chemical (e.g., "Waste this compound"). The label should also include the date and any relevant hazard warnings (e.g., "Flammable," "Toxic").

  • Transfer the Waste:

    • If dealing with a liquid, carefully pour the waste into the designated container, avoiding splashes.

    • For solid waste, scrape up the material and place it in the container.

    • Do not overfill the container; it is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.

  • Decontaminate Empty Containers:

    • Thoroughly empty all contents from the original this compound container.

    • Rinse the empty container with a suitable solvent (as recommended by the SDS or your institution's safety protocols). The rinsate should be collected and disposed of as hazardous waste.

    • Once decontaminated, deface or remove the original label from the container before recycling or disposal according to your facility's procedures.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste storage area.

    • Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.

Specific Considerations for Potential this compound Compositions

While the exact composition of your this compound is unknown, if it corresponds to one of the chemical products found during the initial research, the following specific hazards should be considered:

  • If this compound is an acrylate-based product (like Permabond A1024): These materials can be skin and eye irritants.[2] Waste should be handled in a well-ventilated area. They are often very toxic to aquatic organisms and should not be released into the environment.[2]

  • If this compound is a hindered amine light stabilizer (like Irganox MD 1024): These are often in powder form and can pose a combustible dust hazard.[1] Care should be taken to avoid creating dust clouds during handling and disposal.[1]

Disclaimer: This information is intended as a general guide. The specific disposal procedures for your this compound product must be determined by consulting the manufacturer's Safety Data Sheet and complying with all applicable federal, state, and local regulations. Always prioritize safety and consult with your institution's safety officer if you have any questions.

References

Essential Safety and Handling Protocols for FD1024

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "FD1024" is not unique to a single chemical substance. Safety Data Sheets (SDS) for different products, including an adhesive (Permabond A1024) and a stabilizer (Irganox® MD 1024), share this designation. This guide provides a general framework for safe handling, personal protective equipment (PPE), and disposal based on common laboratory practices and data from various chemical safety sheets. Researchers must identify the specific "this compound" product they are using and consult its unique Safety Data Sheet (SDS) for detailed and accurate safety information.

Immediate Safety Concerns

Potential hazards associated with chemicals labeled this compound can range from skin and eye irritation to respiratory tract irritation.[1] Some forms may be combustible dusts, posing an explosion hazard under certain conditions.[2] Long-term exposure effects for many chemicals are not fully evaluated, underscoring the importance of adhering to good industrial hygiene practices.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific chemical's physical state (solid, liquid, powder) and the nature of the procedure being performed. The following table summarizes general PPE recommendations; however, always refer to the specific SDS for your compound.

Protection Type General Recommendations Specific Examples from SDS
Eye Protection Safety glasses with side-shields, goggles, or a face shield to protect against splashes.[1][2]Personal eye protection should conform to EN 166.[1]
Hand Protection Chemical-resistant gloves suitable for the specific substance.Nitrile rubber or Viton™ gloves are recommended for some substances.[1] Cotton or other absorbent gloves should not be worn.[1] Gloves should conform to EN 374.[1]
Body Protection Appropriate protective clothing to prevent skin contact.This may include lab coats, aprons, or full-body suits depending on the hazard level.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[1]If dusts or aerosols are generated, a NIOSH-certified (or equivalent) organic vapor/particulate respirator may be necessary.[2]

Operational and Disposal Plans

Handling and Storage:

  • Store in a cool, dry place.[1]

  • Avoid the absence of air and metal contamination for certain substances.[1]

  • For combustible dusts, avoid dust formation and eliminate ignition sources.[2]

  • Use non-sparking tools and explosion-proof equipment where necessary.[3]

  • Ground/bond container and receiving equipment when transferring materials that can generate static electricity.[3]

Spill and Leak Procedures:

  • Assess the Spill: Determine the extent and nature of the spill. If there are irritating fumes, consider evacuating the area.[4]

  • Contain the Spill: Block any potential routes to water systems.[4]

  • Absorb the Material: Adsorb liquid spills onto sand, earth, or another suitable adsorbent material.[1] For solids, prevent dispersal of dust.[2]

  • Collect the Waste: Scrape up the absorbed material and place it in a suitably labeled container for disposal.[1]

  • Clean the Area: Decontaminate the spill area according to established laboratory procedures.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • For some chemicals, disposal may involve mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Always observe all federal, state, and local environmental regulations.[5]

Experimental Protocols

General Chemical Handling Workflow:

The following diagram illustrates a standard workflow for handling laboratory chemicals, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment A Identify Chemical and Review SDS B Risk Assessment A->B C Select and Don PPE B->C D Use in Well-Ventilated Area (e.g., Fume Hood) C->D E Perform Experiment D->E F Segregate Waste E->F J Decontaminate Work Area E->J G Label Waste Container F->G H Store Waste Appropriately G->H I Dispose via Approved Vendor H->I K Doff and Dispose of/Clean PPE J->K L Wash Hands Thoroughly K->L

Caption: General workflow for safe chemical handling in a laboratory setting.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.